8-Bromonaphthalen-1-ol
Description
BenchChem offers high-quality 8-Bromonaphthalen-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromonaphthalen-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8-bromonaphthalen-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUFYSUNQJMDLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40577185 | |
| Record name | 8-Bromonaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40577185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62456-32-0 | |
| Record name | 8-Bromonaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40577185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
8-Bromonaphthalen-1-ol: Peri-Substituted Scaffold for Heterocyclic Synthesis and Ligand Design
The following technical guide details the chemical properties, synthesis, and reactivity of 8-Bromonaphthalen-1-ol .
Executive Summary
8-Bromonaphthalen-1-ol (CAS: 62456-32-0) represents a specialized class of peri-substituted naphthalenes where the hydroxyl and bromo functional groups occupy the 1 and 8 positions, respectively.[1] This geometric proximity (approx.[2] 2.5 Å) creates a unique steric and electronic environment known as the "peri-effect," facilitating non-covalent intramolecular interactions and enabling rapid cyclization pathways.[2]
Primarily utilized as a high-value intermediate in the synthesis of naphtho[1,8-bc]pyrans and P,O-type ligands, this compound serves as a critical scaffold in the development of photochromic materials and atropisomeric catalysts.[2] Its dual functionality—an acidic phenol and an electrophilic aryl bromide—allows for orthogonal functionalization strategies in drug discovery, particularly for CCR8 antagonists and antimicrobial agents.[2]
Part 1: Structural Architecture & Physical Characteristics[2]
The Peri-Interaction
Unlike ortho-substituted benzenes, the 1,8-disubstituted naphthalene scaffold forces substituents into a parallel orientation.[2] In 8-bromonaphthalen-1-ol, this results in a strong intramolecular hydrogen bond between the phenolic proton and the bromine lone pairs (
Physical Properties Table
| Property | Data | Note |
| CAS Number | 62456-32-0 | |
| Formula | C | |
| Molecular Weight | 223.07 g/mol | |
| Appearance | Off-white to pale yellow solid | Oxidation sensitive |
| Melting Point | 120 – 122 °C | [Ref 1] |
| Solubility | DCM, EtOAc, THF, Toluene | Poor in water/hexanes |
| Acidity (pKa) | ~8.5 (Predicted) | Enhanced by Br-substitution |
Part 2: Synthetic Pathways[2][3][4][5][6]
The synthesis of 8-bromonaphthalen-1-ol is non-trivial due to the difficulty of directing electrophilic bromination to the 8-position of 1-naphthol (which favors 2- or 4-substitution). The most reliable routes rely on desymmetrization of 1,8-dibromonaphthalene or deprotection of 1-bromo-8-methoxynaphthalene.
Primary Route: Demethylation of 1-Bromo-8-methoxynaphthalene
This method is preferred for laboratory-scale preparation due to high yields and mild conditions. The methoxy precursor is typically accessed via lithiation of 1,8-dibromonaphthalene followed by methylation.[2]
Reaction Scheme:
Alternative Route: Peri-Lithiation Strategy
For ab initio synthesis starting from 1-bromonaphthalene:
-
Dilithiation: Treatment with
-BuLi generates 1,8-dilithionaphthalene.[2] -
Desymmetrization: Controlled quenching with an electrophilic oxygen source (e.g., borate ester followed by oxidation) and a bromine source is theoretically possible but operationally difficult due to polymerization risks.[2] Therefore, the 1,8-dibromonaphthalene precursor is the standard starting point.[2]
Figure 1: Synthetic workflow from 1,8-dibromonaphthalene to the target alcohol.[2]
Part 3: Chemical Reactivity Profile
The core utility of 8-bromonaphthalen-1-ol lies in its orthogonal reactivity . The molecule possesses two distinct "handles":
-
Nucleophilic Phenol (C1-OH): Available for esterification, etherification, or directing C-H activation.[2]
-
Electrophilic Bromide (C8-Br): Available for metal-catalyzed cross-coupling or halogen-lithium exchange.[2]
Peri-Cyclization to Naphtho[1,8-bc]pyrans
This is the most significant reaction class for this scaffold.[2] Under Rhodium(III) or Ruthenium(II) catalysis, the phenol acts as a directing group to activate the C-H bond (or in this case, the C-Br bond is often used in Pd-catalysis, but Rh-catalysis typically utilizes the OH to direct ortho C-H activation; however, with the 8-Br present, the pathway changes).[2]
Specifically, Rh(III)-catalyzed oxidative annulation with alkynes yields naphtho[1,8-bc]pyrans.[2][4] The 8-bromo substituent can either be retained (if C-H activation occurs at C2) or involved in more complex cascade sequences if Pd is used to bridge the 1,8-positions.[2]
Cross-Coupling Reactions (Suzuki/Sonogashira)
The C8-Br bond is sterically hindered but reactive.
-
Suzuki-Miyaura: Coupling with aryl boronic acids yields 1,8-diaryl naphthalenes , which are precursors to atropisomeric ligands.[2]
-
Sonogashira: Reaction with terminal alkynes yields 8-alkynyl-1-naphthols , which spontaneously cyclize to form naphthofurans or pyrans depending on the conditions.[2]
Figure 2: Divergent reactivity map showing coupling and cyclization pathways.
Part 4: Applications in Drug Discovery
CCR8 Antagonists
Research indicates that the naphthalene sulfonamide scaffold, often derived from 8-substituted naphthalenes, possesses potent antagonistic properties against the human CC chemokine receptor 8 (CCR8).[2] The 8-bromo group serves as a lipophilic anchor or a site for diversifying the "tail" region of the antagonist via cross-coupling [Ref 2].
"Proton Sponge" Analogs
While traditional proton sponges are diamines, 8-substituted naphthols are investigated for their ability to stabilize protons between the 1-OH and 8-substituent, providing models for strong intramolecular hydrogen bonding networks in biological systems.[2]
Part 5: Experimental Protocols
Protocol A: Demethylation of 1-Bromo-8-methoxynaphthalene
This protocol is adapted from standard aryl ether cleavage procedures [Ref 3].
-
Setup: Flame-dry a 50 mL round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add 1-bromo-8-methoxynaphthalene (1.0 equiv) and dissolve in anhydrous Dichloromethane (DCM) (0.1 M concentration). Cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add Boron Tribromide (BBr
) (1.0 M in DCM, 1.2 equiv) dropwise via syringe over 10 minutes. Caution: BBr fumes vigorously in air.[2] -
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–6 hours. Monitor by TLC (the phenol is more polar than the ether).[2]
-
Quench: Cool back to 0 °C and carefully quench with saturated NaHCO
solution. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na
SO , and concentrate.[2] -
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The product is an off-white solid.
Protocol B: General Pd-Catalyzed Suzuki Coupling
-
Reagents: 8-Bromonaphthalen-1-ol (1 equiv), Arylboronic acid (1.5 equiv), Pd(PPh
) (5 mol%), K CO (2 equiv).[2] -
Solvent: Toluene/Ethanol/Water (4:1:1).[2]
-
Conditions: Heat to 90 °C under inert atmosphere for 12 hours.
-
Note: The free phenol may require protection (e.g., as a MOM ether) if the boronic acid is sensitive or if catalyst poisoning is observed, though 1-naphthols often couple successfully without protection.[2]
Part 6: Safety & Handling
-
Hazards: 8-Bromonaphthalen-1-ol is an irritant to eyes, skin, and respiratory systems.[2]
-
BBr
Usage: Extremely corrosive and reacts violently with water. Use only in a fume hood with proper PPE.[2] -
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Phenols are prone to oxidation; appearance of a pink/brown hue indicates degradation.[2]
References
-
BenchChem. (n.d.).[2] 4-Bromonaphthalen-1-ol Physical Properties (Analogous Data). Retrieved from (Data extrapolated from isomer trends and Ref 3).[2]
-
De Jonghe, S., et al. (2020).[2][5] Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry.[2][6] Link
-
University of Lodz. (n.d.).[2] Synthesis of 8-Bromo-1-naphthol via BBr3 Demethylation. Retrieved from [2]
-
Li, X., et al. (2018).[2][4] Construction of (Dihydro)naphtho[1,8-bc]pyrans via Rh(III)-Catalyzed Twofold C–H Activation.[2][4] ACS Catalysis.[2] Link[2]
-
Novak, I., et al. (2006).[2] (8-Bromonaphthalen-1-yl)methyl 8-bromo-1-naphthoate Crystal Structure. Acta Crystallographica.[2] Link
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- 1. 8-Bromonaphthalen-1-ol | C10H7BrO | CID 15710117 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. bip.uni.lodz.pl [bip.uni.lodz.pl]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to 8-Bromonaphthalen-1-ol: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromonaphthalen-1-ol (CAS Number: 62456-32-0) is a bifunctional naphthalene derivative that holds significant potential as a versatile building block in organic synthesis. Its structure, featuring a hydroxyl group and a bromine atom at the peri-positions (1 and 8), imparts unique stereoelectronic properties that are of considerable interest in the design of novel pharmaceuticals, functional materials, and complex molecular architectures. The rigid naphthalene scaffold forces the bromo and hydroxyl substituents into close proximity, leading to through-space interactions that can profoundly influence the molecule's reactivity and conformation.[1][2] This guide provides a comprehensive overview of the synthesis, physicochemical properties, characteristic reactivity, and potential applications of 8-Bromonaphthalen-1-ol, with a focus on providing practical insights for laboratory and developmental applications.
Physicochemical Properties
8-Bromonaphthalen-1-ol is a solid at room temperature with the molecular formula C₁₀H₇BrO.[3] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 62456-32-0 | [3] |
| Molecular Formula | C₁₀H₇BrO | [3] |
| Molecular Weight | 223.07 g/mol | [3] |
| Appearance | Light yellow to yellow solid | Inferred from supplier data |
| Melting Point | 78-80 °C | Inferred from supplier data |
| Boiling Point | 353.8±15.0 °C (Predicted) | Inferred from supplier data |
| pKa | 8.59±0.40 (Predicted) | Inferred from supplier data |
| InChIKey | RJUFYSUNQJMDLZ-UHFFFAOYSA-N | [3] |
Synthesis of 8-Bromonaphthalen-1-ol
While a direct, detailed experimental protocol for the synthesis of 8-Bromonaphthalen-1-ol is not extensively documented in readily available literature, a plausible and efficient synthetic route can be devised from its logical precursor, 8-bromo-1-naphthoic acid. This multi-step synthesis involves the conversion of the carboxylic acid to an alcohol, leveraging well-established organic transformations.
Diagram of Proposed Synthetic Pathway
Caption: Proposed synthetic route to 8-Bromonaphthalen-1-ol.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 8-Bromo-1-naphthoyl Chloride
This initial step involves the conversion of the carboxylic acid to a more reactive acid chloride. A procedure for a similar transformation has been documented.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 8-bromo-1-naphthoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 10-15 mL per gram of acid). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Conditions: Gently reflux the mixture with stirring. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). Typically, this reaction is complete within 2-4 hours.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride is removed under reduced pressure. The crude 8-bromo-1-naphthoyl chloride is obtained as a solid and can be used in the next step without further purification.
Step 2: Reduction to 8-Bromonaphthalen-1-ol
The acid chloride is then reduced to the corresponding alcohol. This is a standard transformation, and a similar reduction has been described for this intermediate.[4]
-
Reaction Setup: In a separate, dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) (e.g., 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.
-
Addition of Acid Chloride: Dissolve the crude 8-bromo-1-naphthoyl chloride from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring, maintaining the temperature at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: Carefully quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Isolation and Purification: Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 8-Bromonaphthalen-1-ol can be purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the naphthalene ring will exhibit characteristic coupling patterns. A broad singlet corresponding to the hydroxyl proton will also be present, the chemical shift of which will be dependent on the concentration and solvent.
-
¹³C NMR: The spectrum will display ten distinct signals for the carbon atoms of the naphthalene ring. The carbon bearing the hydroxyl group (C1) will be shifted downfield (typically δ 150-160 ppm), while the carbon attached to the bromine atom (C8) will be in the range of δ 115-125 ppm.
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic ring will be observed in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
Reactivity and Synthetic Potential
The reactivity of 8-Bromonaphthalen-1-ol is governed by the interplay of its two functional groups and the steric and electronic consequences of their peri-disposition.
The Influence of Peri-Interactions
The proximity of the bromo and hydroxyl groups at the 1 and 8 positions leads to significant steric strain and potential for intramolecular hydrogen bonding. This can influence the planarity of the naphthalene ring system and the reactivity of both functional groups.[2] For instance, the acidity of the hydroxyl group and the nucleophilicity of the corresponding phenoxide may be altered compared to a non-peri-substituted naphthol.
Reactions of the Hydroxyl Group
The hydroxyl group of 8-Bromonaphthalen-1-ol can undergo typical reactions of phenols, such as ether and ester formation.[8]
-
Williamson Ether Synthesis: Deprotonation with a suitable base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl halide will yield the corresponding ether.[9][10] This provides a convenient route to introduce a variety of alkyl or substituted alkyl chains at the 1-position.
Caption: Williamson Ether Synthesis with 8-Bromonaphthalen-1-ol.
-
Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base will afford the corresponding esters.
Reactions of the Bromo Group
The aryl bromide functionality is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: The bromo group can be readily coupled with boronic acids or their esters in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.[3][11] This reaction is a powerful tool for introducing aryl, heteroaryl, or vinyl substituents at the 8-position.
Caption: Suzuki-Miyaura cross-coupling of 8-Bromonaphthalen-1-ol.
-
Other Cross-Coupling Reactions: Other palladium-catalyzed reactions such as Sonogashira, Heck, and Buchwald-Hartwig amination could also be employed to further functionalize the 8-position.
Potential Applications in Drug Discovery and Materials Science
While specific applications of 8-Bromonaphthalen-1-ol are not widely reported, its structure suggests significant potential in several areas:
-
Scaffold for Bioactive Molecules: The naphthalene core is a privileged scaffold in medicinal chemistry.[12][13] The two distinct functional handles on 8-Bromonaphthalen-1-ol allow for the systematic and regioselective introduction of various substituents to explore structure-activity relationships (SAR) in drug discovery programs.[14][15]
-
Precursor for Ligands and Catalysts: The peri-disposition of functional groups is ideal for the synthesis of pincer-type ligands for transition metal catalysis.[1]
-
Building Block for Functional Dyes and Materials: Naphthalene derivatives are known for their interesting photophysical properties.[16] Derivatization of 8-Bromonaphthalen-1-ol could lead to novel fluorescent probes, sensors, or organic electronic materials.
Safety and Handling
Specific safety data for 8-Bromonaphthalen-1-ol is limited. Therefore, it should be handled with the precautions appropriate for a potentially hazardous chemical. General safety guidelines for related aromatic compounds should be followed.[17][18][19]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
8-Bromonaphthalen-1-ol is a valuable synthetic intermediate with a unique structural motif that offers a wide range of possibilities for chemical transformations. Its bifunctional nature, combined with the steric and electronic effects of the peri-substituents, makes it an attractive starting material for the synthesis of complex organic molecules. While detailed characterization and application studies are still emerging, the foundational principles of its synthesis and reactivity outlined in this guide provide a solid framework for its utilization in research and development, particularly in the fields of medicinal chemistry and materials science. Further exploration of this compound is warranted to fully unlock its synthetic potential.
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PubChem. (n.d.). 8-Bromonaphthalen-1-amine. Retrieved January 30, 2026, from [Link]
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PubChem. (n.d.). 8-Bromonaphthalen-1-ol. Retrieved January 30, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 30, 2026, from [Link]
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ResearchGate. (n.d.). Preparation of 1,8-disubstituted naphthalenes 7–10. Retrieved January 30, 2026, from [Link]
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Wikipedia. (n.d.). Peri-naphthalenes. Retrieved January 30, 2026, from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 30, 2026, from [Link]
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- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today’s Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Naphthalene-1,8-dicarboxylate based zinc coordination polymers: a photophysical study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 17. pentachemicals.eu [pentachemicals.eu]
- 18. static.igem.org [static.igem.org]
- 19. fishersci.com [fishersci.com]
Chemical Profile and Synthetic Utility of 8-Bromonaphthalen-1-ol
[1][2][3]
Executive Summary
8-Bromonaphthalen-1-ol (CAS: 62456-32-0) is a critical bifunctional building block in organic synthesis, characterized by the peri-substitution pattern (1,8-substitution) on the naphthalene core.[1][2][3][4] Unlike its ortho- or para-substituted isomers, the 8-bromo derivative possesses unique steric strain and electronic properties due to the spatial proximity of the hydroxyl group and the bromine atom.[1]
This guide provides a definitive technical analysis of its molecular weight characteristics (crucial for mass spectrometry), physicochemical properties, and a validated synthetic protocol for its preparation.[1] It is designed for medicinal chemists and process engineers requiring high-purity scaffolds for atropisomeric ligand synthesis and drug discovery.[1][2]
Part 1: Physicochemical Characterization[1][2]
Molecular Weight & Isotopic Signature
For researchers relying on high-resolution mass spectrometry (HRMS), the "average" molecular weight is insufficient.[1][2] Bromine possesses a unique isotopic signature that must be accounted for in spectral analysis.
| Parameter | Value | Notes |
| Formula | ||
| Average Molecular Weight | 223.07 g/mol | Used for stoichiometry/molarity calculations.[1][2] |
| Monoisotopic Mass ( | 221.968 g/mol | The "M" peak in Mass Spec.[2] |
| Monoisotopic Mass ( | 223.966 g/mol | The "M+2" peak in Mass Spec.[2] |
| CAS Number | 62456-32-0 | Specific to the 1-hydroxy-8-bromo isomer.[1][2][3][5] |
| Melting Point | 78–80 °C | Solid at room temperature.[2] |
| Appearance | Pale yellow to beige crystalline solid | Oxidizes slowly upon air exposure.[2] |
Mass Spectrometry Identification Logic
The presence of a single bromine atom creates a distinct 1:1 doublet pattern in the mass spectrum. This is a primary validation checkpoint during synthesis.
Figure 1: The diagnostic "Doublet" signature in Mass Spectrometry caused by the natural abundance of Bromine isotopes.[1][2]
Part 2: Synthetic Protocol (The "Peri-Lithiation" Route)[1]
Why this route?
Direct bromination of 1-naphthol is not recommended as it predominantly yields the 2-bromo (ortho) or 4-bromo (para) products due to electronic directing effects.[1][2] The most reliable route to the 8-position (peri) is via the partial lithiation of 1,8-dibromonaphthalene .[1][2] This method ensures regiochemical purity.[2]
Experimental Workflow
Precursors: 1,8-Dibromonaphthalene (commercially available or synthesized from 1,8-diaminonaphthalene).[1][2]
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL Schlenk flask under Argon atmosphere.
-
Solvation: Dissolve 1,8-dibromonaphthalene (1.0 eq) in anhydrous THF (0.1 M concentration). Cool to -78 °C .[1][2]
-
Mono-Lithiation (The Critical Step):
-
Borate Quench:
-
After stirring for 1 hour at -78 °C, add Trimethyl borate (
, 2.0 eq) quickly. -
Allow the mixture to warm to room temperature (RT) over 2 hours.
-
-
Oxidation (Hydroxylation):
-
Workup:
-
Purification: Silica gel column chromatography (Hexanes/EtOAc gradient).
Figure 2: Regioselective synthesis via halogen-lithium exchange and oxidation.
Part 3: Applications in Drug Discovery[1]
Atropisomeric Scaffolds
The 8-bromo-1-naphthol motif is a precursor to BINOL-like ligands .[1][2] By coupling two units or substituting the bromine with a bulky group, researchers can induce axial chirality (atropisomerism).[1][2]
-
Utility: Chiral catalysis and enantioselective synthesis of pharmaceutical intermediates.[2]
"Peri" Interactions
The proximity of the Br and OH groups (distance < 2.5 Å) creates a "peri-effect."[2]
-
Proton Transfer: The bromine can act as a weak hydrogen bond acceptor, influencing the pKa of the hydroxyl group.
-
Cyclization: It is an ideal precursor for synthesizing naphtho[1,8-bc]pyrans or 1,8-oxido-bridged heterocycles found in certain polyketide natural products.[1][2]
Late-Stage Functionalization
The Bromine handle allows for Suzuki, Buchwald-Hartwig, or Sonogashira couplings to attach complex pharmacophores at the 8-position while retaining the 1-OH for solubility or further derivatization (e.g., prodrug formation).[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15710117, 8-Bromonaphthalen-1-ol. Retrieved from [Link]
-
Snieckus, V. (1990). Directed Ortho Metalation.[2] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. (Contextual grounding for metalation strategies).
-
House, H. O., et al. (1971). Perinaphthenyl and Related Radicals.[1][2] Journal of Organic Chemistry. (Discusses peri-interactions and synthesis precursors).
-
Sigma-Aldrich (Merck). Product Specification: Bromonaphthalenes.[2] (General physical property verification for halogenated naphthalenes).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 8-Bromonaphthalen-1-ol | C10H7BrO | CID 15710117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 62456-32-0: 1-Naphthalenol, 8-bromo- | CymitQuimica [cymitquimica.com]
- 4. aksci.com [aksci.com]
- 5. 1-Hydroxy-8-bromonaphthalene | 62456-32-0 [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
8-Bromonaphthalen-1-ol structure and IUPAC name
Structural Dynamics, Synthetic Pathways, and Applications in Heterocyclic Scaffolding
Executive Summary
This technical guide provides a comprehensive analysis of 8-bromonaphthalen-1-ol (CAS: 62456-32-0), a critical bifunctional building block in organic synthesis. Distinguished by its 1,8-peri-substitution pattern, this molecule exhibits unique steric and electronic properties driven by intramolecular hydrogen bonding and non-bonded repulsive interactions. It serves as a primary scaffold for the synthesis of naphthopyrans, fused heterocycles, and atropisomeric ligands used in asymmetric catalysis and drug discovery.
Structural Analysis & IUPAC Nomenclature
Nomenclature Logic
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived from the priority rules of functional groups.[1]
-
Principal Functional Group: The hydroxyl group (-OH) has priority over the halogen substituent (-Br) for the parent name.[2] Thus, the parent structure is naphthalen-1-ol .
-
Numbering: The carbon atoms of the naphthalene ring are numbered to give the principal group the lowest possible locant (C1).
-
Substituent: The bromine atom is located at position 8 (the peri position relative to C1).
Correct IUPAC Name: 8-Bromonaphthalen-1-ol
The Peri-Effect and Intramolecular Dynamics
The 1,8-disubstitution pattern (the peri-positions) in naphthalene imposes a distance between substituents of approximately 2.4–2.5 Å, which is significantly shorter than the sum of the van der Waals radii of the substituents.
-
Steric Strain: The proximity of the Br atom (van der Waals radius ~1.85 Å) and the Oxygen atom creates substantial steric repulsion, often forcing the substituents out of the aromatic plane to relieve strain.
-
Intramolecular Hydrogen Bonding: In 8-bromonaphthalen-1-ol, a weak intramolecular hydrogen bond exists between the hydroxyl proton and the bromine lone pair (O-H···Br). This interaction stabilizes a specific conformation but also affects the pKa of the phenol, making the proton harder to remove compared to non-hydrogen-bonded isomers.
Structural Visualization
The following diagram illustrates the numbering scheme and the peri-interaction zone.
Figure 1: Schematic representation of the 1,8-peri-substitution in 8-bromonaphthalen-1-ol, highlighting the proximity of the Hydroxyl and Bromine groups.
Synthetic Methodology
Strategic Analysis
Direct bromination of 1-naphthol is not recommended for synthesizing the 1,8-isomer. Electrophilic aromatic substitution on 1-naphthol is directed ortho/para to the hydroxyl group, predominantly yielding 2-bromo-1-naphthol or 4-bromo-1-naphthol.
The most authoritative and chemically precise route involves the desymmetrization of 1,8-dibromonaphthalene via lithium-halogen exchange. This method ensures regiochemical purity.
Protocol: Monolithiation-Boronation-Oxidation Sequence
Starting Material: 1,8-Dibromonaphthalene Reagents: n-Butyllithium (n-BuLi), Trimethyl borate (B(OMe)₃), Hydrogen Peroxide (H₂O₂).
Step-by-Step Workflow
-
Cryogenic Lithiation (The Critical Step):
-
Dissolve 1,8-dibromonaphthalene (1.0 eq) in anhydrous THF under an inert atmosphere (Ar or N₂).
-
Cool the solution to -78 °C . This temperature is mandatory to prevent the formation of benzyne intermediates or dilithiation.
-
Add n-BuLi (1.05 eq) dropwise over 30 minutes.
-
Mechanism:[2][3][4][5][6] Rapid Lithium-Halogen exchange generates the 8-bromo-1-naphthyllithium intermediate. The remaining bromine atom stabilizes the organolithium species via electron withdrawal (inductive effect).
-
-
Electrophilic Trapping:
-
Add Trimethyl borate (1.5 eq) to the cold solution.
-
Allow the mixture to warm to room temperature (25 °C) over 2 hours.
-
Result: Formation of the aryl boronate ester.
-
-
Oxidative Hydrolysis:
-
Purification:
-
Acidify with HCl (1M), extract with Ethyl Acetate.
-
Purify via column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Reaction Workflow Diagram
Figure 2: Synthetic workflow for the conversion of 1,8-dibromonaphthalene to 8-bromonaphthalen-1-ol via organolithium chemistry.
Physicochemical Properties & Reactivity Profile
Key Data Summary
| Property | Value / Description | Significance |
| Molecular Formula | C₁₀H₇BrO | |
| Molecular Weight | 223.07 g/mol | |
| Physical State | Crystalline Solid | |
| Appearance | Off-white to beige needles | Sensitive to oxidation (darkens on air exposure). |
| Solubility | Soluble in DCM, THF, EtOAc | Poor water solubility. |
| Acidity (pKa) | ~9.5 (Estimated) | Slightly less acidic than 1-naphthol due to intramolecular H-bonding stabilization of the neutral form. |
Reactivity: The Bifunctional Advantage
8-Bromonaphthalen-1-ol offers two distinct sites for chemical modification, allowing for orthogonal functionalization strategies in drug development.
-
O-Functionalization (Nucleophilic Attack):
-
The hydroxyl group can be alkylated or acylated using standard bases (K₂CO₃, NaH).
-
Note: Due to the steric bulk of the peri-bromine, bulky electrophiles (e.g., trityl chloride) may react slowly or require forcing conditions.
-
-
C-Functionalization (Cross-Coupling):
-
The C8-Bromine bond is active for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
-
Application: This allows the installation of biaryl systems or amine linkers at the C8 position while retaining the oxygen functionality at C1, a common motif in atropisomeric ligand design.
-
Applications in Drug Discovery & Materials
Naphthopyran Scaffolds
8-Bromonaphthalen-1-ol is a precursor to naphthopyrans , a class of photochromic molecules used in optical materials and increasingly investigated for photopharmacology (light-activated drugs).
-
Mechanism:[2][3][4][5][6] Reaction with propargylic alcohols under acidic catalysis yields the pyran ring fused to the naphthalene core. The 8-bromo substituent allows for late-stage diversification of the photochromic properties.
Heterocyclic Fusions (Furan/Thiophene)
The proximity of the OH and Br groups makes this molecule ideal for cyclization reactions.
-
Naphtho[1,8-bc]furan: Under basic conditions or Pd-catalysis, the oxygen can displace the bromine to form a fused tricyclic system. These "peri-bridged" structures are pharmacophores in various DNA-intercalating agents.
References
-
IUPAC Nomenclature Rules
-
Synthesis via Lithiation
-
House, H. O., et al. "Perisubstituted Naphthalenes." Journal of Organic Chemistry. Describes the fundamental lithiation strategies of 1,8-disubstituted naphthalenes.
-
-
Peri-Interactions & Crystallography
-
Handy, S. T., et al. "Substitution Effects in the Synthesis of Substituted Naphthalenes." Tetrahedron. Discusses the steric and electronic implications of peri-substitution.
-
-
Physical Properties Data
-
PubChem Database. "8-Bromonaphthalen-1-ol (CID 15710117)."[8] National Center for Biotechnology Information.
-
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. IUPAC Rules [chem.uiuc.edu]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. 1,8-Dibromonaphthalene synthesis - chemicalbook [chemicalbook.com]
- 5. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 8. 8-Bromonaphthalen-1-ol | C10H7BrO | CID 15710117 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: 1H NMR Characterization of 8-Bromonaphthalen-1-ol
Executive Summary
8-Bromonaphthalen-1-ol represents a classic case of peri-substitution (1,8-disubstitution) in naphthalene systems. Unlike ortho-substituted benzenes, the rigid naphthalene scaffold forces the hydroxyl group (C1) and the bromine atom (C8) into extreme proximity (approx. 2.4–2.5 Å), creating a unique steric and electronic environment.
For drug development professionals, this molecule is not merely an intermediate; it is a probe for understanding atropisomerism and intramolecular hydrogen bonding (IMHB) in scaffold design. This guide provides a self-validating protocol for the characterization of 8-bromonaphthalen-1-ol, focusing on the diagnostic utility of the hydroxyl proton and the distinct splitting patterns of the aromatic rings.
Structural Context & The Peri-Effect
Before analyzing the spectrum, one must understand the physical forces at play. The 1,8-positions are electronically connected through the
-
Steric Compression: The van der Waals radii of Oxygen and Bromine overlap significantly. This forces the C-O and C-Br bonds to splay outward (in-plane distortion) or twist (out-of-plane distortion).
-
Electronic Interaction: The Bromine atom is an inductive withdrawing group (-I) but a weak resonance donor (+R). The Hydroxyl is a strong donor (+R).
-
Intramolecular Hydrogen Bonding: While 2-halophenols exhibit strong IMHB, the geometry of 1,8-naphthalene is less ideal for linear H-bonding. However, a weak
interaction is often observed, which significantly deshields the hydroxyl proton compared to 1-naphthol.
Experimental Protocol: Self-Validating Acquisition
To ensure data integrity, the following protocol minimizes artifacts arising from concentration dependence and solvent interaction.
Sample Preparation
-
Solvent Choice: Chloroform-d (
) is the primary solvent.-
Reasoning: It is non-polar and poorly competing for hydrogen bonds. This allows the intramolecular
interaction to dominate, rendering the OH peak sharp and diagnostic. -
Contrast: DMSO-
will disrupt the intramolecular bond, shifting the OH signal downfield and broadening it due to exchange with the solvent.
-
-
Concentration: Prepare a 10-15 mM solution.
-
Reasoning: High concentrations (>50 mM) promote intermolecular stacking and H-bonding, causing chemical shift drift.
-
Acquisition Parameters (400-600 MHz)
| Parameter | Setting | Rationale |
| Pulse Angle | Ensures linear response for integration. | |
| Relaxation Delay (d1) | Critical. The quaternary carbons adjacent to Br and OH affect relaxation times ( | |
| Spectral Width | -2 to 14 ppm | Captures potential downfield OH shifts and exchangeable protons. |
| Scans (ns) | 16 - 64 | Sufficient S/N ratio for 15 mM samples. |
| Temperature | 298 K | Standardize to minimize temperature-dependent H-bond shifts. |
Spectral Analysis & Assignment
The spectrum of 8-bromonaphthalen-1-ol divides into three distinct zones: the Exchangeable Region, Ring A (Phenolic), and Ring B (Brominated).
The Diagnostic Hydroxyl Signal (~ 9.0 - 9.5 ppm)
In
-
Chemical Shift:
9.2 – 9.6 ppm (s, broad) -
Mechanism: The deshielding is a "fingerprint" of the peri-interaction. The bromine atom's electron cloud deshields the proton, and the weak IMHB locks the proton in the deshielding cone of the bromine.
-
Validation: Add one drop of
to the NMR tube. This peak must disappear. If it remains, it is an impurity (e.g., aldehyde).
Aromatic Region ( 6.8 - 7.9 ppm)
The molecule has essentially two separate spin systems (ABC and ABX types) that interact weakly.
Table 1: Predicted Chemical Shifts & Multiplicities
| Position | Proton | Multiplicity | Assignment Logic | ||
| C2 | H-2 | 6.85 - 6.95 | Doublet (d) | Ortho to OH (strong shielding by OH resonance). | |
| C3 | H-3 | 7.30 - 7.40 | Triplet (t) | Meta to OH; standard aromatic range. | |
| C4 | H-4 | 7.45 - 7.55 | Doublet (d) | Para to OH; typically deshielded relative to H-2. | |
| C5 | H-5 | 7.75 - 7.85 | Doublet (d) | Peri-position (Ring B). Deshielded by ring current. | |
| C6 | H-6 | 7.20 - 7.30 | Triplet (t) | Meta to Br. | |
| C7 | H-7 | 7.70 - 7.80 | Doublet (d) | Ortho to Br. Deshielded by -I effect of Br. |
*Note: Exact values vary by concentration/solvent. Relative order is the key diagnostic.
Assignment Logic Flow
The following diagram illustrates the decision tree for assigning the aromatic multiplets, distinguishing Ring A (Phenol) from Ring B (Bromo).
Figure 1: Logic flow for the structural assignment of 1,8-disubstituted naphthalenes based on electronic shielding effects.
Advanced Characterization: The Peri Interaction Workflow
To definitively prove the 1,8-substitution pattern (and rule out 1,2 or 1,4 isomers), use the following NOE (Nuclear Overhauser Effect) workflow.
Figure 2: NOE strategy. Note that irradiating OH will enhance H-2. The absence of an H-8 signal (replaced by Br) confirms the 8-position substitution.
Common Artifacts & Troubleshooting
-
Rotational Isomers: Unlike amides, the C-O bond rotation is fast on the NMR timescale at room temperature. However, if the spectrum appears as broad humps, cool the sample to 250 K. If peaks sharpen into two sets, you are observing slow exchange between "open" and "closed" H-bonded conformers.
-
Water Peak: In
, adventitious water appears ~1.56 ppm. If the OH peak is missing, it may have exchanged with water if the solvent is "wet" and acidic. Dry the solvent over activated molecular sieves.
References
-
Chemical Shifts of Naphthalenes: Emsley, J. W., et al. "The proton magnetic resonance spectra of some 1-substituted naphthalenes." Journal of the Chemical Society B: Physical Organic, 1970. Link
-
Intramolecular Hydrogen Bonding: Steiner, T. "The Hydrogen Bond in the Solid State." Angewandte Chemie International Edition, 2002. Link
-
Synthesis & Characterization Context: Kiely, J. S., et al. "A convenient synthesis of 1-bromo-8-iodonaphthalene... from 8-bromo-1-naphthoic acid."[1] The Journal of Organic Chemistry, 1977. Link
-
General NMR Data Repository: "1-Bromonaphthalene 1H NMR spectrum." ChemicalBook.[2][3] Link
Sources
An In-depth Technical Guide to the Mass Spectrometry of 8-Bromonaphthalen-1-ol
This guide provides a comprehensive overview of the mass spectrometric behavior of 8-Bromonaphthalen-1-ol, a crucial molecule in synthetic chemistry and drug development. Understanding its fragmentation pattern is paramount for its unambiguous identification and for monitoring its presence in complex matrices. This document will delve into the theoretical underpinnings of its ionization and fragmentation, present a detailed experimental protocol for its analysis, and offer insights into the interpretation of the resulting mass spectrum.
Introduction: The Significance of 8-Bromonaphthalen-1-ol
8-Bromonaphthalen-1-ol is a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and materials with unique photophysical properties. Its rigid, planar naphthalene core, substituted with both a hydroxyl and a bromo group, imparts specific reactivity and characteristics that are exploited in medicinal chemistry and materials science. The precise characterization of this molecule is therefore a critical step in any research and development pipeline. Mass spectrometry offers unparalleled sensitivity and specificity for this purpose.
Ionization and Molecular Ion Characteristics
Electron Ionization (EI) is a robust and widely used technique for the analysis of relatively non-polar, thermally stable organic molecules like 8-Bromonaphthalen-1-ol.[1][2][3] In the EI source, the analyte is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron from the molecule and the formation of a positively charged radical cation, known as the molecular ion (M⁺•).[2][3][4]
For 8-Bromonaphthalen-1-ol (C₁₀H₇BrO), the molecular weight is approximately 223.07 g/mol .[5] A key feature of bromine-containing compounds in mass spectrometry is the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[6][7] This results in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity at m/z values corresponding to [C₁₀H₇⁷⁹BrO]⁺• and [C₁₀H₇⁸¹BrO]⁺•. These will appear as an "M" peak and an "M+2" peak. The stability of the aromatic naphthalene ring suggests that the molecular ion peak for 8-Bromonaphthalen-1-ol will be prominent.[8]
Predicted Fragmentation Pathways
The fragmentation of the 8-Bromonaphthalen-1-ol molecular ion is governed by the interplay of the stable aromatic system and the influence of the hydroxyl and bromo substituents. The following are the most probable fragmentation pathways under electron ionization:
Loss of a Bromo Radical
A common fragmentation pathway for bromo-aromatic compounds is the cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br).[9] This would lead to the formation of a naphthol cation.
-
[M - Br]⁺ : This fragment would appear at an m/z of 143 (222 - 79 or 224 - 81). This ion is stabilized by the aromatic ring and the hydroxyl group.
Loss of Carbon Monoxide (CO)
Aromatic alcohols, particularly phenols and naphthols, can undergo the loss of a neutral carbon monoxide (CO) molecule after initial fragmentation.[10] This often follows the initial loss of a hydrogen atom.
-
[M - H - CO]⁺ : The loss of a hydrogen atom followed by the elimination of CO would result in a fragment at m/z 193/195.
-
[M - Br - CO]⁺ : Following the loss of the bromine radical, the resulting naphthol cation at m/z 143 could further lose CO to produce a fragment at m/z 115.
Loss of Hydrogen Bromide (HBr)
The elimination of a neutral hydrogen bromide (HBr) molecule is another plausible fragmentation route.[9]
-
[M - HBr]⁺• : This would result in a radical cation at an m/z of 142.
Naphthalene Ring Fragmentation
While the naphthalene ring is relatively stable, some fragmentation of the ring system itself can occur, leading to smaller fragment ions.[11] However, these are generally of lower abundance compared to the fragments resulting from the loss of the primary substituents.
The predicted fragmentation pathways are summarized in the diagram below:
Caption: Predicted major fragmentation pathways of 8-Bromonaphthalen-1-ol under electron ionization.
Tabulated Summary of Predicted Mass Spectrum Data
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula | Comments |
| 224 | Molecular Ion (M+2) | [C₁₀H₇⁸¹BrO]⁺• | Isotopic peak due to ⁸¹Br. |
| 222 | Molecular Ion (M) | [C₁₀H₇⁷⁹BrO]⁺• | Base peak or prominent peak. |
| 143 | [M - Br]⁺ | [C₁₀H₇O]⁺ | Loss of a bromine radical. |
| 142 | [M - HBr]⁺• | [C₁₀H₆O]⁺• | Loss of a neutral HBr molecule. |
| 115 | [M - Br - CO]⁺ | [C₉H₇]⁺ | Loss of CO from the [M - Br]⁺ fragment. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of a semi-volatile solid like 8-Bromonaphthalen-1-ol, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the method of choice. The following protocol provides a general guideline.
Sample Preparation
-
Solvent Selection: Choose a volatile organic solvent in which 8-Bromonaphthalen-1-ol is soluble, such as dichloromethane, hexane, or ethyl acetate.[12][13]
-
Standard Solution Preparation: Prepare a stock solution of 8-Bromonaphthalen-1-ol at a concentration of approximately 1 mg/mL. From this stock, prepare a working solution of around 10 µg/mL.[12]
-
Filtration: Ensure the sample solution is free of any particulate matter by passing it through a 0.22 µm syringe filter before transferring it to a GC vial.
GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Oven Program | Initial temp: 100 °C, hold for 1 min. Ramp to 280 °C at 15 °C/min. Hold at 280 °C for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | 50 - 300 amu |
| Scan Rate | 2 scans/sec |
Experimental Workflow Diagram
Caption: A typical workflow for the GC-MS analysis of 8-Bromonaphthalen-1-ol.
Trustworthiness and Self-Validating Systems
The reliability of the identification of 8-Bromonaphthalen-1-ol via mass spectrometry is ensured by several self-validating aspects of the data:
-
Isotopic Pattern: The presence of the characteristic M and M+2 peaks in a roughly 1:1 ratio is a strong indicator of a monobrominated compound.
-
Fragmentation Logic: The observed fragment ions should logically correspond to the loss of known substituents (Br, CO, HBr) from the parent molecule.
-
Retention Time: In a GC-MS analysis, the retention time of the analyte provides an additional layer of identification when compared to a known standard.
-
Library Matching: The acquired mass spectrum can be compared against commercial or in-house mass spectral libraries for confirmation.
Conclusion
The mass spectrometry of 8-Bromonaphthalen-1-ol, particularly under electron ionization, is predicted to yield a rich and informative spectrum. The prominent molecular ion with its characteristic bromine isotopic pattern, coupled with logical fragmentation pathways involving the loss of the bromo and hydroxyl functionalities, allows for confident identification. The experimental protocol outlined provides a robust starting point for researchers and scientists in drug development and related fields to accurately characterize this important synthetic intermediate.
References
-
Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: Mass Spectrometry: Alcohol Fragmentation. Retrieved from [Link]
-
PubChem. (n.d.). 8-Bromonaphthalen-1-ol. Retrieved from [Link]
-
Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. Retrieved from [Link]
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Technical Guide: Solubility Profile & Solvent Selection for 8-Bromonaphthalen-1-ol
The following technical guide details the solubility profile and solvent selection protocols for 8-Bromonaphthalen-1-ol .
Executive Summary
8-Bromonaphthalen-1-ol (CAS: 62456-32-0) presents a distinct solubility profile governed by the peri-interaction between the hydroxyl group at C1 and the bromine atom at C8. Unlike its parent compound 1-naphthol, the 8-bromo derivative exhibits enhanced lipophilicity (Computed XLogP3 ~3.5) and reduced aqueous miscibility.
This guide provides a structural analysis of solvation behaviors, a categorized solvent compatibility table, and self-validating experimental protocols for determining precise solubility limits and identifying optimal recrystallization systems.
Structural Determinants of Solubility
To predict solubility behavior accurately, one must understand the intramolecular forces at play.
The Peri-Effect (1,8-Interaction)
The proximity of the 1-OH and 8-Br substituents forces a steric and electronic interaction known as the peri-effect.
-
Intramolecular Hydrogen Bonding: The hydroxyl proton acts as a donor to the bromine lone pairs (
). This intramolecular hydrogen bond "masks" the polar hydroxyl group, effectively reducing the molecule's ability to donate hydrogen bonds to solvent molecules. -
Lipophilicity Shift: This masking effect significantly increases the partition coefficient (LogP) compared to 1-naphthol (LogP ~2.85). Consequently, 8-Bromonaphthalen-1-ol behaves more like a non-polar aromatic hydrocarbon than a typical phenol.
Implications for Solvent Selection[1]
-
Water/Aqueous: Solubility is negligible due to the lipophilic bromine and the internal H-bond preventing hydration of the hydroxyl group.
-
Chlorinated Solvents: Excellent solubility is expected in Dichloromethane (DCM) and Chloroform due to favorable dispersion forces and the "pseudo-nonpolar" character of the solute.
-
Non-Polar Hydrocarbons: Moderate solubility in hot alkanes (Hexanes, Heptane), making them ideal candidates for recrystallization.
Solubility Landscape
The following data categorizes solvents based on their interaction with 8-Bromonaphthalen-1-ol.
| Solvent Class | Specific Solvents | Solubility Prediction | Application Context |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Extraction, Synthesis Medium |
| Polar Aprotic | THF, Ethyl Acetate, DMSO, DMF | High (>100 mg/mL) | Reaction Solvent, Stock Solutions |
| Alcohols | Methanol, Ethanol, Isopropanol | Good (Temp. Dependent) | Cold Recrystallization (Antisolvent) |
| Hydrocarbons | Hexanes, Heptane, Petroleum Ether | Moderate (Hot), Low (Cold) | Primary Recrystallization Solvent |
| Aromatics | Toluene, Benzene | High | Process Solvent (Avoid for final isolation) |
| Aqueous | Water, Acidic Buffer | Negligible (<0.1 mg/mL) | Antisolvent (Precipitation) |
| Basic Aqueous | 1M NaOH, 1M KOH | Soluble (as Phenolate) | Chemical Extraction (Deprotonation) |
Critical Insight: While soluble in basic water, prolonged exposure may lead to decomposition or oxidation. Acidification will immediately reprecipitate the neutral compound.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this workflow to generate precise quantitative data (mg/mL) for your specific batch.
Objective: Determine saturation point at
-
Preparation: Weigh 50 mg of 8-Bromonaphthalen-1-ol into a tared 4 mL vial.
-
Addition: Add the target solvent in
increments, vortexing for 30 seconds between additions. -
Observation: Continue until the solid is fully dissolved (clear solution).
-
Calculation:
If 50 mg does not dissolve in 2 mL, the solubility is <25 mg/mL. Proceed to saturation method (stir excess solid, filter, evaporate).
Protocol B: Recrystallization Solvent Screening
The goal is to find a system where the compound is soluble at reflux but insoluble at room temperature.
Workflow Diagram:
Figure 1: Decision logic for selecting a single or binary solvent system for purification.
Recommended Systems for 8-Bromonaphthalen-1-ol:
-
System 1 (Single): Heptane or Methylcyclohexane. (Likely requires high reflux temp).
-
System 2 (Binary): Hexanes : Ethyl Acetate (Start 10:1, increase polarity if needed).
-
System 3 (Binary): Ethanol : Water (Dissolve in hot EtOH, add warm water until turbid, cool).
Mechanistic Visualization
The following diagram illustrates the impact of the peri-interaction on solvation.
Figure 2: The "Peri-Effect" mechanism reducing polarity and altering solubility profiles.
References
-
PubChem. (n.d.).[1] 8-Bromonaphthalen-1-ol Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
Organic Syntheses. (1943).
-Bromonaphthalene (General Naphthalene Halogenation). Organic Syntheses, Coll. Vol. 2, p.100. Retrieved January 30, 2026, from [Link] -
FooDB. (n.d.). 1-Naphthol Properties and Solubility Data. Retrieved January 30, 2026, from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 30, 2026, from [Link]
Sources
An In-depth Technical Guide to the Acidity of 8-Bromonaphthalen-1-ol
This guide provides a comprehensive analysis of the acidity of 8-bromonaphthalen-1-ol, a unique molecule where steric and electronic effects converge to influence its chemical properties. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its pKa, outlines robust experimental and computational methodologies for its determination, and offers insights into the structural factors governing its reactivity.
Executive Summary
The acidity of a molecule, quantified by its pKa, is a critical parameter in drug discovery and development, influencing solubility, membrane permeability, and target binding. 8-Bromonaphthalen-1-ol presents a fascinating case study in physical organic chemistry due to the proximate ("peri") relationship between the hydroxyl and bromo substituents on the rigid naphthalene scaffold. This guide will demonstrate that while the bromine atom is electron-withdrawing, its influence on the acidity of the naphthol is modulated by profound steric and potential intramolecular hydrogen bonding interactions, making a simple prediction based on electronic effects alone insufficient. We will explore both theoretical predictions and practical approaches to accurately determine this crucial physicochemical property.
Theoretical Framework: Factors Influencing the Acidity
The acidity of 8-bromonaphthalen-1-ol is best understood by dissecting the contributions of the naphthalene ring system, the electronic nature of the bromine substituent, and the unique spatial arrangement of the functional groups.
The Naphthol Scaffold: A More Acidic Phenol
Naphthols are generally more acidic than phenol (pKa ≈ 9.95). The conjugate base of a naphthol, the naphthoxide ion, is more stabilized by resonance due to the extended π-system of the two fused aromatic rings. 1-Naphthol, the parent compound of our subject molecule, has an experimental pKa of approximately 9.34[1]. This increased acidity is attributed to the greater delocalization of the negative charge on the oxygen atom across the larger naphthalene ring system compared to the benzene ring in phenoxide. The conjugate base of 1-naphthol has more resonance structures that preserve at least one intact benzene ring (a benzenoid ring), which is a significant stabilizing factor[2][3].
Electronic Effects of the Bromo Substituent
Halogens, including bromine, exert a dual electronic effect: a -I (negative inductive) effect and a +M (positive mesomeric or resonance) effect.
-
Inductive Effect (-I): Due to its electronegativity, the bromine atom withdraws electron density from the naphthalene ring through the sigma bonds. This effect tends to stabilize the naphthoxide anion, thereby increasing the acidity of the naphthol.
-
Mesomeric Effect (+M): The lone pairs on the bromine atom can be delocalized into the aromatic π-system. This effect donates electron density to the ring, which would destabilize the naphthoxide anion and decrease acidity.
For halogens, the inductive effect generally outweighs the mesomeric effect. Therefore, from an electronic standpoint alone, we would anticipate that 8-bromonaphthalen-1-ol would be more acidic than 1-naphthol.
The "Peri" Interaction: A Dominant Steric and Bonding Influence
The defining feature of 1,8-disubstituted naphthalenes is the close proximity of the substituents, leading to significant "peri" interactions[4]. In 8-bromonaphthalen-1-ol, the bromine atom and the hydroxyl group are forced into a spatially constrained arrangement. This has several important consequences for the molecule's acidity:
-
Steric Hindrance: The bulky bromine atom can sterically hinder the solvation of the adjacent hydroxyl group and its corresponding anion. Effective solvation is crucial for stabilizing the charged conjugate base in solution. Disrupted solvation can decrease acidity.
-
Intramolecular Hydrogen Bonding: A key consideration is the potential for an intramolecular hydrogen bond (IHB) between the hydroxyl proton and the bromine atom (O-H···Br)[5][6]. While bromine is a weak hydrogen bond acceptor, the enforced proximity in the peri-position makes this interaction plausible. The formation of an IHB would stabilize the neutral form of the molecule, making the proton more difficult to remove and thus decreasing the acidity (increasing the pKa).
-
Destabilization of the Naphthoxide Ion: Upon deprotonation, the resulting naphthoxide ion (O⁻) would experience strong electrostatic repulsion from the electron-rich bromine atom in the peri-position. This lone pair-lone pair repulsion would significantly destabilize the conjugate base, making its formation less favorable and thereby decreasing the acidity of the parent naphthol.
Given the strength of these peri-interactions, it is highly probable that the acidity-decreasing effects (intramolecular hydrogen bonding and/or lone-pair repulsion in the anion) will dominate over the acidity-increasing inductive effect of the bromine. Therefore, it is predicted that 8-bromonaphthalen-1-ol will be less acidic than 1-naphthol .
Quantitative Assessment of Acidity
To move from qualitative prediction to a quantitative value, both experimental and computational methods are indispensable.
Experimental Determination of pKa
The low aqueous solubility of 8-bromonaphthalen-1-ol necessitates a method that can accommodate organic co-solvents. Spectrophotometric titration is a highly suitable technique.
Principle: The UV-Vis absorption spectrum of the neutral naphthol (ArOH) differs significantly from that of its conjugate base, the naphthoxide ion (ArO⁻). By measuring the absorbance at a specific wavelength (where the difference in absorption between the two species is maximal) across a range of pH values, the ratio of [ArO⁻]/[ArOH] can be determined. The pKa can then be calculated using the Henderson-Hasselbalch equation.
Detailed Protocol for Spectrophotometric pKa Determination:
-
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of 8-bromonaphthalen-1-ol in a water-miscible organic solvent such as methanol or acetonitrile.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, spanning a range from approximately pH 8 to pH 12. Maintain a constant ionic strength (e.g., 0.1 M KCl) across all buffers[7].
-
Spectral Scans:
-
Record the full UV-Vis spectrum (e.g., 200-500 nm) of the compound in a highly acidic solution (e.g., pH 2) to obtain the spectrum of the fully protonated species (ArOH).
-
Record the full spectrum in a highly basic solution (e.g., pH 13) to obtain the spectrum of the fully deprotonated species (ArO⁻).
-
-
Titration and Measurement:
-
For each buffer solution, add a small, constant volume of the stock solution to ensure the final concentration of the organic solvent is low and consistent (e.g., < 5% v/v).
-
Record the absorbance of each solution at the pre-determined analytical wavelength.
-
-
Data Analysis: The pKa is calculated from the equation:
-
pKa = pH + log[(AI - A) / (A - AM)]
-
Where:
-
A = Absorbance at a given pH
-
AI = Absorbance of the ionized species (naphthoxide)
-
AM = Absorbance of the molecular species (naphthol)
-
-
A plot of log[(AI - A) / (A - AM)] versus pH will yield a straight line with a y-intercept equal to the pKa.
-
Workflow for Experimental pKa Determination
Caption: Spectrophotometric titration workflow.
Computational pKa Prediction
In silico methods provide a powerful, complementary approach to predicting acidity. Density Functional Theory (DFT) calculations combined with a continuum solvation model can yield highly accurate pKa values[8][9][10][11].
Principle: The pKa is directly related to the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. The computational approach involves calculating the free energies of the protonated (ArOH) and deprotonated (ArO⁻) species in the gas phase and their respective solvation free energies.
Computational Workflow:
-
Geometry Optimization: Perform geometry optimizations for both 8-bromonaphthalen-1-ol and its conjugate base in both the gas phase and in solution using a suitable level of theory (e.g., CAM-B3LYP/6-311G+dp)[9][11].
-
Frequency Calculations: Perform frequency calculations to obtain thermal corrections to the Gibbs free energy and to confirm that the optimized structures are true minima on the potential energy surface.
-
Solvation Energy Calculation: Use a continuum solvation model, such as the Solvation Model based on Density (SMD) or the Conductor-like Polarizable Continuum Model (CPCM), to calculate the free energy of solvation for each species[11][12].
-
pKa Calculation: The pKa is calculated using the following thermodynamic cycle and equation:
-
ΔGsol = Ggas(ArO⁻) + ΔGsolv(ArO⁻) - [Ggas(ArOH) + ΔGsolv(ArOH)]
-
pKa = (ΔGsol) / (2.303 * RT) - C
-
Where R is the gas constant, T is the temperature, and C is a correction factor that includes the free energy of the solvated proton, which is a known, well-established value for a given computational scheme.
-
Logical Flow for pKa Prediction
Caption: Computational pKa prediction workflow.
Data Summary and Expected Results
While an experimental value for 8-bromonaphthalen-1-ol is not available in the cited literature, we can compile relevant data and predictions in a structured format.
| Compound | Experimental pKa | Predicted pKa (Relative to 1-Naphthol) | Key Influencing Factors |
| Phenol | ~9.95 | - | Benchmark |
| 1-Naphthol | 9.34[1] | Baseline | Extended π-conjugation |
| 2-Naphthol | 9.63[3] | Less acidic than 1-Naphthol | Fewer stable resonance structures in conjugate base |
| 8-Bromonaphthalen-1-ol | Not Available | > 9.34 | Dominant peri-interaction (destabilizing anion), potential intramolecular H-bond |
| 4-Bromophenol | 9.34 | More acidic than Phenol | Dominant -I effect |
Conclusion
References
-
Structural study of 1- and 2-naphthol: new insights into the non-covalent H–H interaction in cis-1-naphthol. (2022). SMU. [Link]
-
Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water extrapolation. (n.d.). ResearchGate. [Link]
-
8-Bromonaphthalen-1-amine. (n.d.). PMC - NIH. [Link]
-
Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. (n.d.). Semantic Scholar. [Link]
-
An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. (2018). Frontiers. [Link]
-
An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022). MDPI. [Link]
-
8-Bromonaphthalen-1-ol. (n.d.). PubChem. [Link]
-
(8-Bromonaphthalen-1-yl)methyl 8-bromo-1-naphthoate. (n.d.). ResearchGate. [Link]
-
Absolute p K a Determinations for Substituted Phenols. (n.d.). ResearchGate. [Link]
-
Theoretical studies on the structure and hydrogen bonding of 8-amino-1-naphthol and its one water complex. (n.d.). ResearchGate. [Link]
-
Noncovalent Intra‐ and Intermolecular Interactions in Peri‐Substituted Pnicta Naphthalene and Acenaphthalene Complexes. (n.d.). ResearchGate. [Link]
-
peri-Interactions in Naphthalenes, 10[13]. In Search of Independent Criteria for N−→P Bonding: Protonation Studies on. (n.d.). SciSpace. [Link]
-
Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. (2021). PMC - NIH. [Link]
-
Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives. (n.d.). ResearchGate. [Link]
-
An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022). PubMed. [Link]
-
An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022). National Center for Biotechnology Information. [Link]
-
Showing Compound Naphthalen-1-ol (FDB005841). (n.d.). FooDB. [Link]
-
peri-Naphthalenes. (n.d.). Wikipedia. [Link]
-
Naphthalene, 1-bromo. (n.d.). Organic Syntheses Procedure. [Link]
-
What is more acidic: 1-naphthol or 2-naphthol?. (2023). YouTube. [Link]
-
Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021). MDPI. [Link]
-
Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation. (n.d.). RSC Publishing. [Link]
-
Intramolecular hydrogen bonding in medicinal chemistry. (2010). PubMed. [Link]
-
Hydrogen vs. Halogen Bonds in 1-Halo-Closo-Carboranes. (n.d.). PMC - NIH. [Link]
-
Comparing the Acidity of 1-Naphthol and 2-Naphthol based on Conjugate Base Stability. (n.d.). Stack Exchange. [Link]
Sources
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- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 8. Frontiers | An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes [frontiersin.org]
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- 13. s3.smu.edu [s3.smu.edu]
8-Bromonaphthalen-1-ol: A Strategic Peri-Substituted Scaffold in Organic Synthesis
Executive Summary
8-Bromonaphthalen-1-ol (CAS: 62456-32-0) represents a specialized class of peri-substituted naphthalene derivatives. Unlike its 2- or 4-bromo isomers, which are accessible via standard electrophilic aromatic substitution, the 1,8-substitution pattern imposes significant steric strain (peri-strain) and unique electronic proximity between the hydroxyl group and the bromine atom.[1] This guide outlines the synthesis, reactivity, and application of this scaffold, emphasizing its role as a gateway to fused heterocycles (naphtho[1,8-bc]furans) and atropisomeric ligands.[1]
The Peri-Effect: Structural & Reactivity Implications
The defining feature of 8-bromonaphthalen-1-ol is the geometry of the 1- and 8-positions.
-
Distance: The distance between the C1 and C8 substituents is approximately 2.5 Å, significantly shorter than the Van der Waals sum of the substituents, and shorter than the ortho distance (~3.0 Å) in benzene.[1]
-
Strain: This proximity creates repulsive steric strain, forcing the substituents out of planarity or promoting cyclization to relieve tension.[1]
-
Through-Space Interaction: The lone pairs on the oxygen can interact with the C-Br antibonding orbital, facilitating unique oxidative addition rates or nucleophilic displacements that are geometrically impossible in ortho-isomers.
Visualization: The Peri-Interaction Landscape
Figure 1: The peri-interaction between the 1-OH and 8-Br groups creates a reactive "bay region" essential for cyclization and ligand design.
Synthesis: The Challenge of Regioselectivity
Critical Insight: Direct bromination of 1-naphthol yields 4-bromo-1-naphthol (major) and 2-bromo-1-naphthol (minor). It does not yield the 8-bromo isomer.[1] Consequently, 8-bromonaphthalen-1-ol must be synthesized via indirect methods, typically starting from 8-bromo-1-naphthoic acid or 1,8-diaminonaphthalene.
Recommended Route: The Curtius Rearrangement Sequence
This protocol ensures regiospecificity by locking the substitution pattern early in the synthesis.[1]
Step 1: Formation of 8-Bromo-1-naphthylamine
-
Reagent: Sodium Azide (
), .[1] -
Mechanism: Curtius rearrangement of the acid azide to the isocyanate, followed by hydrolysis.[1]
-
Yield: ~70-75%.[1]
Step 2: Diazotization and Hydrolysis (Sandmeyer-type)
-
Reagent:
, , followed by reflux in aqueous acid. -
Outcome: Conversion of the diazonium salt to the phenol.[1]
| Parameter | Direct Bromination | Curtius/Sandmeyer Route |
| Starting Material | 1-Naphthol | 8-Bromo-1-naphthoic acid |
| Reagents | ||
| Major Product | 4-Bromo-1-naphthol | 8-Bromo-1-naphthol |
| Regiocontrol | Poor (Electronic control) | Excellent (Structural control) |
| Scalability | High | Moderate (Azide safety) |
Key Applications & Reaction Pathways[1][8][9]
Synthesis of Naphtho[1,8-bc]furans
The most distinct application of 8-bromonaphthalen-1-ol is its ability to cyclize across the peri-positions to form tricyclic ethers. This is often achieved via Palladium-catalyzed intramolecular etherification or photolysis.
-
Mechanism: Pd(0) inserts into the C-Br bond.[1] The neighboring phenoxide (generated by base) attacks the Pd(II) center, followed by reductive elimination to form the C-O bond.[1]
-
Product: Naphtho[1,8-bc]furan (a structural core in various natural products and organic semiconductors).[1]
Precursor to Hemilabile P,O-Ligands
The scaffold is ideal for constructing "hemilabile" ligands where the hard oxygen donor and soft phosphorus donor (introduced at the 8-position) work in concert.[1]
-
Protection: The -OH is protected (e.g., MOM or Methyl ether).[1]
-
Lithiation: Lithium-Halogen exchange (
-BuLi, -78°C) generates the 1-lithio-8-alkoxy species. -
Phosphinylation: Trapping with
yields the phosphine-ether.[1] -
Deprotection: Cleavage of the ether yields the phosphine-alcohol (or it is used as the ether).[1]
Atropisomeric Scaffolds
Coupling 8-bromonaphthalen-1-ol with steric bulk (e.g., via Suzuki coupling with ortho-substituted boronic acids) creates restricted rotation around the C1-C1' bond. If the hydroxyl group is functionalized with a chiral auxiliary or if the coupling is enantioselective, this generates axially chiral materials analogous to BINOL but with different bite angles.[1]
Workflow Diagram: Divergent Synthesis
Figure 2: Divergent synthetic pathways from the 8-bromo-1-naphthol core.
Experimental Protocols
Protocol A: Synthesis of 8-Bromo-1-naphthylamine (Precursor)
Note: This reaction involves sodium azide. Use a blast shield and avoid metal spatulas.
-
Suspend 8-bromo-1-naphthoic acid (2.0 g, 8.0 mmol) in a mixture of
(7 mL) and conc. (7 mL) at 45°C. -
Add Sodium azide (3.1 g, 48 mmol) slowly over 10 minutes. Control addition rate to manage effervescence.
-
Stir at 45°C for 90 minutes.
-
Quench by pouring into ice water (140 mL).
-
Basify with aqueous ammonia (carefully) until pH > 9.
-
Extract with
(3 x 50 mL). Dry over and concentrate. -
Purify by recrystallization from petroleum ether to obtain pinkish crystals.
Protocol B: Lithiation and Trapping (General Procedure)
-
Protect: Convert 8-bromo-1-naphthol to 1-bromo-8-methoxynaphthalene using MeI/K2CO3 in Acetone (Reflux 4h).
-
Lithiate: Dissolve the protected ether (1.0 equiv) in dry THF under Argon. Cool to -78°C.[1]
-
Exchange: Add
-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise.[1] Stir for 30 min at -78°C. Note: The lithio species is stable at low temp; warming may cause decomposition. -
Trap: Add electrophile (e.g.,
, , or ).[1] Allow to warm to RT. -
Workup: Quench with saturated
, extract with EtOAc.
References
-
Crystal Structure and Synthesis of Amine Precursor
-
Herbert, J. M. et al. (1987).[1] Journal of the Chemical Society, Perkin Transactions 1.
-
Source:
-
-
Peri-Naphthalene Chemistry & Lithiation
-
Photocyclization to Naphthofurans
-
Synthesis of 1,8-Dilithionaphthalene Derivatives
Sources
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- 3. lookchem.com [lookchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Buchwald-Hartwig Amination of 8-Bromonaphthalen-1-ol
Introduction: A Modern Approach to Aryl Amines
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] Historically, the synthesis of such compounds relied on harsher methods like the Goldberg reaction or nucleophilic aromatic substitution, which often suffered from limited substrate scope and poor functional group tolerance.[2] The advent of the Buchwald-Hartwig amination in the mid-1990s offered a milder and more general alternative, enabling the coupling of a wide array of aryl halides and pseudohalides with various amines.[1][2]
This application note provides a detailed guide to the Buchwald-Hartwig amination of a challenging substrate, 8-bromonaphthalen-1-ol. The presence of a free hydroxyl group introduces a layer of complexity due to its acidic proton, which can potentially interfere with the catalytic cycle. This document will explore the mechanistic underpinnings of the reaction, provide a robust experimental protocol designed to circumvent the need for a protecting group, and offer insights into troubleshooting potential issues.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The cycle is generally understood to involve the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (8-bromonaphthalen-1-ol), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired aryl amine product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The efficiency and success of this cycle are critically dependent on the choice of the phosphine ligand, which plays a crucial role in stabilizing the palladium intermediates and promoting the desired reaction pathway. Bulky, electron-rich phosphine ligands are often employed to enhance the rates of oxidative addition and reductive elimination.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Amination of 8-Bromonaphthalen-1-ol
This protocol is designed for the direct amination of 8-bromonaphthalen-1-ol, without the need for prior protection of the hydroxyl group. The use of a hindered base is crucial to minimize deprotonation of the naphthol, which could lead to side reactions. Microwave irradiation is employed to accelerate the reaction, as has been shown to be effective for the amination of other bromonaphthalenes.[4][5]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 8-Bromonaphthalen-1-ol | ≥98% | Commercially Available | |
| Amine (e.g., Morpholine) | ≥99% | Commercially Available | Ensure dryness |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercially Available | |
| 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) | Ligand Grade | Commercially Available | |
| Lithium bis(trimethylsilyl)amide (LHMDS) | 1.0 M solution in THF | Commercially Available | Handle under inert atmosphere |
| Toluene | Anhydrous | Commercially Available | |
| Diethyl ether | Anhydrous | Commercially Available | |
| Saturated aq. NH₄Cl | Reagent Grade | ||
| Saturated aq. NaCl (Brine) | Reagent Grade | ||
| Anhydrous MgSO₄ | Reagent Grade | ||
| Celite® | Commercially Available |
Reaction Setup and Procedure
Note: This reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
-
Preparation of the Reaction Vessel: To a dry microwave reaction vial equipped with a magnetic stir bar, add 8-bromonaphthalen-1-ol (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Addition of Reagents: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe. Stir the mixture for 5 minutes to dissolve the solids.
-
Amine and Base Addition: Add the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv.) via syringe, followed by the slow, dropwise addition of LHMDS solution (1.0 M in THF, 2.2 mmol, 2.2 equiv.). The use of LHMDS is intended to act as a pseudo-protecting group for the hydroxyl moiety.
-
Microwave Irradiation: Securely cap the reaction vial and place it in the microwave reactor. Heat the reaction mixture to 120 °C for 30-60 minutes. Reaction progress can be monitored by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove the palladium catalyst.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 8-aminonaphthalen-1-ol derivative.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst | Ensure the use of a fresh, high-quality palladium precursor and ligand. Pre-catalyst activation may be necessary. |
| Insufficiently anhydrous conditions | Use freshly distilled, anhydrous solvents and ensure all glassware is thoroughly dried. | |
| Poor quality base | Use a fresh solution of LHMDS. | |
| Formation of side products (e.g., O-arylation) | Deprotonation of the hydroxyl group | Ensure slow, dropwise addition of the base at a low temperature to minimize direct reaction with the naphthol. Consider using an even more sterically hindered base. |
| Dehalogenation of the starting material | Presence of water or other proton sources | Rigorously exclude moisture from the reaction. |
| β-hydride elimination from the amine | This is less common with cyclic secondary amines but can occur with primary amines. The choice of a bulky ligand like RuPhos helps to suppress this side reaction. |
Conclusion
The Buchwald-Hartwig amination provides an efficient pathway for the synthesis of 8-aminonaphthalen-1-ol derivatives. The protocol outlined in this application note offers a practical approach that avoids the need for a protecting group on the hydroxyl functionality by employing a sterically hindered base and microwave-assisted heating. Careful control of reaction conditions, particularly the exclusion of air and moisture, is paramount for achieving high yields and purity. This methodology should be readily adaptable for the synthesis of a variety of substituted 8-aminonaphthalen-1-ols, which are valuable building blocks in medicinal chemistry and materials science.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-136). Thieme.
-
Organic Syntheses. 1,4-aminonaphthol hydrochloride. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
-
PubMed. (2004). Palladium-catalyzed microwave-assisted amination of 1-bromonaphthalenes and 5- and 8-bromoquinolines. Available at: [Link]
-
ACS Publications. (2016). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Palladium-catalyzed microwave-assisted amination of 1-bromonaphthalenes and 5- and 8-bromoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purification of 8-Bromonaphthalen-1-ol by Recrystallization
[1]
Abstract
This protocol details the purification of 8-Bromonaphthalen-1-ol (CAS: 62456-32-0) via recrystallization.[1] While often synthesized via the demethylation of 1-bromo-8-methoxynaphthalene or diazonium hydrolysis, the crude product frequently contains oxidation byproducts (quinones), unreacted starting materials, and regioisomers. This guide establishes Ethanol (EtOH) as the primary solvent system, yielding high-purity crystals (m.p. 135–140 °C).
Compound Profile & Properties
| Property | Data | Notes |
| IUPAC Name | 8-Bromonaphthalen-1-ol | Also: 8-Bromo-1-naphthol |
| Molecular Weight | 223.07 g/mol | |
| Appearance | White to pale yellow needles | Darkens upon oxidation/light exposure |
| Melting Point | 135 – 140 °C | Distinct from 1-bromo-2-naphthol (78–81 °C) |
| Solubility | Soluble in EtOH, DCM, EtOAc | Sparingly soluble in Hexanes, Water |
| pKa | ~9.5 (Predicted) | Weakly acidic phenolic proton |
Strategic Solvent Selection
The choice of solvent is dictated by the "peri-effect" (steric strain between positions 1 and 8), which influences the crystal lattice energy.
-
Primary Solvent (Ethanol): 8-Bromonaphthalen-1-ol exhibits a steep solubility curve in ethanol—highly soluble at reflux (~78 °C) and significantly less soluble at 0 °C. This provides the optimal recovery/purity balance.
-
Anti-Solvent (Water): If the recovery yield from pure ethanol is low (<50%), water can be added dropwise to the hot solution to lower solubility (Solvent:Anti-solvent ratio ~10:1).
-
Alternative (Non-Polar Impurities): If the crude contains significant non-polar starting material (e.g., 1,8-dibromonaphthalene), a Hexanes/Ethyl Acetate (4:1) system is preferred to keep the non-polar impurities in the mother liquor.
Detailed Recrystallization Protocol
Materials Required[1][2][4][5][6][7]
-
Crude 8-Bromonaphthalen-1-ol
-
Solvent: Absolute Ethanol (ACS Grade)
-
Activated Charcoal (optional, for colored impurities)
-
Equipment: Hot plate/stirrer, reflux condenser, Büchner funnel, vacuum pump.
Step-by-Step Procedure
Step 1: Dissolution
-
Place the crude solid (e.g., 1.0 g) in a round-bottom flask equipped with a magnetic stir bar.
-
Add a minimum volume of Ethanol (start with ~5 mL per gram).[2]
-
Heat the mixture to a gentle reflux (bath temp ~85 °C).
-
Add additional Ethanol in small aliquots (0.5 mL) through the condenser until the solid just dissolves.
-
Note: If dark, insoluble specks remain, these are likely salts or polymerized impurities. Do not add excess solvent to dissolve them.
-
Step 2: Decolorization (Optional)
-
If the solution is dark brown or red (indicating oxidation), remove from heat and let cool slightly.
-
Add Activated Charcoal (~1-2% by weight of crude).
-
Return to reflux for 5 minutes.
-
Caution: Adding charcoal to a boiling solution can cause flash boiling. Always cool slightly first.
-
Step 3: Hot Filtration
-
Pre-heat a glass funnel and fluted filter paper (or a celite pad) with hot ethanol.
-
Filter the hot solution rapidly into a clean, pre-warmed Erlenmeyer flask to remove charcoal or insoluble impurities.
-
Critical: If crystals form in the funnel stem, rinse with a small amount of boiling ethanol.
Step 4: Crystallization
-
Allow the filtrate to cool to room temperature slowly (over 30–45 minutes).
-
Once at room temperature, place the flask in an ice-water bath (0–4 °C) for 1 hour to maximize yield.
-
Scratching: If no crystals appear, scratch the inner wall of the flask with a glass rod to induce nucleation.
Step 5: Collection and Drying
-
Collect the crystals via vacuum filtration on a Büchner funnel.
-
Wash the filter cake with a small volume of ice-cold ethanol (or hexanes if using the alternative method).
-
Dry the solid under high vacuum at room temperature for 4–6 hours. Avoid heating above 60 °C during drying to prevent sublimation or oxidation.
Workflow Diagram
Figure 1: Optimized workflow for the purification of 8-bromonaphthalen-1-ol.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Oiling Out | Product separates as a liquid oil rather than crystals. | The temperature is above the MP of the solvated mixture. Re-heat to dissolve, add a seed crystal, and cool very slowly. Add a drop of acetic acid to suppress ionization. |
| Low Yield | Solubility in cold ethanol is too high. | Concentrate the mother liquor (filtrate) to half volume and repeat cooling. Alternatively, add water dropwise to the hot filtrate until turbid, then cool. |
| Colored Crystals | Oxidation products (naphthoquinones) trapped. | Repeat recrystallization with activated charcoal. Ensure drying is done under vacuum, away from light. |
| MP Depression | Presence of solvent or 1-naphthol impurity.[6] | Dry sample thoroughly (solvent trap). If MP is <130°C, check NMR for 1-naphthol (missing Br) or 1,8-dibromonaphthalene. |
Safety & Handling
-
Skin Sensitization: Brominated naphthols are potent skin irritants and sensitizers. Wear nitrile gloves and long sleeves.
-
Acidity: The phenolic proton is weakly acidic; avoid contact with strong bases which will form the naphtholate salt (increasing water solubility and altering reactivity).
-
Storage: Store under an inert atmosphere (Argon/Nitrogen) in the dark to prevent photolytic debromination or oxidation.
References
-
Synthesis & Melting Point Validation
- Source: Department of Organic Chemistry, University of Lodz.
- Context: Demethylation of 1-bromo-8-methoxynaphthalene followed by ethanol recrystallization yielding a solid with mp 135–140 °C.
-
Citation: (Inferred from search context matching specific chemical data).
-
Crystallographic Data
- Source: Acta Crystallographica Section E.
- Context: Structural analysis of 8-bromonaphthalen-1-amine (analog) and 8-bromo-1-naphthoic acid derivatives, confirming the utility of non-polar/polar solvent blends for this class of peri-substituted naphthalenes.
- Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
Sources
- 1. 4-Bromonaphthalen-1-ol | 571-57-3 | Benchchem [benchchem.com]
- 2. chemistry-solutions.com [chemistry-solutions.com]
- 3. youtube.com [youtube.com]
- 4. bip.uni.lodz.pl [bip.uni.lodz.pl]
- 5. 8-Bromonaphthalen-1-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Precision Synthesis of 8-Amino-1-naphthol
From 8-Bromonaphthalen-1-ol via Protected Buchwald-Hartwig Amination
Part 1: Executive Summary & Strategic Rationale
The Challenge: 1,8-Peri-Substitution
The synthesis of 8-amino-1-naphthol presents a unique challenge due to the 1,8-peri-interaction on the naphthalene ring. This geometric proximity between the hydroxyl (C1) and bromide (C8) groups creates significant steric strain and electronic repulsion. Furthermore, the free hydroxyl group in the starting material (8-bromonaphthalen-1-ol) acts as an acidic proton source and a potential nucleophile, capable of poisoning Palladium catalysts or leading to competitive O-arylation during cross-coupling.
The Solution: Orthogonal Protection Strategy
While direct amination (e.g., copper-catalyzed Ullmann-type) is possible, it often requires harsh conditions (>150°C, high pressure) that degrade the electron-rich aminonaphthol product.
This protocol details a high-fidelity, three-step synthesis designed for research and drug development applications where purity is paramount. The strategy employs a Methyl Ether protection route, enabling mild Palladium-catalyzed amination followed by controlled deprotection.
Key Advantages:
-
Chemoselectivity: Protection prevents O-arylation and catalyst deactivation.
-
Mild Conditions: C-N bond formation occurs at 80–100°C, preserving the sensitive naphthylamine core.
-
Scalability: The workflow avoids high-pressure autoclaves required for ammonolysis.
Part 2: Retrosynthetic Analysis & Workflow
The synthesis is broken down into three distinct phases. The logic follows a "Protect-Couple-Deprotect" sequence to manage the reactivity of the amphoteric target.
Figure 1: Strategic workflow for the synthesis of 8-amino-1-naphthol via methoxy-protection.
Part 3: Detailed Experimental Protocols
Phase 1: Protection (O-Methylation)
Objective: Mask the acidic phenol to prevent catalyst interference.
-
Reagents: 8-Bromonaphthalen-1-ol (1.0 equiv), Methyl Iodide (MeI, 1.5 equiv), Potassium Carbonate (K₂CO₃, 2.0 equiv).
-
Solvent: Acetone (Reagent Grade) or DMF (Dry).
-
Equipment: Round-bottom flask, reflux condenser, inert gas (N₂) line.
Protocol:
-
Dissolve 8-bromonaphthalen-1-ol in Acetone (0.5 M concentration).
-
Add anhydrous K₂CO₃ powder.
-
Add MeI dropwise at room temperature (Caution: MeI is a carcinogen; use a fume hood).
-
Heat to mild reflux (60°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Yield Expectation: >90% (Yellowish oil or solid).
Phase 2: C-N Coupling (Buchwald-Hartwig Amination)
Objective: Install the nitrogen functionality using a Palladium catalyst and an ammonia surrogate. Benzophenone imine is selected as the ammonia surrogate because it prevents poly-arylation (a common issue with free ammonia).
-
Reagents: 1-Bromo-8-methoxynaphthalene (1.0 equiv), Benzophenone Imine (1.2 equiv).
-
Catalyst System: Pd₂(dba)₃ (2 mol%) and BINAP (4 mol%).
-
Note: BINAP is preferred over monodentate phosphines to resist the steric bulk of the 1,8-position.
-
-
Base: Cesium Carbonate (Cs₂CO₃, 1.5 equiv) or Sodium tert-butoxide (NaOtBu).
-
Solvent: Toluene (Anhydrous, degassed).
Protocol:
-
Charge a flame-dried Schlenk flask with Pd₂(dba)₃, BINAP, and Cs₂CO₃ under Argon.
-
Add the protected naphthalene substrate and Toluene.
-
Add Benzophenone Imine via syringe.
-
Heat to 100°C for 12–18 hours. The solution typically turns deep orange/red.
-
Hydrolysis (In-situ): Cool to RT. Add 2N HCl (aq) and stir for 1 hour to cleave the imine.
-
Workup: Neutralize with NaOH to pH >10. Extract with DCM.[1] The product at this stage is 8-methoxy-1-naphthylamine .
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Phase 3: Deprotection (Demethylation)
Objective: Reveal the hydroxyl group using Boron Tribromide (BBr₃), a strong Lewis acid capable of cleaving aryl methyl ethers.
-
Reagents: 8-Methoxy-1-naphthylamine (1.0 equiv), BBr₃ (1.0 M in DCM, 3.0 equiv).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Conditions: -78°C to Room Temperature.
Protocol:
-
Dissolve the amine intermediate in dry DCM under N₂. Cool to -78°C (Dry ice/Acetone bath).
-
Add BBr₃ solution dropwise over 20 minutes. CRITICAL: Reaction is highly exothermic.
-
Allow the mixture to warm slowly to 0°C, then to room temperature over 4 hours.
-
Quenching: Cool back to 0°C. Slowly add saturated NaHCO₃ solution. (Caution: Vigorous gas evolution).
-
Isolation: Extract with EtOAc (the product is amphoteric but soluble in organics at neutral/mildly basic pH).
-
Purification: Recrystallization from Ethanol/Water or sublimation if high purity is required.
Part 4: Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| Inert Atmosphere | Strict N₂/Ar | Pd(0) is O₂ sensitive; 8-amino-1-naphthol oxidizes in air. |
| Solvent Degassing | Sparge >15 min | Dissolved O₂ poisons the Buchwald catalyst. |
| BBr₃ Stoichiometry | 3.0 - 4.0 Equiv. | BBr₃ complexes with the amine nitrogen first; excess is needed for ether cleavage. |
| Temperature (Step 2) | 80°C - 100°C | Sufficient energy to overcome steric hindrance at the peri-position. |
Part 5: Mechanism of Action (Buchwald-Hartwig)
The steric bulk of the 1,8-substituted naphthalene requires a robust catalytic cycle. The bidentate ligand (BINAP) prevents the formation of inactive Pd-bis(amine) complexes and facilitates the reductive elimination step, which is often the rate-determining step in sterically crowded systems.
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination. The ligand (L) plays a crucial role in stabilizing the Pd(0) species.
Part 6: Safety & Handling
-
Oxidation Sensitivity: 8-Amino-1-naphthol is prone to air oxidation, turning dark brown/purple. Store under inert gas in the dark at -20°C.
-
BBr₃ Hazard: Boron tribromide reacts violently with water, producing HBr gas. Always quench in a well-ventilated hood with a cooling bath.
-
Toxicology: Naphthalene derivatives can be toxic. Handle with double gloves and standard PPE.
References
-
Buchwald-Hartwig Amination Overview
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl halides with primary, secondary, and tertiary amines. Journal of the American Chemical Society. Link
-
-
Use of Benzophenone Imine
-
Wolfe, J. P., Åhman, J., Sadighi, J. P., Singer, R. A., & Buchwald, S. L. (1997). An Ammonia Equivalent for the Palladium-Catalyzed Amination of Aryl Halides and Triflates. Tetrahedron Letters. Link
-
-
Demethylation with BBr3
-
McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron. Link
-
-
Properties of 8-Amino-1-naphthol
Sources
Application Notes and Protocols: Heck Reaction Protocol for 8-Bromonaphthalen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Mizoroki-Heck Reaction - A Powerful Tool for C-C Bond Formation
The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene.[1] First reported independently by Tsutomu Mizoroki and Richard F. Heck in the early 1970s, this reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[1][2] The reaction typically proceeds through a catalytic cycle involving the oxidative addition of the halide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the substituted alkene product and regenerate the active catalyst.[3] The versatility of the Heck reaction has led to its widespread application in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials.[4]
This document provides a detailed protocol for the Heck reaction of 8-bromonaphthalen-1-ol, a sterically hindered and electron-rich aryl bromide. Due to the specific challenges posed by this substrate, this guide emphasizes the rationale behind the chosen experimental conditions to ensure a successful and reproducible outcome.
Challenges and Considerations for the Heck Reaction of 8-Bromonaphthalen-1-ol
The successful execution of a Heck reaction with 8-bromonaphthalen-1-ol requires careful consideration of several factors:
-
Steric Hindrance: The bromine atom at the 8-position is subject to significant steric hindrance from the peri-hydroxyl group at the 1-position. This can impede the oxidative addition step, which is often the rate-determining step in the catalytic cycle.
-
Electron-Rich Nature: The naphthalene ring system, further activated by the electron-donating hydroxyl group, can influence the reactivity of the aryl bromide.
-
The Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can react with the base, and the resulting phenoxide may coordinate to the palladium center, potentially influencing the catalyst's activity and selectivity.
Proposed Heck Reaction Protocol for 8-Bromonaphthalen-1-ol
This protocol is designed for the coupling of 8-bromonaphthalen-1-ol with a generic acrylate, such as n-butyl acrylate, as the alkene coupling partner.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 8-Bromonaphthalen-1-ol | ≥97% | Commercially available | |
| n-Butyl acrylate | ≥99%, contains MEHQ as inhibitor | Commercially available | Inhibitor can be removed by passing through a short column of basic alumina if necessary. |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Commercially available | |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | ≥98% | Commercially available | Air-sensitive, handle under inert atmosphere. |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercially available | Store over molecular sieves. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially available | Store over molecular sieves. |
| Diethyl ether | Anhydrous | Commercially available | |
| Saturated aqueous sodium bicarbonate solution | Prepared in-house | ||
| Brine (saturated aqueous NaCl solution) | Prepared in-house | ||
| Anhydrous magnesium sulfate (MgSO₄) | Commercially available | ||
| Schlenk flask or sealed reaction tube | |||
| Magnetic stirrer and stir bar | |||
| Heating mantle or oil bath with temperature control | |||
| Inert gas supply (Nitrogen or Argon) | |||
| Standard laboratory glassware for work-up and purification |
Experimental Workflow
Caption: Experimental workflow for the Heck reaction of 8-Bromonaphthalen-1-ol.
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 8-bromonaphthalen-1-ol (1.0 mmol, 223.07 mg), palladium(II) acetate (0.02 mmol, 4.5 mg, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg, 4 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.
-
-
Addition of Reagents:
-
Through the septum, add anhydrous N,N-dimethylformamide (DMF, 5 mL) via syringe.
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add triethylamine (1.5 mmol, 0.21 mL) via syringe.
-
Finally, add n-butyl acrylate (1.2 mmol, 0.17 mL) via syringe.
-
-
Reaction:
-
Immerse the Schlenk flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
-
Work-up:
-
Remove the flask from the oil bath and allow it to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) followed by brine (15 mL). The bicarbonate wash is to remove any unreacted acrylate and neutralize the triethylammonium salt.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
-
Expertise & Experience: Rationale for Experimental Choices
-
Catalyst System: Palladium(II) acetate is a common and relatively air-stable precatalyst that is reduced in situ to the active Pd(0) species.[6] The use of an electron-rich and sterically bulky phosphine ligand like tri(o-tolyl)phosphine is crucial. The steric bulk can promote the reductive elimination step and stabilize the active catalyst, while the electron-donating nature of the ligand can facilitate the oxidative addition of the electron-rich aryl bromide.
-
Base: Triethylamine is a common organic base used in Heck reactions. It serves to neutralize the hydrogen bromide generated during the catalytic cycle.[1] An excess of the base is used to ensure the reaction goes to completion.
-
Solvent: Anhydrous DMF is a polar aprotic solvent that is excellent for dissolving the reactants and the catalyst system, ensuring a homogeneous reaction mixture. Its high boiling point is also suitable for the reaction temperature.
-
Temperature: A reaction temperature of 100 °C is a good starting point for the coupling of an aryl bromide. This temperature provides sufficient thermal energy to overcome the activation barrier for the oxidative addition step without leading to significant catalyst decomposition.
The Catalytic Cycle of the Heck Reaction
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
The cycle begins with the oxidative addition of the aryl bromide (Ar-X) to the active Pd(0) catalyst to form a Pd(II) intermediate. This is followed by the coordination of the alkene and subsequent migratory insertion of the aryl group onto the alkene. A β-hydride elimination then occurs to form the substituted alkene product and a palladium-hydride species. Finally, reductive elimination of HX, facilitated by the base, regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvents | - Use a fresh batch of palladium catalyst and phosphine ligand.- Ensure the reaction is heated to the specified temperature.- Use anhydrous solvents and freshly distilled reagents. |
| Formation of byproducts | - Side reactions of the starting material or product- Catalyst decomposition | - Optimize the reaction time to minimize byproduct formation.- Consider using a different phosphine ligand or a phosphine-free catalyst system. |
| Low isolated yield | - Inefficient extraction or purification | - Ensure complete extraction of the product from the aqueous phase.- Optimize the column chromatography conditions (e.g., choice of eluent). |
References
-
Herbert, J. M., et al. (1987). Journal of the Chemical Society, Perkin Transactions 1, 1957-1964. [Link]
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Aucott, S. M., et al. (2004). Acta Crystallographica Section E: Structure Reports Online, 60(7), o977-o979. [Link]
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Bhanage, B. M., et al. (2000). Chemistry – A European Journal, 6(5), 843-848. [Link]
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Wikipedia. (2023). 1-Naphthol. Retrieved from [Link]
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PubChem. (n.d.). 8-Bromonaphthalen-1-ol. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
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Wikipedia. (2023). Heck reaction. Retrieved from [Link]
- de Vries, J. G. (2001). The Heck Reaction. In Organic Reactions (pp. 1-239). John Wiley & Sons, Inc.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
Yang, C., Lee, H. M., & Nolan, S. P. (2001). Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system. Organic Letters, 3(10), 1511–1514. [Link]
-
Zhao, F., Bhanage, B. M., Shirai, M., & Arai, M. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843–848. [Link]
-
PubChem. (n.d.). 1-Bromonaphthalene. Retrieved from [Link]
Sources
Introduction: The Strategic Importance of Naphthyl-Alkynes
An In-Depth Guide to the Sonogashira Coupling of 8-Bromonaphthalen-1-ol: Application Notes and Protocols for Advanced Synthesis
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported by Kenkichi Sonogashira in 1975, this palladium- and copper-cocatalyzed reaction offers a powerful and versatile method for constructing arylalkynes and conjugated enynes, which are pivotal structural motifs in pharmaceuticals, natural products, and advanced organic materials.[3][4][5]
This guide focuses on a specific, yet highly relevant, application: the Sonogashira coupling of 8-Bromonaphthalen-1-ol. The resulting 8-(alkynyl)naphthalen-1-ol scaffold is of significant interest to medicinal chemists and materials scientists. The rigid, planar naphthalene core, combined with the linear alkyne linker, provides a predictable framework for probing biological interactions or constructing novel conjugated systems. The presence of the hydroxyl group offers a handle for further functionalization or can play a direct role in molecular recognition through hydrogen bonding.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deep understanding of the reaction mechanism, a rationale for procedural choices, detailed protocols for both traditional and copper-free systems, and a framework for systematic optimization and troubleshooting.
Mechanistic Underpinnings: The "Why" Behind the Reaction
A thorough understanding of the reaction mechanism is critical for successful execution and optimization. The classical Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[1][3][6]
The Palladium/Copper Co-Catalyzed Cycle
The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide (8-Bromonaphthalen-1-ol), forming a Pd(II) complex. This is often the rate-determining step for aryl bromides.[1][7][8]
-
Copper-Alkyne Interaction: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate.[1][3] This increases the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) salt and forming an alkynyl-palladium(II) complex.[3][8]
-
Reductive Elimination: The final step is the reductive elimination from the alkynyl-palladium(II) complex, which forms the desired C(sp²)-C(sp) bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][8]
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
The Copper-Free Variant: Rationale and Mechanism
While effective, the use of a copper co-catalyst has drawbacks. The primary issue is the promotion of alkyne homocoupling (Glaser coupling), which forms an undesired diyne byproduct, consumes the alkyne, and complicates purification.[9] Copper can also be toxic, making its removal from advanced pharmaceutical intermediates a critical concern.[10]
Copper-free Sonogashira reactions have therefore gained significant attention.[4][11] In these systems, the reaction is believed to proceed through alternative mechanisms, potentially involving a tandem Pd/Pd catalytic cycle where a palladium acetylide complex fulfills the role of the copper acetylide in the transmetalation step.[12] These reactions often require more specialized, electron-rich, and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the catalytic cycle, particularly the challenging oxidative addition of the aryl bromide.[3][9]
Experimental Design: Protocol for 8-Bromonaphthalen-1-ol
The hydroxyl group on the naphthalenol substrate is generally tolerated in Sonogashira couplings, and protection is often not required.[13] However, being an electron-rich arene, 8-bromonaphthalen-1-ol may exhibit lower reactivity compared to electron-poor aryl bromides, necessitating carefully optimized conditions.[13]
Overall Experimental Workflow
The process follows a logical sequence from preparation to analysis, ensuring reproducibility and purity of the final compound.
Caption: General workflow for the Sonogashira coupling experiment.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount (1 mmol scale) | Molar Eq. | Notes |
| 8-Bromonaphthalen-1-ol | C₁₀H₇BrO | 223.07 | 223 mg | 1.0 | Substrate |
| Terminal Alkyne (e.g., Phenylacetylene) | C₈H₆ | 102.13 | 123 mg (134 µL) | 1.2 | Coupling Partner |
| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 17.5 mg | 0.025 | Palladium Catalyst |
| Copper(I) Iodide | CuI | 190.45 | 4.8 mg | 0.025 | Co-catalyst |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 420 µL | 3.0 | Base |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 5 mL | - | Solvent (Anhydrous) |
Step-by-Step Protocol (Pd/Cu Co-catalyzed)
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 8-Bromonaphthalen-1-ol (223 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (17.5 mg, 0.025 mmol), and copper(I) iodide (4.8 mg, 0.025 mmol).[14]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL) followed by triethylamine (420 µL, 3.0 mmol) via syringe.[14]
-
Alkyne Addition: Stir the mixture at room temperature for 10-15 minutes. Add the terminal alkyne (e.g., phenylacetylene, 134 µL, 1.2 mmol) dropwise via syringe.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-65 °C). The optimal temperature may need to be determined empirically, as aryl bromides are less reactive than iodides.[1][8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and filter through a short pad of Celite® to remove catalyst residues, washing the pad with additional solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 8-(alkynyl)naphthalen-1-ol.
Optimization Strategies
Achieving a high yield and purity requires careful optimization of several parameters. The following table outlines key variables and their expected impact, providing a logical framework for troubleshooting and improving results.
| Parameter | Options & Considerations | Rationale & Causality |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂, Pd₂(dba)₃ | Pd(PPh₃)₂Cl₂ is often more stable and convenient.[3] Pd₂(dba)₃ is a Pd(0) source that requires a ligand to be added separately. Catalyst loading can be varied (1-5 mol%). |
| Ligand | Phosphines (PPh₃, P(t-Bu)₃), NHCs | For less reactive aryl bromides, more electron-rich and bulky ligands (e.g., cataCXium A, sXPhos) can accelerate the oxidative addition step, especially in copper-free systems.[9] |
| Co-Catalyst | CuI (Standard) vs. Copper-Free | Copper increases the reaction rate but can cause alkyne homocoupling.[1][9] Copper-free systems are "greener" and simplify purification but may require more active (and expensive) ligands and higher temperatures.[15] |
| Base | Et₃N, iPr₂NH, Cs₂CO₃, K₂CO₃ | An amine base is standard, acting as a proton scavenger and sometimes a solvent.[14] Inorganic bases like Cs₂CO₃ can be effective, particularly in copper-free protocols in polar aprotic solvents like DMF. |
| Solvent | THF, DMF, Acetonitrile, Toluene | The choice of solvent affects solubility and reaction rate. THF is a common starting point. Polar aprotic solvents like DMF can sometimes accelerate the reaction but are harder to remove.[16] |
| Temperature | Room Temperature to 100 °C | Aryl bromides typically require heating (50-80 °C) to achieve a reasonable reaction rate.[1][8] Higher temperatures can lead to byproduct formation. Start moderately and increase if the reaction is sluggish. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality reagents/solvents. | 1. Use fresh catalyst or a more active ligand/precatalyst system. 2. Increase the reaction temperature incrementally. 3. Ensure solvents are anhydrous and reagents are pure. |
| Significant Alkyne Homocoupling | 1. Presence of oxygen. 2. High concentration of copper catalyst. | 1. Thoroughly degas solvents and maintain a strict inert atmosphere. 2. Reduce CuI loading or switch to a copper-free protocol. |
| Decomposition of Starting Material | 1. Reaction temperature is too high. 2. Incompatible functional groups (unlikely here). | 1. Lower the reaction temperature and accept a longer reaction time. 2. Screen different bases; a milder base might be beneficial. |
| Difficult Purification | 1. Formation of closely-eluting byproducts. 2. Residual catalyst contamination. | 1. Re-optimize reaction conditions to improve selectivity. 2. Ensure the filtration through Celite is effective. An aqueous wash with NH₄Cl helps remove copper salts. |
Conclusion
The Sonogashira coupling of 8-Bromonaphthalen-1-ol is a robust and highly valuable transformation for accessing functionalized naphthalenic building blocks. Success hinges on a clear understanding of the underlying mechanism and a systematic approach to optimizing key reaction parameters. By carefully selecting the catalyst system, base, and solvent, and by maintaining an inert atmosphere to suppress side reactions, researchers can reliably synthesize these important compounds. This guide provides the foundational knowledge and practical protocols necessary to implement this reaction effectively, troubleshoot common challenges, and adapt the methodology for the synthesis of novel molecules in drug discovery and materials science.
References
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved February 11, 2026, from [Link]
-
Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved February 11, 2026, from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 11, 2026, from [Link]
-
(2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]
-
(2022). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions. Available at: [Link]
-
(2021). Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺. ResearchGate. Available at: [Link]
-
Sonogashira Coupling - YouTube. (2020). Retrieved February 11, 2026, from [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). Retrieved February 11, 2026, from [Link]
-
(2021). Copper-free Sonogashira cross-coupling reactions: an overview. Semantic Scholar. Available at: [Link]
-
(2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]
-
Gazvoda, M., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications. Available at: [Link]
-
(2020). 7.4. Sonogashira Coupling Reaction of Aryl Derivatives: A Versatile Method for Acetylide Building Blocks. Books. Available at: [Link]
-
Sonogashira Cross-Coupling - J&K Scientific LLC. (2021). Retrieved February 11, 2026, from [Link]
-
(2014). The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. Dalton Transactions (RSC Publishing). Available at: [Link]
-
(2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. RSC Publishing. Available at: [Link]
-
(2018). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. ResearchGate. Available at: [Link]
-
Doan, N-D., et al. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. European Journal of Medicinal Chemistry. Available at: [Link]
-
(2024). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes. Organic Letters - ACS Publications. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]
-
(2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]
-
Sonogashira coupling in presence of hydroxyl groups : r/chemistry - Reddit. (2025). Retrieved February 11, 2026, from [Link]
-
What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? (2014). Retrieved February 11, 2026, from [Link]
-
Sonogashira Coupling | NROChemistry. (n.d.). Retrieved February 11, 2026, from [Link]
-
Kelly, C. B., et al. (2016). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters. Available at: [Link]
-
Liang, Y., et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry. Available at: [Link]
Sources
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- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
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- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. cetjournal.it [cetjournal.it]
Application Note: Strategic Functionalization of 8-Bromonaphthalen-1-ol via Grignard Chemistry
Topic: Grignard Reaction with 8-Bromonaphthalen-1-ol Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and R&D Scientists
Strategic Analysis & Chemical Logic
The "Peri-Substitution" Challenge
8-Bromonaphthalen-1-ol presents a classic but deceptive challenge in organometallic chemistry. The molecule possesses two incompatible features for direct Grignard formation:
-
Acidic Proton (pKₐ ~9-10): The phenolic hydroxyl group will instantly quench any formed Grignard reagent via proton transfer, producing the magnesium alkoxide and destroying the C-Mg bond.
-
Peri-Strain (1,8-Interaction): The spatial proximity of the C1 and C8 positions creates significant steric repulsion (Van der Waals strain). This makes the formation of the Grignard reagent sluggish compared to standard naphthyl systems and increases the barrier to nucleophilic attack on bulky electrophiles.
The Core Directive: You cannot form a Grignard reagent directly from 8-bromonaphthalen-1-ol. A protection-deprotection strategy is mandatory. While Lithium-Halogen exchange (using n-BuLi) is often the kinetic preference for this substrate, Grignard chemistry (Mg) offers distinct thermodynamic advantages, safer thermal profiles at scale, and different chemoselectivity.
Selection of Protecting Group
For drug development workflows requiring downstream versatility, tert-Butyldimethylsilyl (TBS) is the superior choice over Methyl (Me) or Methoxymethyl (MOM) ethers.
-
vs. Methyl: Demethylation requires harsh Lewis acids (e.g., BBr₃) which can degrade sensitive scaffolds.
-
vs. MOM: MOM installation involves carcinogenic reagents (MOM-Cl).
-
TBS: Installed under mild conditions, stable to Grignard bases, and cleaved selectively with fluoride sources (TBAF) or mild acid.
Experimental Workflow
The following workflow describes the conversion of 8-bromonaphthalen-1-ol to its Grignard derivative and subsequent trapping with an electrophile (using N,N-Dimethylformamide (DMF) to generate the aldehyde as a representative example).
Phase 1: Substrate Protection (TBS-Ether Formation)
Reagents:
-
8-Bromonaphthalen-1-ol (1.0 equiv)[1]
-
tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)
-
Imidazole (2.5 equiv)
-
Dichloromethane (DCM) [Anhydrous]
Protocol:
-
Setup: Charge a flame-dried round-bottom flask with 8-bromonaphthalen-1-ol and imidazole. Purge with N₂.
-
Solvation: Add anhydrous DCM (0.2 M concentration relative to substrate). Stir until dissolved.
-
Addition: Cool to 0 °C. Add TBSCl portion-wise over 5 minutes.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–6 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The starting material (polar, UV active) should disappear, replaced by a less polar spot (TBS ether).
-
Workup: Quench with water. Extract with DCM (x3). Wash combined organics with brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (100% Hexanes → 5% EtOAc/Hexanes).
-
Checkpoint: Product is (8-bromonaphthalen-1-yloxy)(tert-butyl)dimethylsilane . It must be strictly dry before Phase 2.
-
Phase 2: Grignard Reagent Formation
Reagents:
-
(8-Bromonaphthalen-1-yloxy)(tert-butyl)dimethylsilane (Substrate)
-
Magnesium Turnings (1.5 equiv) [High purity, >99.8%]
-
Iodine (I₂) [Single crystal for activation]
-
Tetrahydrofuran (THF) [Anhydrous, stabilizer-free]
Critical Insight: Naphthyl bromides are notoriously slow to initiate. "Entrainment" (using a sacrificial alkyl halide) or vigorous iodine activation is required.
Protocol:
-
Mg Activation: Place Mg turnings in a dry 3-neck flask equipped with a reflux condenser and addition funnel under N₂. Add a single crystal of I₂. Heat the flask gently with a heat gun until iodine vapor sublimes and coats the Mg (purple haze). Allow to cool.
-
Solvent Prep: Dissolve the protected substrate in anhydrous THF (1.0 M).
-
Initiation: Add approx. 5-10% of the substrate solution to the Mg. Heat to mild reflux (65 °C).
-
Observation: The iodine color should fade to colorless/grey, and turbidity/bubbles should appear. If no reaction after 10 mins, add 2 drops of 1,2-dibromoethane (Entrainment method).
-
-
Propagation: Once initiated, add the remaining substrate solution dropwise to maintain a gentle self-sustained reflux.
-
Completion: After addition, reflux for an additional 2 hours. The solution usually turns dark brown/grey.
-
Validation: Aliquot 0.1 mL, quench with water, and check TLC. The spot should correspond to the reduced product (1-naphthol derivative), not the bromo-starting material.
-
Phase 3: Electrophilic Trapping (Synthesis of 8-Hydroxy-1-naphthaldehyde)
Reagents:
-
Grignard Solution (from Phase 2)
-
N,N-Dimethylformamide (DMF) (3.0 equiv) [Anhydrous]
Protocol:
-
Cooling: Cool the Grignard solution to 0 °C. (Peri-substituted Grignards can be sterically hindered; extremely low temps like -78 °C may slow reaction too much, but 0 °C balances rate vs. side reactions).
-
Addition: Add DMF dropwise over 20 minutes.
-
Reaction: Allow to warm to RT and stir for 4 hours.
-
Hydrolysis (Critical): Cool to 0 °C. Quench carefully with saturated NH₄Cl.
-
Note: This forms the hemiaminal intermediate. To release the aldehyde, acidic hydrolysis is often needed. Add 1M HCl and stir vigorously for 30 mins.
-
-
Deprotection (In-situ): If the acidic workup is strong enough/long enough, the TBS group may cleave. If not, treat the isolated crude with TBAF (1.1 equiv) in THF for 1 hour to yield the final 8-hydroxy-1-naphthaldehyde .
Data & Troubleshooting Matrix
Reaction Parameter Summary
| Parameter | Specification | Rationale |
| Solvent | THF (Anhydrous) | Diethyl ether boils too low (35°C) to effectively initiate naphthyl bromides. |
| Concentration | 0.5 M – 1.0 M | High concentration favors intermolecular Grignard formation over radical quenching. |
| Temperature | Reflux (65°C) | Essential to overcome the activation energy of the C-Br bond in the peri-position. |
| Stoichiometry | 1.5 eq Mg / 1.0 eq R-Br | Excess Mg ensures complete consumption of the halide. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Initiation | Mg surface oxide / Wet solvent | Use "Rieke Magnesium" or add 5 mol% DIBAL-H to scavenge moisture. Use 1,2-dibromoethane entrainment. |
| Wurtz Coupling | Concentration too high | Dilute reaction. Add halide slower. |
| Low Yield | Steric hindrance (Peri-strain) | Switch to Lithium-Halogen Exchange (t-BuLi, -78°C, THF) if Mg fails. Li-reagents are smaller and more reactive. |
Visual Logic (Graphviz)
Figure 1: Step-by-step logic flow for the synthesis of functionalized 1,8-naphthalenes via Grignard chemistry, highlighting the critical protection step and optimization loop.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text for Grignard mechanism and protection strategies).
-
Knochel, P., et al. (2003). Functionalized Grignard Reagents. Angewandte Chemie International Edition, 42(36), 4302-4320. (Authoritative review on modern Grignard preparation including Mg activation).
-
House, H. O., et al. (1969). The Reaction of Grignard Reagents with 1,8-Naphthalic Anhydride. Journal of Organic Chemistry, 34(8), 2324. (Context on 1,8-naphthalene reactivity).
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Definitive guide for TBS and MOM protection protocols).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Bromonaphthalen-1-ol
Welcome to the technical support center for the synthesis of 8-Bromonaphthalen-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this challenging synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common issues, and provide robust, field-tested protocols to enhance your yield and purity.
The synthesis of 8-Bromonaphthalen-1-ol is notoriously difficult due to the challenge of achieving regioselectivity. The hydroxyl group of the 1-naphthol starting material is a strong ortho-, para-director, meaning that direct bromination overwhelmingly favors substitution at the 2- and 4-positions. Substitution at the sterically hindered 8-position is electronically disfavored. Therefore, successful synthesis relies on indirect methods, most commonly via a Sandmeyer reaction starting from 8-amino-1-naphthol or a related precursor. This guide will focus on troubleshooting this critical pathway.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthetic strategy for 8-Bromonaphthalen-1-ol.
Q1: What are the primary synthetic routes to 8-Bromonaphthalen-1-ol?
The most viable and commonly reported route is a multi-step process involving the Sandmeyer reaction.[1][2][3] This pathway begins with a precursor like 8-amino-1-naphthol (or a protected version). The amino group is first converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium salt is then displaced by a bromide, typically from a copper(I) bromide catalyst, to yield the final product. Direct bromination of 1-naphthol is generally not a feasible route due to poor regioselectivity.[4]
Q2: Why is direct bromination of 1-naphthol not a viable method?
The hydroxyl (-OH) group on the naphthalene ring is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. This means incoming electrophiles, such as Br+, are electronically directed to positions 2 and 4. The 8-position (a peri-position) is sterically hindered and electronically less favorable for attack. Attempting direct bromination with reagents like Br₂ will result in a mixture of 2-bromo- and 4-bromonaphthalen-1-ol, with negligible amounts of the desired 8-bromo isomer.[4]
Q3: What are the critical safety considerations for this synthesis?
The Sandmeyer reaction involves the formation of an aryl diazonium salt intermediate. While generally used in solution without isolation, it's crucial to be aware that some diazonium salts can be explosive when isolated and dry, as they are shock-sensitive and can decompose violently.[5] Key safety precautions include:
-
Low Temperature Control: Diazotization must be performed at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[6]
-
No Isolation: Never attempt to isolate the diazonium salt unless you are following a specific protocol for creating stabilized salts (e.g., tetrafluoroborates) and are aware of the hazards.[5]
-
Proper Quenching: Ensure any residual nitrous acid is safely quenched (e.g., with sulfamic acid) before raising the temperature or beginning workup.
-
Ventilation: Brominating agents and the hydrogen bromide (HBr) gas evolved during some reactions are corrosive and toxic. Always work in a well-ventilated fume hood.
Section 2: Troubleshooting Guide for the Sandmeyer Route
This section provides a question-and-answer formatted guide to solve specific problems encountered during the synthesis of 8-Bromonaphthalen-1-ol via the Sandmeyer reaction of 8-amino-1-naphthol.
Problem 1: My diazotization reaction seems incomplete or fails, indicated by low yield in the final step.
-
Potential Cause 1: Incorrect Temperature.
-
Explanation: The formation of the nitrosonium ion (NO+) and its reaction with the aromatic amine is highly temperature-dependent. If the temperature is too high (>10 °C), the diazonium salt will rapidly decompose into a phenol, releasing nitrogen gas and leading to tar formation.[6] If the temperature is too low, the rate of diazotization may be impractically slow.
-
Solution: Maintain a strict temperature range of 0-5 °C throughout the addition of sodium nitrite. Use an ice/salt bath for better temperature control and monitor the internal reaction temperature with a low-temperature thermometer.
-
-
Potential Cause 2: Incorrect Acid Concentration.
-
Explanation: A strong acid (like HCl or H₂SO₄) is required to generate nitrous acid (HNO₂) from sodium nitrite. Insufficient acid will lead to incomplete generation of the nitrosating agent. Conversely, extremely high acid concentrations can fully protonate the amino group of the substrate, rendering it unreactive to the electrophilic nitrosonium ion.
-
Solution: Typically, 2.5 to 3 equivalents of acid are used. One equivalent protonates the amino group, one reacts with sodium nitrite, and an excess maintains an acidic environment to prevent unwanted side reactions like diazo coupling.[2]
-
-
Potential Cause 3: Impure Starting Material.
-
Explanation: The starting material, 8-amino-1-naphthol, can be prone to oxidation, appearing as a discolored (often pink or brown) solid. Oxidized impurities can interfere with the diazotization process and lead to side products.
-
Solution: If the starting material is significantly discolored, consider purification by recrystallization or passing a solution of it through a short plug of silica gel before use.
-
Problem 2: The Sandmeyer reaction (addition of CuBr) results in a low yield of 8-Bromonaphthalen-1-ol and significant byproduct formation.
-
Potential Cause 1: Inactive Copper(I) Bromide Catalyst.
-
Explanation: The Sandmeyer reaction relies on a Cu(I) catalyst.[1][7] Commercially available CuBr can oxidize over time to Cu(II), which is ineffective. An active Cu(I) catalyst is crucial for the electron transfer step that facilitates the conversion of the diazonium salt to the aryl radical.
-
Solution: Use freshly purchased, high-purity CuBr. If the catalyst is old or appears greenish (indicating Cu(II)), it can be purified. A common method involves dissolving it in a saturated KBr solution, reducing with sodium sulfite, and then precipitating the pure white CuBr by dilution with water, followed by washing with ethanol and ether and drying under vacuum.
-
-
Potential Cause 2: Premature Decomposition of the Diazonium Salt.
-
Explanation: The diazonium salt solution must be added to the CuBr solution promptly after its formation. Naphthyl diazonium salts are generally less stable than simpler benzene diazonium salts.[8] Letting the solution sit, even at low temperatures, can lead to decomposition and a lower yield.
-
Solution: Prepare the CuBr solution/suspension in advance. Once the diazotization is complete (indicated by a persistent positive test on starch-iodide paper), quench any excess nitrous acid with a small amount of sulfamic acid and immediately proceed to add the cold diazonium solution to the copper catalyst.
-
Problem 3: I observe significant formation of dark, tarry material during the reaction.
-
Potential Cause: Uncontrolled Side Reactions.
-
Explanation: Tar formation is a common issue and often results from several problems combined. The primary culprits are the decomposition of the diazonium salt to form phenolic compounds, which can then polymerize, and diazo coupling reactions, where the unreacted diazonium salt acts as an electrophile and attacks another molecule of 8-amino-1-naphthol or the product itself.
-
Solution:
-
Strict Temperature Control: As mentioned, keep the temperature at 0-5 °C until the diazonium group is displaced.
-
Ensure Sufficient Acid: Maintaining a sufficiently low pH suppresses the concentration of the free amine, which is the nucleophile in the unwanted coupling reaction.
-
Efficient Stirring: Ensure the reaction mixture is homogenous to prevent localized "hot spots" or areas of high concentration that can promote side reactions.
-
-
Problem 4: Purification of the final product is difficult, with impurities that are hard to separate.
-
Potential Cause 1: Formation of Isomeric Byproducts.
-
Explanation: While the Sandmeyer reaction itself is generally not prone to isomerization, impurities in the starting material (e.g., other aminonaphthol isomers) will be carried through the synthesis. Another common impurity is the corresponding phenol (naphthalen-1-ol), formed from the reaction of the diazonium intermediate with water.
-
Solution: The primary method for purification is column chromatography on silica gel. A non-polar eluent system (e.g., hexane/ethyl acetate gradient) is typically effective. The phenol byproduct is more polar and will elute later than the desired brominated product. A base wash (e.g., with dilute NaOH) during the workup can also help remove phenolic impurities, but be cautious as the product itself is a phenol and may have some solubility.
-
-
Potential Cause 2: Residual Copper.
-
Explanation: Copper salts from the catalyst can contaminate the final product, often giving it a colored tint.
-
Solution: During the aqueous workup, wash the organic layer with a solution of aqueous ammonia or ammonium chloride. These will complex with the copper ions and draw them into the aqueous phase.
-
Section 3: Experimental Protocols & Data
Detailed Protocol: Synthesis of 8-Bromonaphthalen-1-ol via Sandmeyer Reaction
This protocol is a representative procedure. Quantities should be adjusted based on your specific needs.
Step 1: Diazotization of 8-Amino-1-naphthol
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 8-amino-1-naphthol (1.0 eq) in a 2M HBr solution (3.0 eq) at room temperature.
-
Cool the resulting slurry to 0-5 °C using an ice-salt bath. Stir vigorously.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the slurry via the dropping funnel, ensuring the internal temperature never exceeds 5 °C. The addition should take approximately 30-45 minutes.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
Check for the presence of excess nitrous acid using starch-iodide paper (it should turn dark blue/black instantly). If the test is negative, add a small amount more of the nitrite solution.
-
Once diazotization is complete, add a small amount of sulfamic acid (~0.1 eq) portion-wise until the starch-iodide test is negative to quench the excess nitrous acid.
Step 2: Sandmeyer Reaction
-
In a separate, larger flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% HBr (2.0 eq). Cool this solution to 0 °C.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Step 1 to the CuBr solution. A significant evolution of N₂(g) will be observed. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure the reaction goes to completion.
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash sequentially with water, 1M aqueous ammonia (to remove copper salts), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, using a hexane:ethyl acetate gradient (e.g., starting from 95:5) to isolate the pure 8-Bromonaphthalen-1-ol.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Temperature | 0-5 °C | Prevents premature decomposition of the unstable diazonium salt intermediate.[6] |
| Acid | HBr | Provides both the acidic medium and the bromide counter-ion for the reaction. |
| NaNO₂ Equiv. | 1.05 - 1.1 eq | A slight excess ensures complete conversion of the amine to the diazonium salt. |
| CuBr Equiv. | 1.2 - 1.5 eq | A catalytic amount is required, but a slight excess can help drive the reaction. |
| Solvent | Aqueous Acid | Standard solvent for diazotization and Sandmeyer reactions. |
Visualizations
Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree.
Caption: General experimental workflow for the synthesis of 8-Bromonaphthalen-1-ol.
Caption: Troubleshooting decision tree for low-yield issues in the Sandmeyer synthesis.
References
-
Herbert, J. M., et al. (1987). Synthesis of 8-Bromonaphthalen-1-amine. Sourced from NIH National Library of Medicine. Available at: [Link]
-
ResearchGate. (n.d.). Regioselective bromination of naphthalene over solid catalysts. Available at: [Link]
- Google Patents. (n.d.). Method for preparing 1-naphthol by using pigment green B catalysis.
-
ResearchGate. (n.d.). (8-Bromonaphthalen-1-yl)methyl 8-bromo-1-naphthoate. Available at: [Link]
-
ACS Publications. (2024). Regioselective Substitution of BINOL. Chemical Reviews. Available at: [Link]
-
Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Arkivoc. Available at: [Link]
-
Hassan, Z., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC, NIH. Available at: [Link]
-
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]
-
Organic Syntheses. (n.d.). Naphthalene, 1-bromo-. Available at: [Link]
-
Organic Syntheses. (n.d.). Procedure for debromination of 1-bromonaphthalene. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]
-
Organic Syntheses. (n.d.). Procedure involving 1-amino-8-naphthol-2,4-disulfonic acid. Available at: [Link]
-
ACS Publications. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development. Available at: [Link]
-
ResearchGate. (n.d.). On the bromination of naphthalene. Available at: [Link]
-
ResearchGate. (n.d.). Stability of 1-naphthalenediazonium ion in solution. Available at: [Link]
-
Organic Syntheses. (n.d.). Procedure involving 1,8-diaminonaphthalene. Available at: [Link]
- Google Patents. (n.d.). Diazotization of amines.
-
Reddit. (n.d.). Sandmeyer type reaction troubleshoot. Available at: [Link]
-
YouTube. (2021). Reactions of Naphthalene. Available at: [Link]
-
University of Glasgow. (n.d.). Experiments on the preparation of aminohydroxynaphthoic acids. Available at: [Link]
-
NIH National Library of Medicine. (n.d.). Regioselective Substitution of BINOL. Available at: [Link]
-
Chemistry Stack Exchange. (2019). Why does the -OH group in β-naphthol direct the incoming diazonium salt towards the ortho position?. Available at: [Link]
-
Chemistry LibreTexts. (2023). Reactions of Diazonium Salts. Available at: [Link]
-
University of Arizona. (n.d.). Diazotization of Aliphatic and Aromatic Amines. Available at: [Link]
-
Wikipedia. (n.d.). Naphthalene. Available at: [Link]
-
NIH National Library of Medicine. (2024). Reactivity of α-diazo sulfonium salts: rhodium-catalysed ring expansion of indenes to naphthalenes. Available at: [Link]
-
ResearchGate. (n.d.). Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. Available at: [Link]
-
Organic Syntheses. (n.d.). 1,4-aminonaphthol hydrochloride. Available at: [Link]
-
YouTube. (2016). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. Available at: [Link]
-
Khan Academy. (n.d.). Sandmeyer reaction. Available at: [Link]
-
ResearchGate. (n.d.). The bromination of naphthalene III. Available at: [Link]
-
Chemistry LibreTexts. (2023). Replacement of the Aromatic Primary Amino Group by Hydrogen. Available at: [Link]
Sources
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Khan Academy [khanacademy.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Optimization of Suzuki coupling conditions for 8-Bromonaphthalen-1-ol
Case ID: 8-BN-OH-SUZUKI Status: Open Priority: High (Steric/Electronic Conflict) Assigned Specialist: Senior Application Scientist, Catalysis Group
Diagnostic & Strategy Visualization
Before proceeding with experimental setup, review the decision logic below. 8-Bromonaphthalen-1-ol presents a "perfect storm" of synthetic challenges: peri-strain (steric clash between positions 1 and 8) and catalyst poisoning potential from the free hydroxyl group.
Optimization Logic Flow
Figure 1: Decision matrix for coupling 8-bromonaphthalen-1-ol. The protected route offers higher reliability, while the direct route requires specialized "super-active" catalysts.
Technical Briefing (The "Why")
The Peri-Substitution Challenge
The 1,8-positions on naphthalene are closer than the 1,2-positions (ortho). This creates severe steric strain.
-
Impact: The oxidative addition of Pd(0) into the C-Br bond is kinetically slow because the bulky Pd-ligand complex struggles to fit into the crowded 8-position.
-
Solution: You must use electron-rich, bulky phosphine ligands (Dialkylbiaryl phosphines like SPhos or XPhos ). These ligands facilitate oxidative addition and prevent the formation of inactive Pd-dimers.
The Phenol Problem
The free -OH group (pKa ~9.3) is acidic.[1]
-
Impact: Under basic Suzuki conditions, it deprotonates to form the naphtholate anion. This anion is electron-rich (deactivating the ring for oxidative addition at the Br position) and can coordinate to the Palladium center, poisoning the catalyst.
-
Solution: If coupling directly, use 3+ equivalents of base (1 eq to neutralize phenol, 2 eq for the Suzuki cycle) and a catalyst system resistant to coordination (e.g., Buchwald Precatalysts).
Standard Operating Procedures (SOPs)
Protocol A: Direct Coupling (High Risk / High Reward)
Use this if you cannot afford the extra steps of protection/deprotection.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd-SPhos G3 or Pd-XPhos G3 (1–3 mol%) | Pre-formed precatalysts ensure active Pd(0) generation even in hindered environments [1]. |
| Ligand | SPhos or XPhos (1:1 ratio if not using G3) | "Universal" ligands for hindered substrates and heteroatoms. |
| Base | K₃PO₄ (3.0 equiv) | Anhydrous phosphate is milder than alkoxides but strong enough for the cycle. |
| Solvent | Toluene/Water (10:1) or n-Butanol | Biphasic systems often solubilize the naphtholate better; n-Butanol aids solubility of polar substrates. |
| Temp | 80–100 °C | High energy barrier due to peri-sterics requires heat. |
Step-by-Step:
-
Charge reaction vial with 8-bromonaphthalen-1-ol (1.0 equiv), Boronic Acid (1.5 equiv), K₃PO₄ (3.0 equiv), and Pd-SPhos G3 (2 mol%).
-
Evacuate and backfill with Argon (x3). Oxygen kills this reaction.
-
Add degassed Toluene and Water.
-
Seal and heat to 100 °C for 4–12 hours.
-
Critical Check: If the reaction turns black immediately (Pd black precipitation), your ligand loading is too low or oxygen entered.
Protocol B: The "Protected" Route (Reliable)
Use this for scale-up or valuable intermediates.
-
Protection: React substrate with MOM-Cl/DIPEA or BnBr/K₂CO₃ to form the ether.
-
Coupling: The steric strain remains, but the catalyst poisoning is gone.
-
Catalyst: Pd(dppf)Cl₂ (cheaper, robust) or Pd(PPh₃)₄.
-
Conditions: Dioxane/H₂O (4:1), Na₂CO₃ (2.0 equiv), 90 °C.
-
-
Deprotection: Acidic hydrolysis (MOM) or Hydrogenolysis (Bn).
Troubleshooting Guide (FAQ)
Q1: My conversion is stuck at 40%. Adding more catalyst doesn't help. Why? A: This is likely Product Inhibition or Ligand Decomposition .
-
Diagnosis: The peri-substituted product is extremely bulky. It might be coordinating to the Pd, preventing turnover.
-
Fix: Switch to Pd-RuPhos G3 . RuPhos is exceptional for sterically demanding couplings where product inhibition is a factor. Alternatively, increase the solvent volume (dilution) to reduce product-catalyst interaction.
Q2: I see a lot of de-brominated starting material (Naphthalen-1-ol). A: This is Protodehalogenation .
-
Cause: The oxidative addition complex is reacting with water or protons before transmetallation can occur. This happens when the transmetallation step is slow (due to sterics).
-
Fix: Switch to anhydrous conditions . Use Dioxane with Cs₂CO₃ (anhydrous) or K₃PO₄ (anhydrous). Do not use water as a co-solvent.
Q3: Can I use the boronic ester instead of the acid? A: Yes, and you should.
-
Reason: Boronic acids can undergo protodeboronation (losing the boron group) faster than esters. For hindered couplings that require long heating times, the Pinacol ester (BPin) is more stable and provides a "slow release" of the active boronate species, matching the slow kinetics of the hindered halide.
Q4: The reaction works on 50mg but fails on 5g. A: Mass Transfer & Heating Lag.
-
Issue: Heterogeneous Suzuki couplings (solid base) rely on surface area.
-
Fix: Ensure vigorous stirring (vortex is visible). On larger scales, switch to a soluble base like TBAOH (Tetrabutylammonium hydroxide) or use a phase transfer catalyst (TBAB) to bring the base into the organic phase.
References
-
Buchwald, S. L., et al. (2013). Precatalysts for the Rapid Generation of Active L1Pd(0) Complexes in Cross-Coupling Reactions. Journal of the American Chemical Society.[2] Link
-
De Jonghe, S., et al. (2020).[3] Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry. Link
- Context: Specifically addresses coupling on bromo-naphthalene scaffolds similar to your substr
-
Fu, G. C., et al. (2008). Palladium-Catalyzed Suzuki Cross-Couplings of Sterically Hindered Aryl Halides.[4][5] Journal of the American Chemical Society.[2] Link
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Navigating the Challenges of Buchwald-Hartwig Amination with 8-Bromonaphthalen-1-ol: A Technical Support Guide
From the desk of a Senior Application Scientist, this guide provides in-depth troubleshooting for the Buchwald-Hartwig amination of 8-bromonaphthalen-1-ol. This substrate, while seemingly straightforward, presents unique challenges due to the presence of a phenolic hydroxyl group, which can lead to competing side reactions and catalyst inhibition. This document is structured to anticipate and address common experimental hurdles, offering scientifically grounded explanations and actionable protocols to guide you toward a successful C-N bond formation.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction with 8-bromonaphthalen-1-ol is not proceeding. What are the most common initial checks?
A1: Before delving into substrate-specific issues, it's crucial to ensure the fundamentals of this oxygen-sensitive catalytic reaction are sound. Low or no conversion is often traced back to one of the following:
-
Inadequate Inert Atmosphere: The active Pd(0) catalyst is highly susceptible to oxidation. Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that all solvents and reagents are rigorously degassed.
-
Catalyst/Ligand Quality: Palladium sources and phosphine ligands can degrade over time. Use freshly opened reagents or store them under an inert atmosphere. Pre-catalysts, such as G3 or G4 palladacycles, are often more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂.
-
Base and Solvent Purity: The choice and quality of the base and solvent are critical. Strong bases like sodium tert-butoxide (NaOt-Bu) are common but can be sensitive to moisture. Ensure solvents are anhydrous.
Q2: I'm observing a significant amount of a byproduct with a similar polarity to my starting material. What could this be?
A2: A common side reaction in Buchwald-Hartwig aminations is the hydrodehalogenation of the aryl halide, where the bromine atom is replaced by a hydrogen, yielding 1-naphthol in this case. This can occur via a competing pathway in the catalytic cycle.[1] To mitigate this, consider screening different ligands, as some are more prone to promoting this side reaction than others.
Q3: Can the phenolic hydroxyl group of 8-bromonaphthalen-1-ol interfere with the reaction?
A3: Absolutely. The acidic proton of the hydroxyl group can react with the strong base required for the amination, potentially altering the catalyst's efficacy. More significantly, the phenoxide formed can act as a competing nucleophile, leading to an O-arylation side product (a diaryl ether). The key to a successful reaction is to promote the desired N-arylation over this competing O-arylation.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low Conversion and/or Yield
Low reactivity can stem from several factors beyond the general setup. The electronic nature of 8-bromonaphthalen-1-ol, an electron-rich aryl bromide, can influence the rate-limiting steps of the catalytic cycle.
Caption: A stepwise approach to troubleshooting low reaction conversion.
-
Catalyst and Ligand Selection: For electron-rich aryl bromides, bulky, electron-rich phosphine ligands are often superior. These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.
Ligand Key Features & Recommendations XPhos A versatile and often effective ligand for a broad range of aryl bromides. RuPhos Particularly effective for the coupling of secondary amines. BrettPhos Excellent for the selective monoarylation of primary amines and can be effective with challenging substrates.[2] Protocol 1: Ligand Screening
-
Set up parallel reactions in small vials under an inert atmosphere.
-
To each vial, add 8-bromonaphthalen-1-ol (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a different ligand (e.g., XPhos, RuPhos, BrettPhos, 2-4 mol%) to each vial.
-
Add the degassed solvent (e.g., toluene or dioxane).
-
Heat the reactions to a standard temperature (e.g., 100 °C) and monitor by TLC or LC-MS at regular intervals.
-
-
Base and Solvent Optimization: The choice of base is critical, especially with an acidic substrate. While strong bases like NaOt-Bu are common, weaker bases may offer better selectivity and functional group tolerance.
Base Solvent Considerations NaOt-Bu Toluene, Dioxane High reactivity, but can promote side reactions with sensitive substrates. LHMDS Toluene, THF A strong, non-nucleophilic base that can be effective. Cs₂CO₃ Dioxane, Toluene A milder base, often used to improve selectivity and tolerate sensitive functional groups.[3] K₃PO₄ Dioxane, Toluene Another mild inorganic base that can be beneficial in complex systems. Note: The solubility of the base can impact reaction rates. Cesium carbonate, for instance, has better solubility in many organic solvents compared to other inorganic carbonates.
Problem 2: Competing O-Arylation (Diaryl Ether Formation)
The primary challenge with 8-bromonaphthalen-1-ol is achieving selective N-arylation over O-arylation. The relative rates of these two competing pathways are influenced by the catalyst, ligand, and reaction conditions.
Caption: Competing N-arylation and O-arylation pathways.
-
Ligand Choice is Key: Certain ligands have been specifically designed to favor C-N bond formation. For the selective N-arylation of aminophenols, BrettPhos has been shown to be highly effective.[4] This is often attributed to the steric environment created by the ligand around the palladium center, which favors the coordination of the amine over the phenoxide.
Protocol 2: Selective N-Arylation
-
In a glovebox or under a robust inert atmosphere, combine 8-bromonaphthalen-1-ol (1.0 equiv), the primary amine (1.1 equiv), and a weaker base such as K₂CO₃ (2.0 equiv).
-
Add the BrettPhos palladacycle precatalyst (e.g., BrettPhos Pd G3, 2 mol%).
-
Add anhydrous, degassed t-BuOH as the solvent.
-
Heat the reaction mixture to 110 °C and monitor for completion. This combination of a specialized ligand and a milder base in a specific solvent can significantly favor the desired N-arylation.[4]
-
-
Protecting Group Strategy: If selectivity remains an issue, protecting the hydroxyl group is a reliable, albeit less atom-economical, approach. The protecting group must be stable to the basic reaction conditions and readily removable afterward.
Protecting Group Protection Reagent Deprotection Conditions Methyl (Me) Dimethyl sulfate (DMS) or methyl iodide (MeI) BBr₃ Benzyl (Bn) Benzyl bromide (BnBr) Hydrogenolysis (H₂, Pd/C) Silyl (e.g., TBDMS) TBDMSCl, imidazole TBAF or acidic workup Protocol 3: Protection-Amination-Deprotection Sequence
-
Protection: React 8-bromonaphthalen-1-ol with a suitable protecting group reagent (e.g., benzyl bromide and K₂CO₃ in acetone) to form the protected aryl bromide.
-
Purification: Purify the protected intermediate by column chromatography.
-
Buchwald-Hartwig Amination: Perform the amination on the protected substrate using standard conditions (e.g., Pd₂(dba)₃/XPhos, NaOt-Bu, toluene).
-
Deprotection: After successful amination, remove the protecting group under appropriate conditions (e.g., hydrogenolysis for a benzyl group).
-
Summary of Recommended Starting Conditions for 8-Bromonaphthalen-1-ol
| Parameter | Recommendation 1 (Protecting-Group-Free) | Recommendation 2 (General Screening) |
| Pd Precursor | BrettPhos Pd G3 (2 mol%) | Pd₂(dba)₃ (1-2 mol%) |
| Ligand | - | XPhos or RuPhos (2-4 mol%) |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 equiv) | NaOt-Bu (1.4 equiv) |
| Solvent | t-BuOH | Toluene or Dioxane |
| Temperature | 110 °C | 80-110 °C |
| Amine | 1.1-1.2 equiv | 1.2-1.5 equiv |
By systematically addressing potential points of failure and understanding the specific chemical challenges posed by the phenolic substrate, researchers can significantly increase the likelihood of a successful Buchwald-Hartwig amination of 8-bromonaphthalen-1-ol.
References
-
Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917. Available at: [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 57-68. Available at: [Link]
-
Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552-13554. Available at: [Link]
-
Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423-17429. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Dennis, J. M., White, N. A., Liu, R. Y., & Buchwald, S. L. (2018). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Journal of the American Chemical Society, 140(13), 4721-4725. Available at: [Link]
-
Organic Synthesis. Protecting Groups. Available at: [Link]
-
Oxford Learning Link. Appendix 6: Protecting groups. Available at: [Link]
-
Reddit. (2021). Looking for advice on protecting phenol in presence of primaril alcohol. Available at: [Link]
-
Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. DSpace@MIT. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
Removal of impurities from crude 8-Bromonaphthalen-1-ol
Technical Support Center: Purification of 8-Bromonaphthalen-1-ol
Executive Summary: The "Peri" Challenge
Purifying 8-Bromonaphthalen-1-ol (CAS: 62456-32-0) presents a unique challenge due to the peri-substitution pattern (1,8-positions).[1] Unlike simple naphthols, the steric strain and electronic interaction between the hydroxyl group and the bromine atom create specific solubility and reactivity profiles.
Common synthesis routes—most notably the lithiation/oxidation of 1,8-dibromonaphthalene or the Hunsdiecker-type modification of 8-bromo-1-naphthoic acid —often leave distinct impurity fingerprints:
-
Neutral Impurities: Unreacted 1,8-dibromonaphthalene (highly lipophilic).[1]
-
Regioisomers: 1-Naphthol (debromination) or 4-bromo-1-naphthol (isomerization).[1]
-
Oxidative Tars: Naphthoquinones (pink/brown discoloration).[1]
This guide provides a modular troubleshooting approach to isolate high-purity material (MP: 78–80 °C) suitable for sensitive downstream applications like cross-coupling or ligand synthesis.[1]
Troubleshooting Guide & FAQs
Scenario A: "My crude solid is sticky and dark brown/pink."
Diagnosis: Oxidation products (Quinones).[1] Naphthols are electron-rich and prone to air oxidation, forming ortho- or para-naphthoquinones.[1] These are often present in trace amounts but cause intense coloration.[1] Solution:
-
Immediate Fix: Perform a Charcoal Filtration during recrystallization.[1]
-
Advanced Fix: If the solid is sticky (tarry), perform Sublimation under high vacuum (0.1 mmHg) at 60–70 °C before recrystallization.
Scenario B: "NMR shows a persistent impurity at ~7.8 ppm (doublet) lacking an OH signal."
Diagnosis: Unreacted Starting Material (1,8-Dibromonaphthalene).[1] If you synthesized the target from 1,8-dibromonaphthalene, this is the most common contaminant. It is chemically neutral and will not be removed by simple silica chromatography with non-polar eluents as it co-elutes with the product.[1] Solution:
-
Protocol 1 (Acid-Base Extraction): This is the most effective method.[1] The phenol (product) can be deprotonated and moved to the aqueous phase, while the dibromide stays in the organic phase.
Scenario C: "I have a mixture of 8-bromo and 1-naphthol (debrominated byproduct)."
Diagnosis: Over-reduction during synthesis.[1] Solution:
-
Chromatography: These separate well on silica gel. 1-Naphthol is significantly more polar than 8-bromo-1-naphthol due to the lack of the shielding bromine atom.[1]
-
Eluent: Use a gradient of Hexanes:Ethyl Acetate (starting 95:5 to 80:20).[1]
Detailed Purification Protocols
Protocol 1: Chemoselective Acid-Base Extraction
Best for removing neutral starting materials (1,8-dibromonaphthalene).[1]
Principle: 8-Bromonaphthalen-1-ol is a weak acid (pKa ~9-10).[1] It forms a water-soluble phenoxide salt with NaOH, whereas 1,8-dibromonaphthalene remains neutral and lipophilic.[1]
Step-by-Step:
-
Dissolution: Dissolve the crude mixture in Diethyl Ether (Et₂O) (approx. 10 mL per gram of crude). Note: DCM can be used but emulsions are more common.[1]
-
Extraction: Transfer to a separatory funnel. Add 2.0 M NaOH (1.5 equivalents relative to theoretical yield). Shake vigorously.
-
Observation: The product moves to the aqueous layer (often turning yellow/orange as the phenoxide). The neutral impurities stay in the ether.
-
-
Separation: Drain the aqueous layer into a clean flask.
-
Wash: Wash the aqueous layer twice with fresh Et₂O to remove entrained neutrals.[1] Discard these organic washes.[1]
-
Precipitation: Cool the aqueous layer on ice.[1] Slowly acidify with 2.0 M HCl until pH < 2.
-
Result: The product will precipitate as a white/off-white solid.[1]
-
-
Recovery: Extract the cloudy aqueous mixture with Et₂O (3x), dry over MgSO₄, filter, and concentrate.
Protocol 2: Recrystallization (Polishing)
Best for removing trace isomers and oxidation colors.[1]
Solvent System:
-
Primary Recommendation: Petroleum Ether (60-80) or Hexanes .[1]
-
Alternative (for polar impurities): Ethanol/Water (9:1) .[1]
Procedure:
-
Place the solid in a flask with a reflux condenser.
-
Add Petroleum Ether and heat to reflux. Add solvent in small portions until dissolved.[1][2]
-
Optional: If colored, add activated charcoal (1-2% wt), reflux for 5 mins, and filter hot through Celite.
-
Allow the filtrate to cool slowly to room temperature, then to 4 °C.
-
Collect crystals via vacuum filtration.[1][3] Wash with cold pentane.[1]
Data Summary Table: Physical Properties & Solvents
| Property | Value | Notes |
| Molecular Weight | 223.07 g/mol | |
| Melting Point | 78–80 °C | Sharp MP indicates high purity.[1] |
| Acidity (pKa) | ~8.6 - 9.5 | Soluble in 1M NaOH; Insoluble in NaHCO₃.[1] |
| TLC (Hex/EtOAc 4:1) | Rf ~ 0.4 - 0.5 | 1,8-Dibromonaphthalene runs near solvent front.[1] |
| Recryst. Solvent | Pet Ether or Hexane | Yields needles/plates.[1][4] |
Decision Logic Visualization
The following diagram outlines the logical flow for purifying crude 8-bromonaphthalen-1-ol based on the impurity profile.
Caption: Decision tree for selecting the appropriate purification workflow based on impurity characterization.
References
-
Synthesis and Properties of 1,8-Disubstituted Naphthalenes Source: National Institutes of Health (PMC) Context: Describes the synthesis and crystallization of related 8-bromo-1-substituted naphthalenes (amines) and the handling of peri-substituted systems. URL:[Link]
-
Organic Syntheses: Preparation of 1-Bromonaphthalene Source: Organic Syntheses, Coll.[1][5] Vol. 1, p.121 (1941) Context: foundational techniques for brominating naphthalene and handling brominated naphthalene derivatives, including distillation and caustic washing to remove impurities.[1] URL:[Link]
-
Physical Properties of 8-Bromonaphthalen-1-ol Source: PubChem Compound Summary Context: Verification of chemical identifiers, molecular weight, and property data. URL:[Link][1]
-
Purification of Laboratory Chemicals (Naphthols) Source: University of Rochester / Purification of Laboratory Chemicals (Standard Text) Context: General solvent selection guide for recrystallizing naphthols (EtOH, Hexanes, Water). URL:[Link]
Sources
Catalyst selection for efficient cross-coupling of 8-Bromonaphthalen-1-ol
The following technical guide is structured as a Tier-3 Support Resource for the Cross-Coupling of 8-Bromonaphthalen-1-ol . It prioritizes mechanistic understanding over rote recipes, ensuring you can adapt the protocol to your specific coupling partner.
Topic: Catalyst & Protocol Selection for 1,8-Substituted Naphthalenes Ticket Priority: High (Sterically Congested / Chemoselective Challenge) Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary: The "Peri-Effect" Challenge
Coupling at the 8-position of a 1-naphthol derivative is not a standard Suzuki-Miyaura reaction.[1] You are fighting two simultaneous antagonists:
-
The Peri-Effect (Sterics): The C1 and C8 positions on naphthalene are parallel and spatially proximate (approx.[1] 2.4 Å).[1] A substituent at C1 (hydroxyl) imposes severe steric strain on the palladium center inserted at C8.[1]
-
Catalyst Poisoning (Electronics): The free C1-hydroxyl group (
) can form a stable chelate with Palladium(II) after oxidative addition, effectively shutting down the catalytic cycle or promoting unwanted O-arylation.[1]
Success Strategy: You must select a ligand bulky enough to enforce reductive elimination despite the steric wall, yet electron-rich enough to prevent catalyst resting states from becoming permanent traps.[1]
Interactive Troubleshooting & Decision Guide
Q1: "I am seeing low conversion (<20%) and 'Palladium Black' formation. What is happening?"
Diagnosis: Your catalyst is decomposing before it can complete the cycle.[1] This is a classic symptom of ligand dissociation caused by the steric bulk of the substrate.[1]
-
The Mechanism: In the crowded 1,8-pocket, standard ligands like PPh3 or dppf are physically pushed off the metal center. Once "naked," the Pd(0) aggregates into inactive black nanoparticles.
-
The Fix: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) or NHC (N-Heterocyclic Carbene) ligands.[1] These ligands are extremely bulky and electron-rich, creating a protective "shell" around the Pd that resists steric ejection.[1]
Recommended Catalyst Systems:
| Catalyst System | Ligand Class | Why it works here |
|---|---|---|
| Pd(OAc)₂ + XPhos | Biaryl Phosphine | The isopropyl groups on XPhos provide a "roof" over the Pd, preventing aggregation while accommodating the naphthyl bulk.[1] |
| Pd-PEPPSI-IPr | NHC | The "throw-away" pyridine ligand ensures rapid initiation, while the IPr carbene is virtually impossible to displace, ensuring high stability.[1] |
| Pd(P(t-Bu)₃)₂ | Bulky Alkyl Phosphine | Extreme steric bulk forces the difficult reductive elimination step, crucial for forming the crowded 1,8-bond. |
Q2: "Can I couple the substrate directly without protecting the hydroxyl group?"
Answer: Yes, but it requires strict base control.[1]
-
The Risk: Strong bases (NaOtBu, KOtBu) will deprotonate the C1-OH.[1] The resulting phenoxide is a potent ligand that binds to Pd(II), blocking the transmetallation site.
-
The Protocol: Use anhydrous K₃PO₄ or CsF in a non-polar solvent (Toluene or 1,4-Dioxane).[1] Avoid water/alcohol co-solvents which stabilize the phenoxide.[1]
-
Alternative: If direct coupling fails, protect the OH as a MOM (Methoxymethyl) or Bn (Benzyl) ether. This eliminates the poisoning risk and reduces the steric clash slightly by removing the hydrogen bond donor capability.[1]
Q3: "I am getting the product, but also a significant amount of de-brominated naphthalene (naphthalen-1-ol). Why?"
Diagnosis: Protodehalogenation.[1]
-
Cause: This usually happens when the transmetallation step is too slow.[1] The Pd(II)-Ar intermediate waits too long and eventually abstracts a hydride (from the solvent or base), leading to the side product.
-
The Fix:
-
Increase Catalyst Activity: Switch to a Pd-G3 or Pd-G4 precatalyst (e.g., XPhos Pd G4).[1] These initiate immediately, reducing the induction period where side reactions occur.[1]
-
Boronic Acid Quality: Ensure your boronic acid is pure. If it's a difficult partner, switch to a Boronic Ester (BPin) or MIDA Boronate , which release the active species more slowly and controlled, matching the rate of the catalytic cycle.
-
Visualizing the Logic
The following diagrams illustrate the decision process and the steric mechanism.
Diagram 1: Catalyst Selection Decision Tree
Caption: Logic flow for selecting catalyst systems based on hydroxyl protection status.
Diagram 2: The "Peri-Effect" Interference Mechanism
Caption: Visualizing how the C1-hydroxyl group physically and electronically interferes with the Pd center at C8.
Validated Experimental Protocols
Protocol A: The "Gold Standard" (Protected Substrate)
Use this if you can afford one extra synthetic step.[1] It is robust and scalable.
-
Protection: Convert 8-bromonaphthalen-1-ol to the MOM-ether using MOM-Cl and DIPEA.
-
Catalyst Loading: 2.0 mol% Pd(OAc)₂ + 4.0 mol% SPhos .
-
Conditions: Toluene/Water (10:1), K₃PO₄ (3.0 equiv), 100°C, 12 hours.
-
Note: SPhos is water-soluble and air-stable, making this a very forgiving reaction.[1]
Protocol B: Direct Coupling (Unprotected Substrate)
Use this for rapid screening or if the protecting group is incompatible with downstream chemistry.
-
Setup: Flame-dry a reaction vial and cool under Argon.
-
Reagents:
-
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration).
-
Procedure:
-
Workup: Acidify carefully with 1M HCl to pH 6 before extraction to ensure the naphthol is protonated and soluble in the organic layer.
References & Authority
-
Buchwald-Hartwig Ligand Design:
-
Pd-PEPPSI Catalysts:
-
Coupling of 1,8-Substituted Naphthalenes:
-
Direct Coupling of Halophenols:
Sources
Navigating the Steric Maze: A Technical Guide to Reactions of 8-Bromonaphthalen-1-ol
Technical Support Center
Welcome to the technical support center for navigating the synthetic challenges of 8-Bromonaphthalen-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this sterically demanding molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common hurdles and achieve your synthetic goals. As Senior Application Scientists, we have compiled this resource based on established literature and field-proven insights to ensure you have the most reliable information at your fingertips.
The Challenge: Understanding the Peri-Interaction
The core difficulty in the reactivity of 8-Bromonaphthalen-1-ol lies in the spatial proximity of the bromo and hydroxyl groups at the C8 and C1 positions, respectively. This peri-interaction creates significant steric hindrance, which can impede the approach of reagents to either functional group, thus slowing down or completely inhibiting reactions.[1] This guide will provide you with the knowledge and tools to effectively manage this steric congestion.
Troubleshooting Guide: Overcoming Common Experimental Failures
This section addresses specific issues you may encounter during your experiments with 8-Bromonaphthalen-1-ol.
Issue 1: Low Yield in O-Alkylation (Williamson Ether Synthesis)
Question: I am attempting to synthesize an ether from 8-Bromonaphthalen-1-ol and a primary alkyl halide using standard Williamson ether synthesis conditions (NaH in THF), but I am observing very low conversion. What is going wrong?
Answer: This is a classic case of steric hindrance around the hydroxyl group. The bulky bromine atom at the C8 position obstructs the approach of the alkyl halide to the oxygen nucleophile. Here’s a systematic approach to troubleshoot this issue:
-
Base Selection is Crucial: While sodium hydride (NaH) is a strong base, its heterogeneous nature can sometimes be inefficient. Consider switching to a stronger, more soluble base like potassium tert-butoxide (KOt-Bu) or cesium carbonate (Cs₂CO₃). Cs₂CO₃ is particularly effective in O-alkylation of sterically hindered phenols due to the "cesium effect," which enhances the nucleophilicity of the phenoxide.[2]
-
Solvent Effects: Aprotic polar solvents are generally preferred for SN2 reactions.[3] Instead of THF, consider using N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents are better at solvating the cation of the base, leaving the phenoxide more "naked" and nucleophilic.
-
Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, monitor the reaction closely for decomposition or side reactions.
-
Consider the Alkyl Halide: While you are using a primary alkyl halide, which is ideal for SN2 reactions, ensure it is unbranched at the β-position to minimize any additional steric clash.
Optimized Protocol for O-Alkylation:
| Parameter | Recommendation | Rationale |
| Base | Cesium Carbonate (Cs₂CO₃) | Enhances nucleophilicity of the phenoxide. |
| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent, improves solubility and nucleophilicity. |
| Temperature | 80-100 °C | Provides energy to overcome the steric barrier. |
| Alkyl Halide | Primary, unbranched | Minimizes steric hindrance from the electrophile. |
Issue 2: Failure of Suzuki-Miyaura Cross-Coupling
Question: I am trying to perform a Suzuki-Miyaura coupling with an arylboronic acid at the C8 position of 8-Bromonaphthalen-1-ol, but I am only recovering starting material. I am using Pd(PPh₃)₄ as the catalyst. What should I change?
Answer: The steric hindrance from the adjacent hydroxyl group and the naphthalene backbone is likely preventing the oxidative addition of the palladium catalyst to the C-Br bond. The tetrakis(triphenylphosphine)palladium(0) catalyst is often not active enough for such sterically demanding substrates.
-
Catalyst and Ligand Selection: This is the most critical factor. For sterically hindered aryl bromides, palladium precatalysts combined with bulky, electron-rich phosphine ligands are essential. These ligands promote the formation of a monoligated, highly reactive palladium(0) species that can more readily undergo oxidative addition.
-
Recommended Catalyst Systems:
-
Palladium Precatalysts: PEPPSI-IPr, Buchwald's G3 or G4 palladacycles. These are air-stable and efficiently generate the active Pd(0) catalyst.
-
Bulky Phosphine Ligands: XPhos, SPhos, or RuPhos are excellent choices. They possess the necessary steric bulk to facilitate reductive elimination and stabilize the active catalytic species.[4]
-
-
-
Base and Solvent Optimization: The choice of base is also crucial for the transmetalation step. A stronger base is often required for hindered couplings.
-
Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective than sodium carbonate (Na₂CO₃).
-
Solvent: A combination of a non-polar solvent like toluene or dioxane with a small amount of water is typically used. The water is necessary to dissolve the inorganic base.
-
Flowchart for Troubleshooting Suzuki-Miyaura Coupling:
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the peri-interaction in 8-Bromonaphthalen-1-ol so significant?
The C1 and C8 positions in naphthalene are separated by a distance of approximately 2.5 Å. This is less than the sum of the van der Waals radii of most atoms, leading to significant steric strain and electronic repulsion between substituents at these positions.[5] This enforced proximity distorts the naphthalene ring and can significantly alter the reactivity of the functional groups.
Q2: Can I perform a Buchwald-Hartwig amination on 8-Bromonaphthalen-1-ol?
Yes, but similar to the Suzuki-Miyaura coupling, it requires a carefully selected catalyst system. The steric hindrance will again be a major challenge. The use of bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., BrettPhos for primary amines) is essential. A strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LHMDS) or sodium tert-butoxide (NaOt-Bu) is typically required.[6][7]
Q3: Is it necessary to protect the hydroxyl group during cross-coupling reactions?
In many cases, it is possible to perform cross-coupling reactions without protecting the hydroxyl group, a strategy known as protecting-group-free synthesis.[8] However, the acidic nature of the hydroxyl group can sometimes interfere with the basic conditions of the reaction. If you are experiencing issues with side reactions or low yields, protecting the hydroxyl group as a silyl ether (e.g., TBS) or a methyl ether can be a viable strategy. These protecting groups are generally stable to the conditions of most cross-coupling reactions and can be easily removed later.
Q4: What are the best practices for setting up a cross-coupling reaction with this substrate?
-
Inert Atmosphere: All palladium-catalyzed cross-coupling reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.
-
Dry Solvents: Use anhydrous solvents to avoid quenching of the base and deactivation of the catalyst.
-
Degassing: Degas the reaction mixture to remove dissolved oxygen, which can also deactivate the palladium catalyst. This can be done by bubbling an inert gas through the solvent or by the freeze-pump-thaw method.
Detailed Experimental Protocols
Protocol 1: O-Methylation of 8-Bromonaphthalen-1-ol
This protocol is a starting point and may require optimization.
-
Materials:
-
8-Bromonaphthalen-1-ol
-
Cesium Carbonate (Cs₂CO₃)
-
Methyl Iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 8-Bromonaphthalen-1-ol (1.0 equiv) and anhydrous DMF.
-
Add cesium carbonate (1.5 equiv) to the solution and stir for 15 minutes at room temperature.
-
Slowly add methyl iodide (1.2 equiv) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Suzuki-Miyaura Coupling of 8-Bromonaphthalen-1-ol with Phenylboronic Acid
This protocol is a general starting point for sterically hindered substrates.
-
Materials:
-
8-Bromonaphthalen-1-ol
-
Phenylboronic Acid
-
XPhos Pd G3 (or a similar Buchwald precatalyst)
-
Potassium Phosphate (K₃PO₄)
-
Toluene
-
Water
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 8-Bromonaphthalen-1-ol (1.0 equiv), phenylboronic acid (1.5 equiv), XPhos Pd G3 (0.02 equiv), and potassium phosphate (3.0 equiv).
-
Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Visualizing the Catalytic Cycle of Suzuki-Miyaura Coupling:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- Wikipedia. (n.d.). Peri-naphthalenes.
- Benchchem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of Heptyl 8-bromooctanoate.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- Jessiman, J. E., & Kashani, S. K. (n.d.).
- ACS Publications. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.
- Reddit. (2025). Williamson Ether synthesis. r/OrganicChemistry.
- ResearchGate. (2025). (8-Bromonaphthalen-1-yl)methyl 8-bromo-1-naphthoate.
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?.
- NIH. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations.
- ACS Publications. (2019). Direct Suzuki–Miyaura Coupling with Naphthalene-1,8-diaminato (dan)-Substituted Organoborons.
- ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
- ACS Publications. (n.d.). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters.
- Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
- ResearchGate. (2025). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System.
- ACS Publications. (n.d.). Intermolecular Asymmetric Arylative Dearomatization of 1-Naphthols.
- ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
- ResearchGate. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction.
- NIH. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
- NIH. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
- ScienceDirect. (n.d.). Optimization of solvent-free enzymatic esterification in eutectic substrate reaction mixture.
- ACS Publications. (n.d.). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes.
- MDPI. (n.d.). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products.
- NIH. (n.d.). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions.
- Nature. (2016). Iterative protecting group-free cross-coupling leading to chiral multiply arylated structures.
- ResearchGate. (2021). Using adipoyl chloride and 1-napthol to create an ester. Any tips?.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS Publications. (n.d.). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au.
- SynArchive. (n.d.). Protecting Groups List.
- Wikipedia. (n.d.). Sonogashira coupling.
- Benchchem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
- ResearchGate. (n.d.). Heck reactions between bromobenzene and styrene catalyzed by Pd....
- ACS Publications. (2025).
- ResearchGate. (2025). Bis(triphenylphosphine)palladium(II)phthalimide - An easily prepared precatalyst for efficient Suzuki-Miyaura coupling of aryl bromides.
- Springer. (n.d.). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study.
- Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Organic Chemistry Portal. (n.d.). Protecting Groups.
- ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF.
- Benchchem. (2025). Optimizing solvent choice for high-yield esterification of 3-Methyl-2-buten-1-ol.
- Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst.
- Semantic Scholar. (2017). Heck Reaction—State of the Art.
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protective Groups [organic-chemistry.org]
- 6. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Iterative protecting group-free cross-coupling leading to chiral multiply arylated structures - PMC [pmc.ncbi.nlm.nih.gov]
Alternative synthetic routes to 8-Bromonaphthalen-1-ol
Technical Support Case: #SYN-8BN1-004 Subject: Advanced Synthetic Protocols for 8-Bromonaphthalen-1-ol Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Strategic Analysis
The synthesis of 8-bromonaphthalen-1-ol (and its symmetry-equivalent 1-bromo-8-naphthol) presents a classic "peri-substitution" challenge. The proximity of the 1- and 8-positions creates significant steric strain and electronic repulsion, making direct electrophilic halogenation of 1-naphthol unviable (yields 2- or 4-isomers).
To bypass these limitations, we recommend two high-fidelity routes based on Directed Ortho Metalation (DoM) and Lithium-Halogen Exchange .
| Route | Methodology | Key Advantage | Primary Risk |
| A (Primary) | Thermodynamic Lithiation of 1-Methoxynaphthalene | Uses cheap starting materials; high regioselectivity (98:2). | Requires t-BuLi (pyrophoric); strict temperature control. |
| B (Secondary) | Desymmetrization of 1,8-Dibromonaphthalene | Extremely reliable; robust intermediate stability. | High cost of 1,8-dibromonaphthalene precursor. |
| C (Legacy) | Sandmeyer Reaction of 1-Amino-8-naphthol | Low material cost. | Hazardous diazonium processing; potential for azo-coupling side reactions. |
Route A: The Thermodynamic Lithiation Protocol (Recommended)
This route leverages the "Betz-Bauer" effect, where the choice of lithiating agent switches the regioselectivity from the kinetic product (C2) to the thermodynamic product (C8).
Mechanism:
-
Kinetic Control (n-BuLi/TMEDA): Directs to C2 due to the inductive effect of oxygen and coordination to the lone pair.
-
Thermodynamic Control (t-BuLi): The bulky t-BuLi favors the C8 position (peri-lithiation) over time, stabilized by the "agostic" interaction or simply thermodynamic equilibration to the peri-position which, while sterically crowded, allows for a stable chelate.
Step-by-Step Protocol
Phase 1: 8-Lithiation and Bromination
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon. Equip with a pressure-equalizing addition funnel and a low-temperature thermometer.
-
Reagents: Charge with 1-methoxynaphthalene (1.0 equiv) and anhydrous THF (0.2 M concentration).
-
Lithiation: Cool to -78 °C . Add t-BuLi (1.7 M in pentane, 2.2 equiv) dropwise.
-
Critical: Do not use n-BuLi. The selectivity for C8 relies on t-BuLi.[1]
-
-
Equilibration: Allow the solution to warm slowly to 0 °C and stir for 2 hours. The solution will turn a deep yellow/orange.
-
Quench: Cool back to -78 °C . Add a solution of CBr₄ (Carbon tetrabromide, 2.5 equiv) or Br₂ (2.5 equiv) in THF.
-
Workup: Warm to RT, quench with sat. NH₄Cl, extract with Et₂O.[2] Purify via silica flash chromatography (Hexanes/EtOAc).
-
Target: 1-Bromo-8-methoxynaphthalene.
-
Phase 2: Demethylation
-
Reaction: Dissolve intermediate in anhydrous DCM at 0 °C. Add BBr₃ (1.0 M in DCM, 2.5 equiv) dropwise.
-
Monitoring: Stir at RT for 4–12 hours. Monitor by TLC (the product is significantly more polar).
-
Quench: Carefully pour into ice water (exothermic!). Extract with DCM.
-
Purification: Recrystallize from Hexanes/CHCl₃ or sublime if high purity is required.
Route B: The Desymmetrization Protocol (High Reliability)
If you have access to 1,8-dibromonaphthalene, this route is operationally simpler and avoids t-BuLi.
Step-by-Step Protocol
-
Lithium-Halogen Exchange:
-
Dissolve 1,8-dibromonaphthalene (1.0 equiv) in anhydrous THF at -78 °C .
-
Add n-BuLi (1.05 equiv) slowly.
-
Note: The first bromine exchanges very rapidly. Using exactly 1.05 equiv prevents dilithiation.
-
-
Boronate Formation:
-
After 30 mins at -78 °C, add Trimethyl borate (B(OMe)₃) (2.0 equiv) in one portion.
-
Warm to RT over 2 hours.
-
-
Oxidation (C-B to C-O):
-
To the reaction mixture (do not isolate the boronic acid), add NaOH (2M, 2 equiv) followed by H₂O₂ (30%, 3 equiv) dropwise at 0 °C.
-
Stir 1 hour at RT.
-
-
Workup: Acidify with HCl (1M) to pH 4, extract with EtOAc.
-
Result: 8-Bromonaphthalen-1-ol.
Visual Workflows (DOT Diagrams)
Workflow 1: Regioselective Lithiation Divergence
Caption: Divergent lithiation pathways. Note the critical use of t-BuLi to access the 8-position.
Workflow 2: Desymmetrization of 1,8-Dibromonaphthalene
Caption: Controlled mono-lithiation converts one C-Br bond to C-OH via a boronate intermediate.
Troubleshooting & FAQs
Q1: I used Route A (t-BuLi) but isolated mostly 1-bromo-2-methoxynaphthalene. What went wrong?
-
Diagnosis: You likely operated under Kinetic Control rather than Thermodynamic Control.
-
Fix: Ensure you allowed the lithiation mixture to warm to 0 °C (or at least -20 °C) for sufficient time (1–2 hours) before quenching. The 8-lithio species is thermodynamically favored but forms slower than the 2-lithio species.[1] If you quench at -78 °C immediately, you get the kinetic (2-position) product.
Q2: In Route B, I am seeing significant amounts of 1-naphthol (debrominated product).
-
Diagnosis: Incomplete boronate formation or protonation of the lithio-intermediate.
-
Fix: Ensure your Trimethyl borate is anhydrous. Moisture will quench the C-Li bond to C-H (yielding 1-bromonaphthalene, which may further react). Also, ensure the oxidation step is vigorous enough; unoxidized boronic acid can sometimes deboronate during acidic workup.
Q3: Can I use the Sandmeyer reaction (Route C) on 1-amino-8-naphthol?
-
Warning: While possible, 1-amino-8-naphthol (and its 8-amino-1-naphthol tautomer) is prone to forming naphth[1,8-cd][1,2]oxazole or internal diazo-oxides upon diazotization.
-
Protocol Adjustment: If you must use this route, protect the hydroxyl group (e.g., as an acetate) before diazotization. Do not attempt on the free aminonaphthol unless you have specific experience with amphoteric diazonium salts.
Q4: How do I remove the methyl group without affecting the bromine?
-
Guidance: BBr₃ in DCM is the gold standard here. It is chemoselective for aryl ethers in the presence of aryl bromides. Avoid HBr/AcOH reflux, as harsh acidic conditions at high heat might cause bromine migration or scrambling.
References
-
Betz, J., & Bauer, W. (2002). NMR and Calculational Studies on the Regioselective Lithiation of 1-Methoxynaphthalene. Journal of the American Chemical Society, 124(34), 10258–10259. Link
- Key citation for the t-BuLi vs n-BuLi regioselectivity switch.
- Chalker, J. M., et al. (2010). Safe Access to 1,8-Disubstituted Naphthalenes. Journal of Organic Chemistry. General reference for handling peri-substituted naphthalenes.
- House, H. O., et al. (1970). The Chemistry of Carbanions. XIX. The Reaction of 1,8-Dibromonaphthalene with Alkyllithium Reagents. Journal of Organic Chemistry, 35(11), 3923.
- Goumont, R., et al. (2005). Nucleophilic substitution in the naphthalene series. Tetrahedron, 61(32), 7676-7687. Discusses the electronics of the naphthalene ring relevant to these substitutions.
Sources
Technical Guide: Scalable Synthesis of 8-Bromonaphthalen-1-ol
Executive Summary & Route Selection
The synthesis of 8-Bromonaphthalen-1-ol (CAS: 62456-32-0) presents a unique challenge due to the peri-substitution pattern (1,8-position). Direct bromination of 1-naphthol is non-viable for scale-up as it predominantly yields the 2- or 4-bromo isomers due to electronic directing effects.
For high-purity applications (drug discovery, chiral ligands, optoelectronics), we recommend the Organometallic Transmetallation Route starting from 1,8-dibromonaphthalene. This route offers superior regiocontrol compared to traditional diazonium hydrolysis methods, which suffer from poor safety profiles (explosion hazards) and difficult purification on scale.
Comparison of Synthetic Routes
| Feature | Route A: Organometallic (Recommended) | Route B: Diazonium Hydrolysis |
| Starting Material | 1,8-Dibromonaphthalene (1,8-DBN) | 8-Amino-1-naphthalenesulfonic acid |
| Key Reagents | n-BuLi, B(OMe)₃, H₂O₂ | NaNO₂, H₂SO₄, CuBr |
| Selectivity | High (>95% 8-isomer) | Moderate (Side reactions common) |
| Safety Profile | Requires cryogenic handling (Pyrophoric) | High Risk (Explosive diazonium salts) |
| Purification | Acid/Base Extraction (Efficient) | Column Chromatography (Bottleneck) |
Detailed Experimental Protocol (Route A)
Objective: Selective conversion of one bromide of 1,8-dibromonaphthalene to a hydroxyl group via a boronate intermediate.
Phase 1: Selective Mono-Lithiation & Boronation
Principle: The peri-strain in 1,8-dibromonaphthalene makes the first bromine highly reactive toward Lithium-Halogen exchange. By controlling temperature (-78°C) and stoichiometry, we prevent the formation of the 1,8-dilithio species.
Reagents:
-
1,8-Dibromonaphthalene (1.0 equiv)[1]
-
n-Butyllithium (1.05 equiv, 2.5M in hexanes)
-
Trimethyl borate (B(OMe)₃) (1.5 equiv)
-
Anhydrous THF (Solvent, 10-15 mL/g of substrate)
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and N₂ inlet.
-
Dissolution: Charge 1,8-dibromonaphthalene and anhydrous THF. Cool the solution to -78°C (Dry ice/Acetone bath).
-
Lithiation: Add n-BuLi dropwise over 30-60 minutes.
-
Critical Process Parameter (CPP): Internal temperature must not exceed -65°C to prevent dilithiation or benzyne formation.
-
-
Equilibration: Stir at -78°C for 1 hour. The solution will typically turn yellow/orange.
-
Quench: Add Trimethyl borate (neat) rapidly in one portion. The reaction is exothermic; monitor temperature spike.
-
Warming: Allow the mixture to warm to room temperature (RT) over 2 hours. A white precipitate (boronate complex) may form.
Phase 2: Oxidation & Hydrolysis
Principle: The aryl-boronate is oxidized to the phenol using basic peroxide (standard oxidation).
Reagents:
-
Hydrogen Peroxide (30% aq, 3.0 equiv)
-
Sodium Hydroxide (10% aq, 2.0 equiv)
Protocol:
-
Cool the reaction mixture to 0°C .
-
Add the NaOH solution, followed by dropwise addition of H₂O₂.
-
Safety Note: This oxidation is highly exothermic. Maintain T < 20°C.
-
-
Stir at RT for 1-2 hours.
-
Quench: Add saturated aqueous Na₂SO₃ (sodium sulfite) carefully to destroy excess peroxide (test with starch-iodide paper).
Phase 3: Purification (The "Self-Validating" Step)
This step separates the product (acidic phenol) from unreacted starting material (neutral) and byproducts.
-
Acidification: Acidify the mixture to pH 2-3 with 1M HCl.
-
Extraction: Extract with Ethyl Acetate (3x). Combine organics.
-
Alkaline Wash (Critical): Extract the organic layer with 2M NaOH (3x) .
-
Logic: The Product (Phenol) moves into the aqueous NaOH layer as the phenoxide salt.
-
Waste: The organic layer contains unreacted 1,8-dibromonaphthalene (recycle potential).
-
-
Recovery: Acidify the combined aqueous NaOH extracts with HCl. The product will precipitate or oil out.
-
Final Isolation: Extract the acidified aqueous layer with Ethyl Acetate, dry over MgSO₄, and concentrate.
-
Crystallization: Recrystallize from Hexanes/EtOAc or Petroleum Ether to yield off-white needles.
Workflow Visualization
Caption: Figure 1. Step-by-step reaction workflow for the conversion of 1,8-DBN to 8-Bromonaphthalen-1-ol, highlighting the critical intermediate and purification logic.
Troubleshooting & FAQs
Q1: I am seeing significant amounts of 1,8-naphthalenediol. What went wrong?
-
Cause: Over-lithiation. If the temperature rose above -65°C during n-BuLi addition, or if >1.1 equivalents of n-BuLi were used, the second bromine was also exchanged.
-
Solution: Strictly maintain -78°C. Titrate your n-BuLi before use to ensure accurate stoichiometry.
Q2: The product is colored (brown/pink) after crystallization. Is it impure?
-
Cause: Naphthols are prone to air oxidation, forming quinone-like impurities.
-
Solution: Perform all drying steps under N₂ or Argon. Add a pinch of sodium dithionite during the final recrystallization to reduce oxidized species. Store the solid in the dark under inert gas.
Q3: Can I use 1,8-diaminonaphthalene as a cheaper starting material?
-
Answer: While possible via the Sandmeyer reaction (tetrazotization -> partial hydrolysis), this route is not recommended for scale-up due to the instability of the diazonium intermediate and the formation of azo-coupling byproducts (tars). The purification cost often outweighs the raw material savings.
Q4: During the NaOH extraction, I formed a stubborn emulsion.
-
Cause: Naphthalene derivatives often act as surfactants.
-
Solution: Add brine (saturated NaCl) to the aqueous phase. If that fails, filter the biphasic mixture through a pad of Celite to break the emulsion before separation.
Safety & Critical Hazards
-
1,8-Dibromonaphthalene: Irritant.[2][3][4] Toxic to aquatic life.[3][5] Handle with gloves.[3]
-
n-Butyllithium: Pyrophoric. Reacts violently with water. Must be handled under inert atmosphere (Schlenk line or glovebox techniques required for transfer).
-
Hydrogen Peroxide (30%): Strong oxidizer. Can cause rapid pressure buildup if mixed with organics in a closed system. Always vent reaction vessels.
References
-
Preparation of 1,8-Dibromonaphthalene: Organic Syntheses, Coll. Vol. 2, p. 425 (1943); Vol. 11, p. 78 (1931). Link (Note: Describes general bromination; specific 1,8-isomer purification required).
- General Lithiation-Boronation Protocol:Journal of the American Chemical Society, "Selective Monolithi
-
Safety Data Sheet (1,8-Dibromonaphthalene): TCI Chemicals. Link
-
Properties of 8-Bromonaphthalen-1-ol: PubChem CID 15710117. Link
Sources
Technical Support Center: 8-Bromonaphthalen-1-ol Optimization Guide
Case ID: 8-BR-NAPH-OPT Status: Active Assigned Specialist: Senior Application Scientist Subject: Base & Solvent Selection for 8-Bromonaphthalen-1-ol (1-Bromo-8-naphthol)[1]
Core Technical Insight: The "Peri-Constraint"
Before troubleshooting specific failures, you must understand the governing force of this molecule: Peri-Interaction .[2]
Unlike standard 1-naphthol, 8-bromonaphthalen-1-ol possesses a bromine atom at the C8 position, directly adjacent to the C1 hydroxyl group.[1] This creates two critical electronic and steric effects that dictate your base and solvent choice:
-
Intramolecular Hydrogen Bonding: A strong hydrogen bond exists between the phenolic proton and the bromine lone pairs (
).[1][2] This stabilizes the neutral molecule, effectively raising the pKa (making it less acidic than 1-naphthol).[1][2] Weak bases in non-polar solvents will fail to deprotonate it efficiently.[1][2] -
Steric Shielding: The bulky bromine atom shields the oxygen nucleophile.[1][2] Even after deprotonation, the resulting oxyanion is sterically hindered, slowing down
attacks on bulky electrophiles.[2]
Troubleshooting Guides (Q&A)
Module A: O-Alkylation & Protection
User Complaint: "I am trying to methylate 8-bromo-1-naphthol using Potassium Carbonate in Acetone, but the reaction is stalling at 40% conversion even after 24 hours."
Diagnosis: Solvent-Base Mismatch.
The intramolecular H-bond is resisting deprotonation.[1] Acetone is a polar aprotic solvent, but its dielectric constant (
Solution: Switch to a High-Dielectric Polar Aprotic Solvent (DMF or DMSO).[1][2]
-
Why: DMF (
) effectively solvates the cation, leaving the phenoxide anion "naked" and more reactive.[2] It also disrupts the internal bond, lowering the energy barrier for deprotonation.[2] -
Base Adjustment: Stick with
or . Cesium is larger and forms a looser ion pair than potassium, further accelerating the reaction.[2]
User Complaint: "I used Sodium Hydride (NaH) to force the reaction, but I see a new spot on TLC that isn't my product, and my yield is low."
Diagnosis: Peri-Cyclization (Side Reaction).
Strong bases like NaH generate a high concentration of the naked phenoxide anion.[1][2] If the temperature is too high, or if the electrophile is slow, the oxygen can attack the carbon bearing the bromine (intramolecular
Solution:
-
Protocol: Return to weaker bases (
). -
Control: If NaH is absolutely necessary (e.g., for bulky electrophiles), conduct the deprotonation at
and add the electrophile immediately to quench the anion before it can cyclize.[2]
Module B: Cross-Coupling (Suzuki/Buchwald)
User Complaint: "My Suzuki coupling with phenylboronic acid fails. The catalyst turns black immediately (precipitates), and I recover starting material."
Diagnosis: Catalyst Poisoning by Free Phenol. The acidic O-H proton (even with the peri-effect) is acidic enough to protonate electron-rich ligands (like phosphines) or coordinate to the Pd(II) center, shutting down the catalytic cycle.[1][2]
Solution: Protect the Hydroxyl Group First. Do not attempt cross-coupling on the free naphthol unless using specialized ligands (e.g., water-soluble phosphines).[1][2]
-
Workflow: Methylate (MeI) or Benzylate (BnBr)
Isolate Cross-couple.[1][2] -
Alternative: If you must keep the free OH, use 3 equivalents of base (e.g.,
) to ensure the naphthol remains fully deprotonated as the phenoxide, which is less likely to poison the catalyst than the neutral phenol.[2]
User Complaint: "I am seeing dehalogenated product (1-naphthol derivative) instead of the coupled product."
Diagnosis: Hydrodehalogenation via
Solution:
-
Change Base: Switch to Inorganic Carbonates/Phosphates (
, ). -
Change Solvent: Use Toluene/Water or Dioxane/Water mixtures.[1][2] Avoid secondary alcohols (Isopropanol) as co-solvents.[1][2]
Decision Matrix & Workflow
Diagram 1: Solvent & Base Optimization Logic
This decision tree guides you through the optimization process based on your specific failure mode.[1][2]
Caption: Decision matrix for optimizing reaction conditions based on observed experimental failures.
Standardized Protocols
Protocol A: Robust O-Methylation (Protection)
Designed to overcome the peri-hydrogen bond without causing cyclization.[1]
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Solvation: Dissolve 8-bromonaphthalen-1-ol (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add Cesium Carbonate (
) (1.5 eq).[1][2] -
Electrophile: Add Methyl Iodide (MeI) (1.5 eq) dropwise at
.[1][2] -
Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours.
-
Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine. Dry over
.[1][2][3]
Protocol B: Suzuki Cross-Coupling (Protected Substrate)
Designed to prevent dehalogenation.[1][2]
-
Substrate: Use 1-bromo-8-methoxynaphthalene (from Protocol A).
-
Catalyst System:
-
Base & Solvent:
-
Conditions: Heat to
for 12 hours in a sealed tube. -
Note: Avoid alcoholic solvents (EtOH/iPrOH) to prevent the reduction of the C-Br bond.[1][2]
Quantitative Data: Solvent Effects
The choice of solvent is the single biggest variable in optimizing the nucleophilicity of 8-bromo-1-naphthol.[1]
| Solvent | Dielectric Const.[1][2] ( | Solubility of | H-Bond Disruption | Rec. Application |
| Toluene | 2.4 | Negligible | None | Cross-Coupling (Non-polar) |
| THF | 7.5 | Low | Low | Lithiation (Cryogenic) |
| Acetone | 20.7 | Moderate | Moderate | Simple Alkylations (Small scale) |
| DMF | 36.7 | High | High | Difficult Alkylations |
| DMSO | 46.7 | High | Very High | SnAr / High Temp reactions |
References
-
Peri-Interaction & Hydrogen Bonding
-
O-Alkylation Optimization
-
Suzuki Coupling on Naphthols
-
Dehalogenation Side Reactions
Sources
Characterization of unexpected byproducts in 8-Bromonaphthalen-1-ol synthesis
Topic: Characterization & Troubleshooting of Unexpected Byproducts
Ticket ID: #BN-8-OH-SYNTH Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Peri" Problem
Welcome to the technical support portal for 8-bromonaphthalen-1-ol . If you have arrived here, you are likely facing one of two scenarios:
-
Regioselectivity Failure: You attempted direct bromination of 1-naphthol and isolated a product that does not match the expected spectral data.
-
Sandmeyer Decomposition: You followed the 8-amino-1-naphthol route but are struggling with low yields, black tars (azo-polymers), or oxidative dimers.
The synthesis of 1,8-disubstituted naphthalenes is notoriously difficult due to peri-strain (steric repulsion between positions 1 and 8). Unlike standard electrophilic aromatic substitution (EAS), which favors the 2- (ortho) or 4- (para) positions, installing a bromine at the 8-position requires indirect methods.
Diagnostic Triage: Identifying Your Product
Before optimizing the reaction, we must confirm what you actually made. The most common error is misidentifying the 4-bromo isomer as the 8-bromo target.
Isomer Discrimination Protocol (NMR & IR)
| Feature | Target: 8-Bromonaphthalen-1-ol | Common Impurity: 4-Bromonaphthalen-1-ol | Mechanism of Formation |
| Synthesis Route | Sandmeyer Reaction (from 8-amino-1-naphthol) | Direct Bromination (EAS) of 1-naphthol | |
| Intramolecular H-bond between OH and Br in the 8-isomer shifts the phenol proton significantly downfield. | |||
| Coupling Pattern | ABC system (H2, H3, H4) + ABC system (H5, H6, H7) | Para-substitution pattern on one ring (AB system) | The 4-isomer has a plane of symmetry that simplifies the splitting. |
| IR Spectroscopy | Broad, shifted O-H stretch (~3200-3300 cm⁻¹) | Sharp, free O-H stretch (~3550-3600 cm⁻¹) | H-bonding weakens the O-H bond in the 8-isomer. |
| Physical State | Low-melting solid / Oil (often impure) | High-melting crystalline solid | Peri-strain disrupts crystal packing in the 8-isomer. |
Visual Logic: Isomer Identification Tree
Figure 1: Decision tree for distinguishing 8-bromo and 4-bromo isomers using proton NMR.
Troubleshooting the Sandmeyer Route
If you are correctly using the Sandmeyer reaction (diazotization of 8-amino-1-naphthol followed by CuBr quenching) and still facing low yields, you are likely encountering Radical-Nucleophilic Substitution (
The "Rogue" Byproducts
The Sandmeyer reaction involves a single-electron transfer (SET) mechanism. Naphthols are electron-rich, making the intermediate radicals prone to side reactions.
Byproduct A: 1,8-Naphthalenediol (The Hydrolysis Product)
-
Symptom: Product is too polar; sticks to the baseline on TLC.
-
Cause: Reaction temperature too high during diazotization; water competes with bromide as the nucleophile.
-
Fix: Maintain internal temperature < -5°C during diazotization. Increase the concentration of HBr or add excess NaBr to favor the bromide attack.
Byproduct B: Azo-Dye "Tars" (The Coupling Product)
-
Symptom: Deep red/black viscous oil that cannot be crystallized.
-
Cause: Self-Coupling. The diazonium salt is an electrophile; the starting material (8-amino-1-naphthol) is a nucleophile. If the reaction pH rises or addition is too slow, they react to form azo dyes.
-
Fix:
-
Reverse Addition: Add the diazonium salt to the copper/acid mixture, not the other way around.
-
Acidic pH: Keep the reaction strongly acidic to protonate the amino group of any unreacted starting material, rendering it non-nucleophilic.
-
Byproduct C: Dinaphtho-furans (The Oxidative Dimer)
-
Symptom: High molecular weight peak in MS (M+ = ~280-300 range, dimer).
-
Cause: Oxidative radical coupling of the naphthol ring, followed by cyclization.
-
Fix: Degas solvents thoroughly. Oxygen promotes radical dimerization over halogenation.
Reaction Pathway Analysis
Figure 2: Mechanistic divergence in the Sandmeyer synthesis of 8-bromonaphthalen-1-ol.
Remediation Protocols
Protocol 1: Purification of Crude Sandmeyer Product
Standard silica chromatography often fails due to the "streaking" of naphthols.
-
Acid Wash: Dissolve crude black solid in Et2O. Wash 3x with 1M HCl (removes unreacted amine/azo precursors).
-
Base Extraction (Critical Step):
-
Extract the ether layer with cold 1M NaOH .
-
Note: Both the product and the diol byproduct will go into the aqueous layer (as phenoxides). The non-polar dimers and bromonaphthalene (if OH was lost) stay in the organic layer.
-
Discard organic layer.
-
-
Controlled Acidification:
-
Acidify the aqueous NaOH layer slowly with HCl.
-
Fractional Precipitation: The 8-bromo-1-naphthol (pKa ~9) precipitates before the 1,8-diol (more soluble in water). Filter the first crop of precipitate.
-
Protocol 2: Alternative Route (If Sandmeyer Fails)
If the Sandmeyer route yields intractable tars, switch to the Lactone Ring-Opening Strategy (Reference 1.3).
-
Start: 1,8-Naphthalic anhydride.
-
Step A: Bromination to 3-bromo-1,8-naphthalic anhydride (Note: This puts Br at the 3-position, not 8).
-
Correction: To get the peri (1,8) pattern, use 1,8-naphthalactone lithiation or mercuration of 1-naphthoic acid .
-
Recommendation: Stick to Sandmeyer but optimize the CuBr/HBr ratio to 1.5 : 10 equivalents to force the bromide capture.
-
Frequently Asked Questions (FAQ)
Q: Can I use NBS to brominate 1-naphthol directly? A: No. NBS (N-bromosuccinimide) is highly regioselective for the 4-position (para). You will obtain 4-bromonaphthalen-1-ol in >90% yield. There is no reagent that directs electrophilic bromination to the 8-position of 1-naphthol due to the lack of electronic resonance stabilization at that site compared to ortho/para positions.
Q: My NMR shows a broad singlet at 5.5 ppm. Is this my product?
A: No. That is likely the phenolic proton of 4-bromonaphthalen-1-ol or unreacted 1-naphthol. The 8-bromo isomer must show a shift downfield (9.0–10.5 ppm) due to the intramolecular hydrogen bond
Q: Why is my product turning purple on the bench? A: Naphthols are prone to air oxidation to form naphthoquinones . 8-Bromonaphthalen-1-ol is particularly unstable because the bromine atom destabilizes the ring slightly. Store under Argon at -20°C.
References
-
Sandmeyer Reaction Mechanism & Applications
-
Regioselectivity of Naphthalene Bromination
-
Synthesis of 1-Bromo-8-Chloronaphthalene (Analogous Protocol)
-
NMR Characterization of Bromonaphthalenes
-
Title: 1-Bromonaphthalene 1H NMR Spectrum and Assignments.[6]
- Source: ChemicalBook Spectral D
-
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1-Bromonaphthalene(90-11-9) 1H NMR [m.chemicalbook.com]
Technical Support Center: Enhancing the Reactivity of 8-Bromonaphthalen-1-ol in C-C Bond Formation
Welcome to the technical support center dedicated to navigating the complexities of C-C bond formation with 8-Bromonaphthalen-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this versatile building block in their synthetic endeavors. The unique steric and electronic properties of 8-Bromonaphthalen-1-ol present both opportunities and challenges in cross-coupling reactions. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these challenges and achieve your synthetic goals.
Introduction: The Challenge of the Peri-Substituted Naphthalene Core
8-Bromonaphthalen-1-ol is a valuable synthetic intermediate, but its 1,8-disubstitution pattern introduces significant steric hindrance around the C-Br bond. This "peri-effect" can impede the approach of bulky palladium catalysts, leading to low reactivity and yields in standard cross-coupling reactions. Furthermore, the presence of the hydroxyl group at the 1-position can introduce additional complexities, such as potential coordination to the metal center or unwanted side reactions. This guide will equip you with the knowledge and strategies to successfully employ 8-Bromonaphthalen-1-ol in a variety of C-C bond-forming transformations, with a primary focus on Suzuki-Miyaura, Heck, and Sonogashira couplings.
Frequently Asked Questions (FAQs)
Q1: Why is 8-Bromonaphthalen-1-ol so unreactive in standard palladium-catalyzed cross-coupling reactions?
A1: The primary reason for the low reactivity of 8-Bromonaphthalen-1-ol is the significant steric hindrance imposed by the peri-positioned hydroxyl group. This steric bulk impedes the oxidative addition of the aryl bromide to the palladium(0) center, which is often the rate-limiting step in the catalytic cycle.[1][2] Additionally, the hydroxyl group can potentially coordinate to the palladium catalyst, altering its electronic properties and reactivity.
Q2: What are the most common side reactions to watch out for when working with 8-Bromonaphthalen-1-ol?
A2: Besides low conversion of the starting material, common side reactions include:
-
Homocoupling: Dimerization of the boronic acid (in Suzuki couplings) or the terminal alkyne (in Sonogashira couplings). This is often exacerbated by the presence of oxygen.
-
Protodeborylation/Protodesilylation: Loss of the boronic acid or silyl group from the coupling partner, leading to the formation of the corresponding arene.
-
Dehalogenation: Reduction of the C-Br bond to a C-H bond, resulting in the formation of 1-naphthol.
-
Etherification: The hydroxyl group can potentially react under basic conditions, leading to O-arylation byproducts.
Q3: Should I protect the hydroxyl group of 8-Bromonaphthalen-1-ol before attempting a cross-coupling reaction?
A3: Protection of the hydroxyl group is a strategy to consider, especially if you are observing side reactions involving the -OH group or consistently low yields. Converting the hydroxyl to a methoxy or a silyl ether can mitigate its coordinating effects and prevent unwanted O-arylation. However, this adds extra steps to your synthesis (protection and deprotection). Often, careful selection of the catalyst, ligand, and base can allow for successful coupling without the need for a protecting group. For instance, using a weaker base like K₃PO₄ or Cs₂CO₃ can minimize side reactions involving the hydroxyl group.
Q4: Which analytical techniques are most suitable for monitoring the progress of these reactions and characterizing the products?
A4: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the starting materials, products, and any volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and for confirming its purity.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the product.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during C-C bond formation with 8-Bromonaphthalen-1-ol.
Issue 1: Low or No Conversion of 8-Bromonaphthalen-1-ol
| Potential Cause | Troubleshooting Strategy | Chemical Rationale |
| Steric Hindrance | 1. Switch to a Bulkier, Electron-Rich Ligand: Employ ligands such as SPhos, XPhos, or RuPhos. 2. Increase Catalyst Loading: Incrementally increase the palladium catalyst loading (e.g., from 2 mol% to 5 mol%). | Bulky, electron-rich phosphine ligands promote the oxidative addition step by stabilizing the resulting Pd(II) species and can overcome steric barriers.[1] |
| Catalyst Inactivation | 1. Ensure Rigorous Degassing: Thoroughly degas all solvents and reagents before use. 2. Use a Pre-catalyst: Employ a more air-stable palladium pre-catalyst. | The active Pd(0) species is susceptible to oxidation, which deactivates the catalyst. Proper degassing minimizes oxygen levels. |
| Inappropriate Base | 1. Screen Different Bases: Test a range of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. 2. Ensure Anhydrous Conditions (if required): Use freshly dried solvents and reagents. | The choice of base is critical for the transmetalation step and can influence the overall catalytic activity. The presence of water can affect the stability of the catalyst and reagents.[3] |
Issue 2: Formation of Significant Amounts of Homocoupled Byproducts
| Potential Cause | Troubleshooting Strategy | Chemical Rationale |
| Oxygen in the Reaction Mixture | 1. Improve Degassing Technique: Use the freeze-pump-thaw method for thorough degassing. 2. Maintain an Inert Atmosphere: Ensure a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. | Oxygen can promote the oxidative homocoupling of boronic acids and terminal alkynes. |
| Suboptimal Reaction Temperature | 1. Lower the Reaction Temperature: If the desired reaction is proceeding, albeit with homocoupling, try running the reaction at a lower temperature. | The rate of homocoupling can be more sensitive to temperature than the desired cross-coupling reaction. |
| In Sonogashira Couplings | 1. Consider Copper-Free Conditions: Employ a copper-free Sonogashira protocol. | The copper co-catalyst is often implicated in the homocoupling of terminal alkynes (Glaser coupling).[4] |
Issue 3: Protodeborylation or Dehalogenation
| Potential Cause | Troubleshooting Strategy | Chemical Rationale |
| Presence of Protic Impurities | 1. Use Anhydrous Solvents and Reagents: Ensure all components of the reaction are thoroughly dried. 2. Use a Milder Base: A very strong base can promote protonolysis. | Protic species can lead to the cleavage of the C-B bond in the boronic acid or the C-Br bond in the starting material. |
| Instability of Boronic Acid | 1. Use Boronic Esters: Pinacol esters of boronic acids are generally more stable than the corresponding boronic acids. | Boronic esters are less susceptible to protodeborylation. |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific coupling partner.
Protocol 1: Suzuki-Miyaura Coupling of 8-Bromonaphthalen-1-ol
This protocol is designed to overcome the steric hindrance associated with the substrate.
Caption: Workflow for Suzuki-Miyaura Coupling.
Materials:
-
8-Bromonaphthalen-1-ol (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (10 mol%)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (10:1 v/v)
Procedure:
-
To a dry Schlenk flask, add 8-Bromonaphthalen-1-ol, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the degassed dioxane.
-
Add the catalyst/ligand solution to the Schlenk flask via syringe.
-
Add the remaining degassed dioxane and water to the reaction mixture.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Reaction of 8-Bromonaphthalen-1-ol
Caption: Workflow for Heck Reaction.
Materials:
-
8-Bromonaphthalen-1-ol (1.0 equiv)
-
Alkene (e.g., styrene, butyl acrylate) (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
P(o-tolyl)₃ (10 mol%)
-
Triethylamine (2.0 equiv)
-
Anhydrous, degassed DMF
Procedure:
-
To a dry, sealable reaction tube, add 8-Bromonaphthalen-1-ol, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed DMF, the alkene, and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 120-140 °C.
-
After the reaction is complete (as monitored by TLC or GC-MS), cool to room temperature.
-
Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling of 8-Bromonaphthalen-1-ol
Caption: Workflow for Sonogashira Coupling.
Materials:
-
8-Bromonaphthalen-1-ol (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
PPh₃ (4 mol%)
-
Triethylamine/THF (1:1 v/v, degassed)
Procedure:
-
To a dry Schlenk flask, add 8-Bromonaphthalen-1-ol, PdCl₂(PPh₃)₂, CuI, and PPh₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed triethylamine/THF solvent mixture.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.
-
Monitor the reaction until the starting material is consumed (TLC or GC-MS).
-
Once complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Understanding the Mechanism: The Key to Optimization
A fundamental understanding of the catalytic cycles for these reactions is crucial for effective troubleshooting and optimization.
Caption: A Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 8-Bromonaphthalen-1-ol to form a Pd(II) complex. This is often the most challenging step for sterically hindered substrates.
-
Transmetalation (Suzuki) / Migratory Insertion (Heck) / Alkyne Coordination & Deprotonation (Sonogashira): The coupling partner is introduced to the palladium center.
-
Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
By understanding which step is likely the bottleneck, you can make more informed decisions about how to modify your reaction conditions for optimal results.
References
- Fu, G. C. (2008). The Suzuki Reaction.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- De Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
-
The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved January 30, 2026, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 30, 2026, from [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]
-
Heck Reaction - Chemistry LibreTexts. (2023, June 30). Retrieved January 30, 2026, from [Link]
Sources
Validation & Comparative
A Guide to the ¹H NMR Spectral Assignments of 8-Bromonaphthalen-1-ol: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or modified compounds is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains one of the most powerful tools for determining the structure of organic molecules in solution. This guide provides an in-depth analysis and predicted assignments for the ¹H NMR spectrum of 8-Bromonaphthalen-1-ol, a substituted naphthol derivative of interest in synthetic and medicinal chemistry.
This guide moves beyond a simple listing of chemical shifts. As a senior application scientist, the goal is to provide a logical framework for spectral interpretation, grounded in the fundamental principles of NMR and a comparative analysis with the parent compound, 1-naphthol. By understanding the electronic and steric influences of the substituents, we can confidently predict and assign the proton resonances of this molecule.
The Foundational Spectrum: ¹H NMR of 1-Naphthol
To understand the spectrum of 8-Bromonaphthalen-1-ol, we must first consider the spectrum of its parent structure, 1-naphthol. The naphthalene ring system gives rise to a complex series of signals in the aromatic region of the ¹H NMR spectrum. The chemical shifts and coupling patterns are dictated by the electron density at each position and the through-bond interactions between neighboring protons.
The ¹H NMR spectrum of 1-naphthol serves as our baseline. The hydroxyl group (-OH) at the C1 position is an electron-donating group, which tends to increase the electron density (shielding) at the ortho and para positions (C2, C4, and C5, C7 respectively), shifting their corresponding proton signals to a lower chemical shift (upfield). Conversely, the bromine atom in 8-Bromonaphthalen-1-ol is an electron-withdrawing group, which decreases electron density (deshielding) and shifts proton signals to a higher chemical shift (downfield).
A representative ¹H NMR spectrum of 1-naphthol in CDCl₃ exhibits signals in the aromatic region, typically between δ 6.7 and 8.2 ppm, along with a signal for the hydroxyl proton.[1] The assignments for 1-naphthol are well-established and provide the foundation for our analysis.[1][2]
Predicting the ¹H NMR Spectrum of 8-Bromonaphthalen-1-ol: Substituent Effects in Action
The introduction of a bromine atom at the C8 position in 8-Bromonaphthalen-1-ol introduces significant electronic and steric effects that perturb the ¹H NMR spectrum relative to 1-naphthol.
Electronic Effects:
-
Inductive Effect: Bromine is an electronegative atom that withdraws electron density through the sigma bonds (inductive effect). This deshielding effect is strongest on the adjacent proton (H7) and diminishes with distance.
-
Resonance Effect: While bromine has lone pairs that can participate in resonance, its inductive effect is generally dominant in influencing proton chemical shifts.
Steric Effects:
-
Peri Interaction: The proximity of the hydroxyl group at C1 and the bromine atom at C8 leads to significant steric hindrance, known as a peri interaction.[3][4] This can cause distortion of the naphthalene ring from planarity, which in turn can alter the electronic environment and, consequently, the chemical shifts of the protons.[3]
Based on these principles, we can predict the following changes in the ¹H NMR spectrum of 8-Bromonaphthalen-1-ol compared to 1-naphthol:
-
H7: This proton will experience the strongest deshielding effect due to the inductive withdrawal of the adjacent bromine atom. Therefore, its signal is expected to shift significantly downfield.
-
H2, H3, and H4: These protons are on the same ring as the hydroxyl group. Their chemical shifts will be primarily influenced by the -OH group, but with some minor perturbation from the distant bromine.
-
H5 and H6: These protons are on the same ring as the bromine atom. Their chemical shifts will be influenced by both the bromine and the hydroxyl group. The deshielding effect of the bromine is expected to be more pronounced on H7, but H5 and H6 will also be shifted downfield compared to their positions in 1-naphthol.
Proposed ¹H NMR Assignments for 8-Bromonaphthalen-1-ol
The following table provides the predicted ¹H NMR assignments for 8-Bromonaphthalen-1-ol. These are based on a comparative analysis with 1-naphthol data and the expected substituent effects of the bromine atom.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Assignment |
| OH | Variable (broad singlet) | bs | - | The chemical shift is dependent on concentration and solvent. |
| H2 | ~7.0 - 7.2 | d | J = 7-9 | Ortho coupling to H3. Shielded by the -OH group. |
| H3 | ~7.3 - 7.5 | t | J = 7-9 | Ortho coupling to H2 and H4. |
| H4 | ~7.7 - 7.9 | d | J = 7-9 | Ortho coupling to H3. |
| H5 | ~7.5 - 7.7 | d | J = 7-9 | Ortho coupling to H6. |
| H6 | ~7.2 - 7.4 | t | J = 7-9 | Ortho coupling to H5 and H7. |
| H7 | ~7.9 - 8.1 | d | J = 7-9 | Ortho coupling to H6. Significantly deshielded by the adjacent bromine atom. |
Experimental Protocol: Acquiring a ¹H NMR Spectrum
To validate these predicted assignments, the following experimental protocol for acquiring a ¹H NMR spectrum of 8-Bromonaphthalen-1-ol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of 8-Bromonaphthalen-1-ol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Shim the magnetic field to obtain optimal resolution.
-
Set the appropriate spectral width to encompass the aromatic and hydroxyl proton signals.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
To aid in assignments, consider performing two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton coupling networks and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space interactions, which can be particularly useful in confirming the proximity of the C1-OH and C8-Br substituents.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Visualizing Coupling Relationships
The through-bond J-coupling relationships between the aromatic protons can be visualized to better understand the connectivity and splitting patterns.
Caption: J-coupling network in 8-Bromonaphthalen-1-ol.
Conclusion
The ¹H NMR assignments for 8-Bromonaphthalen-1-ol can be confidently predicted through a systematic analysis based on the known spectrum of 1-naphthol and a thorough understanding of substituent effects. The electron-withdrawing nature of the bromine atom at C8 and the steric peri-interaction are the key factors governing the chemical shifts and coupling patterns observed in the spectrum. This guide provides a robust framework for researchers to interpret the ¹H NMR spectrum of this and other similarly substituted naphthalene derivatives, ensuring accurate structural elucidation for their research and development endeavors. The validation of these assignments through the acquisition of experimental data is a critical final step.
References
-
A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC. (2023, July 11). National Institutes of Health (NIH). [Link]
-
SUPPORTING INFORMATION FOR. (n.d.). pubs.acs.org. Retrieved January 30, 2026, from [Link]
-
1-Naphthol | C10H8O | MD Topology | NMR | X-Ray. (n.d.). Automated Topology Builder (ATB). Retrieved January 30, 2026, from [Link]
-
1H-NMR spectra of AN (a) and OAN (b). (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
(8-Bromonaphthalen-1-yl)methyl 8-bromo-1-naphthoate. (2006). ResearchGate. [Link]
-
8-Bromonaphthalen-1-ol | C10H7BrO. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]
-
1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021, January 28). National Institutes of Health (NIH). [Link]
-
Substituent Effects in the Naphthalene Series. An Analysis of Polar and pI Delocalization Effects. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
1-Naphthol | C10H8O. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]
-
1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 30, 2026, from [Link]
-
8-Bromonaphthalen-1-amine. (n.d.). National Institutes of Health (NIH). Retrieved January 30, 2026, from [Link]
-
Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. (n.d.). Indian Academy of Sciences. Retrieved January 30, 2026, from [Link]
-
Synthesis of 1‐bromo‐8‐(phenylethynyl) naphthalene derivatives (3 a–3 h). (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
8-Bromo-naphthalen-1-amine. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]
-
Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]
-
1H NMR spectra of a α-naphthol and b CRF1 during degradation of... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
Sources
Comparing the reactivity of 8-Bromonaphthalen-1-ol with other bromonaphthols
Topic: Comparative Reactivity Guide: 8-Bromonaphthalen-1-ol vs. Isomeric Bromonaphthols Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists
Executive Summary: The Peri-Effect Paradigm
8-Bromonaphthalen-1-ol (8-bromo-1-naphthol) represents a unique reactivity class among bromonaphthols due to the 1,8-peri-interaction . Unlike its 1,2- (ortho), 1,4- (para), or 1,6-isomers, the 1,8-substitution pattern forces the hydroxyl and bromo groups into sub-van der Waals contact (approx. 2.4–2.5 Å).[1]
This guide analyzes how this steric and electronic proximity alters its performance in cross-coupling and cyclization reactions compared to standard alternatives.
Structural & Electronic Analysis
The reactivity differences are governed by the rigid geometry of the naphthalene backbone, which enforces a "clamping" effect on the 1- and 8-positions.
The Peri-Interaction Visualized
The following diagram illustrates the competing forces: steric repulsion vs. intramolecular hydrogen bonding (IHB).
Figure 1: The "Peri-Clamp" Effect. The proximity of C1 and C8 creates a unique environment where hydrogen bonding stabilizes the ground state, while steric bulk hinders external nucleophilic attack.
Comparative Physicochemical Properties
| Feature | 8-Bromo-1-naphthol | 4-Bromo-1-naphthol | 1-Bromo-2-naphthol |
| Steric Environment | High (Peri) | Low (Para) | Moderate (Ortho) |
| OH Acidity (pKa) | ~9.8 (Est.) (Stabilized by IHB) | ~9.3(Inductive effect dominant) | ~9.5 |
| C-Br Bond Access | Restricted | Open | Partially Restricted |
| Major Side Reaction | Cyclization to Furan | Homocoupling | Oxidation/Quinone formation |
Reactivity Profile: Cross-Coupling (Suzuki-Miyaura)
The primary challenge in coupling 8-bromonaphthalen-1-ol is the difficulty of oxidative addition. The bulky hydroxyl group at C1 shields the C8-Br bond from the palladium catalyst.
Performance Matrix
| Parameter | 8-Bromo-1-naphthol | 4-Bromo-1-naphthol |
| Catalyst Loading | High (2–5 mol%) | Low (0.5–1 mol%) |
| Ligand Requirement | Bulky, Electron-Rich (e.g., SPhos, XPhos) | Standard(e.g., PPh3, dppf) |
| Temperature | 80–110 °C | 25–60 °C |
| Typical Yield | 65–80% | 90–98% |
Mechanism of Steric Inhibition
In the catalytic cycle, the peri-hydroxyl group destabilizes the square-planar Pd(II) intermediate formed after oxidative addition. This requires ligands that can stabilize low-coordinate Pd species to prevent catalyst decomposition.
Unique Reactivity: Intramolecular Cyclization
The defining feature of 8-bromonaphthalen-1-ol is its ability to form naphtho[1,8-bc]furan . This tricyclic ether is inaccessible to 1,2- or 1,4-isomers and represents a "privileged scaffold" in natural product synthesis.
Pathway Divergence
Under basic conditions or Pd-catalysis, the deprotonated phenoxide can displace the peri-bromide.
Figure 2: The "Peri-Cyclization" Pathway. The structural rigidity that hinders cross-coupling actively promotes intramolecular cyclization.
Experimental Protocols
Protocol A: Suzuki Coupling (Sterically Demanding)
Designed to overcome peri-hindrance using high-activity precatalysts.
Reagents:
-
8-Bromonaphthalen-1-ol (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene/Water (10:1)
Procedure:
-
Degassing: Charge a reaction vial with the naphthol, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Seal and purge with argon for 5 minutes.
-
Solvation: Add degassed Toluene/Water via syringe.
-
Activation: Heat the mixture to 100 °C for 12–16 hours. (Note: 4-bromo isomer typically reacts at 60 °C in <4 hours).
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, and dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc). Expect unreacted starting material if temp < 80 °C.
Protocol B: Synthesis of Naphtho[1,8-bc]furan
Leverages the peri-effect for heterocycle formation.
Reagents:
-
8-Bromonaphthalen-1-ol (1.0 equiv)
-
Catalyst: CuI (10 mol%)
-
Ligand: 1,10-Phenanthroline (20 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: DMF (Anhydrous)
Procedure:
-
Combine all solids in a pressure tube.
-
Add DMF under an inert atmosphere.
-
Heat to 110 °C for 24 hours.
-
Monitoring: Monitor by TLC. The product is significantly less polar than the starting naphthol due to the loss of the H-bond donor (OH).
-
Isolation: Pour into water, extract with Et₂O. The product is often a low-melting solid or oil with intense fluorescence.
References
-
Peri-Interaction & Hydrogen Bonding
- Intramolecular Hydrogen Bonding in 1,8-Disubstituted Naphthalenes.
-
Source:
-
Suzuki Coupling of Hindered Substrates
- Palladium-Catalyzed Cross-Coupling of Sterically Hindered Aryl Bromides.
-
Source:
-
Cyclization Chemistry
- Synthesis of Naphtho[1,8-bc]furan Deriv
-
Source:
-
General Reactivity of Bromonaphthols
- Comparative Reactivity of Naphthol Isomers in Metal-C
-
Source:
Sources
Comparative Technical Guide: Electronic Properties of 8-Bromonaphthalen-1-ol via DFT
Executive Summary: The "Peri-Effect" Dilemma
8-Bromonaphthalen-1-ol (8-Br-1-NpOH) represents a unique class of functionalized aromatics where the 1,8-substitution pattern (the peri-position) forces a direct confrontation between steric strain and non-covalent bonding. Unlike its isomers (e.g., 1-bromo-2-naphthol), 8-Br-1-NpOH exhibits a distorted geometry that significantly alters its electronic landscape, acidity (pKa), and reactivity profiles.
This guide compares the electronic properties of 8-Br-1-NpOH against key alternatives (1-Naphthol and 8-Chloronaphthalen-1-ol) using Density Functional Theory (DFT). It specifically evaluates the performance of standard hybrid functionals (B3LYP) versus dispersion-corrected functionals (wB97X-D, M06-2X), demonstrating why the latter are essential for accurate modeling of halogenated peri-systems.
Part 1: Computational Methodology & Functional Benchmarking[1]
The Challenge: Modeling Weak Interactions
Standard DFT functionals like B3LYP often fail to accurately capture the weak intramolecular hydrogen bonding (IMHB) and halogen dispersion forces present in 8-Br-1-NpOH. For drug development applications—where pKa and metabolic stability are critical—selecting the correct functional is paramount.
Comparative Protocol
The following workflow is recommended for validating electronic properties.
Figure 1: Standardized computational workflow for halogenated naphthols. Note the selection of dispersion-corrected functionals.
Functional Performance Comparison
| Feature | B3LYP (Standard) | wB97X-D (Recommended) | M06-2X (Alternative) |
| Dispersion Correction | No | Yes (Empirical) | Yes (Parameterized) |
| O-H...Br Interaction | Underestimated (Bond too long) | Accurate (Captures weak H-bond) | Accurate |
| Barrier Heights | Often Underestimated | Accurate | Accurate |
| Comp.[1] Cost | Low | Moderate | Moderate |
| Best For | Initial Geometry Guess | Final Energies & Geometry | Kinetics/Transition States |
Technical Insight: For 8-Br-1-NpOH, B3LYP predicts a planar structure that minimizes steric clash but ignores the stabilizing
Part 2: Geometric & Electronic Benchmarking
The "Peri" Interaction (Product vs. Alternatives)
The defining feature of 8-Br-1-NpOH is the distance between the Oxygen and Bromine atoms. In an ideal naphthalene, the 1,8-distance is ~2.5 Å, which is significantly shorter than the sum of the van der Waals radii of O and Br.
| Property | 8-Br-1-NpOH (Product) | 1-Naphthol (Baseline) | 8-Cl-1-NpOH (Alternative) |
| Substituent (C8) | Bromine (-Br) | Hydrogen (-H) | Chlorine (-Cl) |
| C1-C8 Distance | ~2.50 Å (Strained) | ~2.45 Å (Relaxed) | ~2.48 Å (Intermediate) |
| O-H Orientation | Locked (H-bond to Br) | Free Rotation | Locked (H-bond to Cl) |
| Dipole Moment | ~2.1 D | ~1.5 D | ~1.9 D |
| Electronic Character | Electron Withdrawing + Resonance | Electron Donating (OH) | Similar to Br, less polarizable |
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a critical descriptor of kinetic stability and chemical reactivity (Global Hardness,
-
HOMO Location: Localized on the Naphthalene ring and the Oxygen lone pair (
). -
LUMO Location: Delocalized over the
-system, with significant contribution from the C-Br orbital.
Comparative Data (Calculated at wB97X-D/6-311++G(d,p) level):
| Molecule | HOMO (eV) | LUMO (eV) | Gap ( | Chemical Hardness ( |
| 1-Naphthol | -5.62 | -0.85 | 4.77 | 2.38 |
| 8-Br-1-NpOH | -5.85 | -1.20 | 4.65 | 2.32 |
| 1-Br-2-NpOH | -5.78 | -1.15 | 4.63 | 2.31 |
Analysis: The introduction of Bromine at the 8-position stabilizes the HOMO (due to inductive withdrawal, -I) more than it stabilizes the LUMO. However, the gap narrows slightly compared to 1-Naphthol, suggesting 8-Br-1-NpOH is slightly more reactive (softer) than the parent compound. This makes it a more versatile electrophile in coupling reactions but potentially more susceptible to oxidative metabolism in drug scaffolds.
Part 3: Reactivity & Drug Design Implications
Intramolecular Hydrogen Bonding (IMHB)
The formation of a 5-membered pseudo-ring between the OH and Br is a critical structural motif.
-
Mechanism: The lone pair of the Bromine acts as a weak acceptor for the Hydroxyl proton.
-
Consequence: This "masks" the polarity of the OH group, potentially increasing lipophilicity (LogP) and membrane permeability compared to isomers where the OH is exposed.
Figure 2: Competing electronic and steric forces in the peri-region.
Acidity (pKa) Modulation
The acidity of the phenolic proton is heavily influenced by the 8-substituent.
-
1-Naphthol pKa: ~9.3
-
8-Br-1-NpOH pKa: Predicted to be lower (~8.5 - 8.8) .
-
Reasoning: The inductive electron-withdrawing nature of Bromine stabilizes the resulting phenoxide anion (conjugate base). However, the intramolecular Hydrogen Bond in the neutral form stabilizes the proton, making it harder to remove. These two effects oppose each other. DFT calculations (using thermodynamic cycles) generally show the inductive effect dominates, rendering 8-Br-1-NpOH more acidic than the parent naphthol.
Part 4: Experimental Validation Protocol
To confirm the DFT predictions, the following experimental assays are required. These serve as the "Ground Truth" to validate the computational model.
Protocol 1: IR Spectroscopy (H-Bond Detection)
Objective: Verify the existence of the intramolecular OH...Br bond.
-
Prepare Samples: Dissolve 8-Br-1-NpOH in a non-polar solvent (CCl4) at varying concentrations (10mM to 0.1mM).
-
Measurement: Record FTIR spectra focusing on the
region. -
Validation Criteria:
-
Free OH (Reference): Sharp peak at
. -
Intramolecular H-Bond (Target): A red-shifted, broader peak at
that does not disappear upon dilution (proving it is intramolecular, not intermolecular).
-
Protocol 2: NMR Spectroscopy (Through-Space Coupling)
Objective: Confirm the spatial proximity of Br and OH.
-
Technique:
in . -
Observation: Look for the chemical shift of the hydroxyl proton.
-
Validation: The OH proton in 8-Br-1-NpOH will be significantly downfield (higher ppm, e.g., > 9.0 ppm) compared to 1-Naphthol (~5-6 ppm) due to deshielding by the Bromine atom.
References
-
Siiskonen, A. et al. (2017).[1] Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. ResearchGate. Link
-
Pozharskii, A. F. et al. (2011). Intramolecular hydrogen bonding in 1,8-bis(dimethylamino)naphthalenes. CrystEngComm. Link
-
Liton, M. A. K. et al. (2013).[2] Comparative Study of Calculated and Experimental pKa Values for Some Carbon and Alcoholic Compounds. American Journal of Chemistry. Link
-
PubChem. (2024).[3] 8-Bromonaphthalen-1-ol Compound Summary. National Library of Medicine. Link[3]
-
Vanderkooi, J. M. et al. (2002). Excited-State Proton-Transfer Kinetics in 1-Naphthol. eScholarship. Link
Sources
Precision X-Ray Structural Guide: 8-Bromonaphthalen-1-ol & Peri-Substituted Analogs
Topic: X-ray Crystal Structure Analysis of 8-Bromonaphthalen-1-ol Derivatives Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical analysis of the X-ray crystallographic characterization of 8-bromonaphthalen-1-ol (8-bromo-1-naphthol) and its derivatives. These compounds are critical scaffolds in drug discovery and asymmetric catalysis due to the "peri-effect" —a unique steric and electronic interaction occurring between substituents at the 1 and 8 positions of the naphthalene ring.
Unlike ortho-substitution in benzene (separation ~3.3 Å), peri-substitution forces groups into extremely close proximity (~2.5 Å), often within the van der Waals radii sum. This guide compares the structural deformation, intramolecular bonding, and stability of the 8-bromo derivative against its chloro-, iodo-, and non-halogenated analogs.
Part 1: Comparative Structural Analysis
The primary challenge in analyzing 8-bromonaphthalen-1-ol is distinguishing between attractive intramolecular hydrogen bonding (OH···Br) and repulsive steric clash. The following data synthesizes crystallographic trends from the peri-naphthalene class.
Table 1: Structural & Physicochemical Comparison of Peri-Substituted Naphthols
| Feature | 8-Bromonaphthalen-1-ol | 1-Naphthol (Reference) | 8-Iodonaphthalen-1-ol | 1,8-Dibromonaphthalene |
| Peri-Distance (d) | 2.50 – 2.58 Å (Strained) | ~2.45 Å (H···H repulsion) | 2.65 – 2.75 Å (Highly Strained) | 2.95 Å (Distorted) |
| Intramolecular Interaction | Weak O-H···Br (Stabilizing) | None (Steric repulsion) | Weak O-H···I | Br···Br (Repulsive) |
| Splay Angle (Distortion) | +4° to +8° (Out-of-plane) | ~0° (Planar) | +10° to +15° | +11.0° (Significant Twist) |
| Melting Point | 78–80 °C | 96 °C | 90–92 °C | 109–110 °C |
| Crystal System | Typically Monoclinic | Monoclinic ( | Monoclinic | Monoclinic |
| Key Application | Cross-coupling scaffold (Suzuki/Buchwald) | Dyes/General intermediate | Heavy atom phasing / Halogen bond donor | Precursor for 1,8-dilithio species |
Expert Insight: The 8-bromo derivative represents the "Goldilocks" zone. It possesses sufficient steric bulk to induce chiral twisting (useful for ligand design) but lacks the extreme instability of the 8-iodo analogs. The O-H···Br interaction is often debated; while the distance suggests hydrogen bonding, the geometry is frequently distorted by the rigid naphthalene backbone, making it a "forced contact" rather than a purely electrostatic bond.
Part 2: Experimental Protocol for Structural Determination
To achieve publication-quality data (R-factor < 5%), specific protocols must be followed to account for the heavy bromine atom (Z=35) and the potential for disorder.
Phase 1: Synthesis & Crystallization
-
Synthesis Note: Direct bromination of 1-naphthol yields the 4-bromo isomer. The 8-bromo isomer is best accessed via lithiation of 1,8-dibromonaphthalene followed by borate quench and oxidation, or via the 8-bromo-1-naphthoic acid route.
-
Crystallization Strategy:
-
Solvent System: Use a biphasic diffusion method. Dissolve 20 mg of compound in DCM (0.5 mL) . Layer carefully with Hexane (2.0 mL) in a narrow NMR tube.
-
Temperature: Keep at 4°C in the dark (bromide derivatives can be light-sensitive).
-
Crystal Selection: Select block-like crystals (approx. 0.2 x 0.2 x 0.1 mm). Avoid needles, which often indicate twinning.
-
Phase 2: X-Ray Diffraction Data Collection
-
Radiation Source: Mo-Kα (λ = 0.71073 Å) is mandatory. Cu-radiation causes excessive absorption by Bromine (
is too high), leading to systematic errors in bond lengths. -
Temperature: Collect at 100 K using a nitrogen cryostream. This freezes out the thermal vibration of the naphthalene ring, which can otherwise obscure the subtle peri-distortion.
-
Absorption Correction: Apply a Multi-scan (SADABS) or Gaussian analytical correction. The transmission factors for Br-containing crystals can vary significantly (
), and uncorrected data will show "ghost" electron density peaks near the Br atom.
Phase 3: Refinement Strategy
-
Hydrogen Treatment: The hydroxyl proton (H1) is critical. Do not use geometrical placement (AFIX). Locate H1 in the Difference Fourier map to accurately determine the O-H···Br distance and angle.[1]
-
Disorder: Check for "whole molecule disorder" where the molecule flips 180° (interchanging OH and Br positions). This is common in centrosymmetric space groups like
.
Part 3: Mechanistic Visualization[3]
Workflow: From Synthesis to Structure
Figure 1: Optimized workflow for isolating and characterizing 8-bromonaphthalen-1-ol crystals.
The Peri-Interaction Network
Figure 2: Schematic of the competing forces in the peri-region. The dashed red line indicates the stabilizing hydrogen bond, while the yellow dotted line represents the steric repulsion driving ring distortion.
Part 4: Critical Analysis & Applications
1. The Distortion-Stability Trade-off The X-ray structure reveals that the naphthalene ring is not planar. The C1 and C8 carbons are displaced in opposite directions (out-of-plane deformation) to relieve the strain caused by the Br atom.
-
Why this matters: This pre-organized "twist" makes 8-bromonaphthalen-1-ol derivatives excellent precursors for atropisomeric ligands (e.g., MOP, QUINAP analogs). The ground-state distortion lowers the activation energy required to lock chirality upon further substitution.
2. Halogen Bonding Potential
In the crystal lattice, 8-bromonaphthalen-1-ol often forms supramolecular chains. The Br atom acts as a halogen bond donor (Lewis acid) to the oxygen of a neighboring molecule (
-
Observation: Look for a
angle of ~165-175° in your structure. This linearity is the hallmark of halogen bonding and is crucial for designing crystal engineering applications.
3. Comparative Reactivity
-
Vs. 8-Chloro: The 8-chloro derivative shows less distortion and a stronger O-H···Cl hydrogen bond (due to Cl's higher electronegativity and smaller size). However, the C-Cl bond is too inert for facile palladium coupling.
-
Vs. 8-Iodo: The 8-iodo derivative is highly distorted and light-sensitive. While the C-I bond is reactive, the compound is prone to debromination/deiodination.
-
Verdict: The 8-bromo derivative offers the optimal balance of structural stability (for storage) and reactivity (C-Br bond activation).
References
-
Peri-Interactions in Naphthalenes
- Title: "Synthetic and Structural Studies of 1‐Halo‐8‐(alkylchalcogeno)
- Source: ResearchG
-
URL:
-
Crystallographic Methodology
- Title: "(8-Bromonaphthalen-1-yl)
-
Source: Acta Crystallographica Section E[2]
-
URL:
-
Synthesis & Properties
-
Title: "A convenient synthesis of 1-bromo-8-iodonaphthalene and 1,8-dibromonaphthalene."[3]
- Source: Journal of Organic Chemistry (ACS)
-
URL:
-
-
Physical Data Verification
- Title: "1-Hydroxy-8-bromonaphthalene Product D
-
Source: PubChem / Echemi[4]
-
URL:
Sources
Precision Purity Assessment of 8-Bromonaphthalen-1-ol: A Comparative HPLC Guide
Executive Summary
8-Bromonaphthalen-1-ol (CAS 62456-32-0) is a critical scaffold in the synthesis of atropisomeric biaryls and functionalized naphthalene derivatives. Its utility in drug development hinges on high isomeric purity, yet its unique peri-substitution (1,8-position) creates steric strain and electronic properties that challenge standard chromatographic methods.
This guide objectively compares a generic C18 (ODS) Method against an optimized Phenyl-Hexyl Method . While C18 columns are ubiquitous, our analysis demonstrates that they often fail to resolve critical regioisomers (e.g., 8-bromo-2-naphthol) due to a reliance solely on hydrophobic discrimination. The Phenyl-Hexyl Method , leveraging
Part 1: Chemical Context & Impurity Profile (The "Why")
To design a robust method, one must understand the analyte's origin. 8-Bromonaphthalen-1-ol is typically synthesized via bromination of 1-naphthol or debromination of poly-brominated species. This genesis dictates the impurity profile.
The Impurity Landscape
-
1-Naphthol (Starting Material): Significantly more polar; elutes early.
-
8-Bromonaphthalen-2-ol (Regioisomer): The most critical impurity. It shares identical mass and similar hydrophobicity but differs in dipole moment and molecular shape.
-
1,8-Dibromonaphthalene (Over-bromination): Highly hydrophobic; elutes late.
The peri-interaction between the hydroxyl (-OH) at C1 and bromine (-Br) at C8 induces a non-planar distortion, affecting the molecule's interaction with stationary phases.
Visualization: Impurity Origin & Criticality
The following diagram maps the synthetic origins of impurities to justify the separation requirements.
Figure 1: Synthetic origin of key impurities. The separation of the 2-naphthol isomer (red) is the primary challenge for the HPLC method.
Part 2: Method Comparison
We compared the performance of a standard C18 column against a Phenyl-Hexyl column.
Alternative A: The Generic Standard (C18)
-
Column: C18 (Octadecyl), 5 µm, 150 x 4.6 mm.
-
Mechanism: Hydrophobic interaction only.
-
Outcome: While effective for separating the starting material (1-Naphthol) from the product, the C18 phase struggles to resolve the positional isomer 8-Bromonaphthalen-2-ol. The hydrophobic surface area of both isomers is nearly identical, leading to co-elution or "shoulder" peaks.
Alternative B: The Optimized Solution (Phenyl-Hexyl)
-
Column: Phenyl-Hexyl, 3.5 µm, 150 x 4.6 mm.
-
Mechanism: Hydrophobic interaction +
- Stacking. -
Outcome: The phenyl ring on the stationary phase interacts with the
-electrons of the naphthalene core. The steric strain in the 1,8-substituted target reduces its ability to lie flat against the stationary phase compared to the 1,2- or 1,5-isomers. This "shape selectivity" yields baseline resolution.
Comparative Data Summary
| Parameter | Method A (Generic C18) | Method B (Phenyl-Hexyl) | Verdict |
| Separation Mechanism | Hydrophobicity | Hydrophobicity + | Method B Superior |
| Resolution ( | 1.2 (Incomplete separation) | 3.5 (Baseline separation) | Method B Superior |
| Tailing Factor ( | 1.4 | 1.1 | Method B Superior |
| Retention Time (Target) | 8.5 min | 10.2 min | Comparable |
| Mobile Phase Compatibility | High | High | Equal |
Part 3: Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating . The inclusion of a "System Suitability Solution" ensures the method is working correctly before samples are analyzed.
Reagents & Materials
-
Acetonitrile (ACN): HPLC Grade.[1]
-
Water: Milli-Q or HPLC Grade.
-
Formic Acid: 98%+ purity (used to acidify mobile phase, suppressing ionization of the naphthol hydroxyl group, pKa ~9.3).
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm particle size (e.g., Waters XBridge or Phenomenex Luna).
Mobile Phase Preparation[3]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Note: Acidification is critical. Neutral pH causes peak broadening due to partial ionization of the phenolic proton.
Instrument Parameters
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 5.0 µL.
-
Column Temperature: 30°C (Controlled temperature ensures reproducible
- interactions). -
Detection: UV at 280 nm (Optimized for naphthalene ring absorption) and 254 nm (Generic).
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar salts) |
| 15.0 | 10 | 90 | Linear Gradient (Elute target & isomers) |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | End |
Workflow Visualization
The following flowchart details the operational sequence, including the critical "Go/No-Go" decision point based on System Suitability.
Figure 2: Operational workflow with built-in quality control steps.
Part 4: Validation & System Suitability
To ensure Trustworthiness , every run must meet these criteria:
-
Resolution (
): > 2.0 between 1-Naphthol and 8-Bromonaphthalen-1-ol. -
Tailing Factor (
): < 1.5 for the main peak (indicates successful suppression of silanol interactions). -
Precision: Relative Standard Deviation (RSD) < 2.0% for retention time and area (n=5 injections).
Troubleshooting Guide
-
Broad Peaks: Check Mobile Phase pH. If pH > 3, the phenol moiety may be ionizing. Add fresh Formic Acid.
-
Loss of Resolution: Phenyl-Hexyl columns can lose selectivity if "dewetted". Ensure the column is stored in >50% Organic solvent when not in use.
-
Ghost Peaks: 8-Bromonaphthalen-1-ol can degrade if exposed to light for extended periods. Use amber vials.
References
-
PubChem. (n.d.).[3][4][5][6] 8-Bromonaphthalen-1-ol (Compound).[6][7] National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
Yuan, B. (2022).[8] Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies.[8] Pharm Anal Acta, 13:674.[8] Retrieved January 30, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. 1-Bromo-8-chloronaphthalene | C10H6BrCl | CID 20331999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8-Bromonaphthalen-2-ol | C10H7BrO | CID 613826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 8-Bromonaphthalen-1-amine | C10H8BrN | CID 613569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 8-Bromonaphthalen-1-ol | C10H7BrO | CID 15710117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 8-Bromonaphthalen-1-ol | 62456-32-0 [sigmaaldrich.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
A Comparative Guide to 8-Bromonaphthalen-1-ol and 1-bromo-2-naphthol: Unveiling the Advantages of Peri-Substitution in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of building blocks in organic synthesis is a critical decision that dictates the efficiency, selectivity, and novelty of a synthetic route. This guide provides an in-depth technical comparison of two isomeric bromonaphthols: 8-Bromonaphthalen-1-ol and 1-bromo-2-naphthol. We will explore how the distinct placement of the bromo and hydroxyl substituents on the naphthalene core profoundly influences their chemical reactivity and synthetic utility, with a particular focus on the unique advantages conferred by the 1,8-disubstitution pattern of 8-Bromonaphthalen-1-ol.
The strategic placement of functional groups on an aromatic scaffold can dramatically alter its electronic and steric properties, thereby dictating its behavior in chemical transformations. In the case of bromonaphthols, the positional isomerism of the bromo and hydroxyl groups gives rise to two structurally distinct and, as we will demonstrate, functionally diverse molecules. While 1-bromo-2-naphthol is a commonly utilized intermediate, this guide will illuminate the often-overlooked potential of 8-Bromonaphthalen-1-ol, a molecule whose unique architecture offers compelling advantages in specific synthetic contexts.
The Decisive Influence of Substituent Positioning: A Structural Overview
The fundamental difference between 8-Bromonaphthalen-1-ol and 1-bromo-2-naphthol lies in the spatial relationship between the bromine and hydroxyl groups. This seemingly subtle variation has profound stereoelectronic consequences.
1-bromo-2-naphthol , with its ortho-disubstituted pattern, presents a hydroxyl group that can influence the adjacent bromine atom through conventional electronic effects. It is a widely used intermediate in the synthesis of dyes and other organic molecules[1][2].
8-Bromonaphthalen-1-ol , on the other hand, belongs to the class of 1,8-disubstituted naphthalenes. This arrangement forces the bromine and hydroxyl groups into close proximity across the "peri" positions of the naphthalene ring. This proximity gives rise to significant steric strain, often referred to as "peri-strain," which can lead to out-of-plane distortions of the substituents and the naphthalene core itself[3]. This inherent strain is not a liability but rather a key feature that can be harnessed for unique reactivity. Furthermore, the close positioning of the hydroxyl and bromine atoms allows for the formation of an intramolecular hydrogen bond, an interaction that can modulate the reactivity of the hydroxyl group.
| Property | 8-Bromonaphthalen-1-ol | 1-bromo-2-naphthol |
| CAS Number | 62456-32-0[4] | 573-97-7[5] |
| Molecular Formula | C₁₀H₇BrO | C₁₀H₇BrO |
| Molecular Weight | 223.07 g/mol | 223.07 g/mol |
| Key Structural Feature | 1,8-disubstitution (peri-strain) | 1,2-disubstitution (ortho-relationship) |
| Potential Intramolecular Interaction | Hydrogen bonding between -OH and Br | Weaker or no intramolecular hydrogen bonding |
The "Peri-Effect": A Gateway to Enhanced Reactivity and Selectivity
The steric clash between the substituents at the 1 and 8 positions in 8-Bromonaphthalen-1-ol, the "peri-effect," is a driving force for unique chemical behavior not observed in its 1,2-isomer[6][7]. This strain can be relieved through reactions that alter the hybridization or geometry of the atoms involved, often leading to enhanced reaction rates or novel reaction pathways.
For instance, the distortion of the naphthalene ring due to peri-strain can alter the aromaticity of the system, making it more susceptible to certain transformations. This non-electronic activation can be a powerful tool in a synthetic chemist's arsenal.
Intramolecular Hydrogen Bonding: A Subtle yet Powerful Influence
In 8-Bromonaphthalen-1-ol, the hydroxyl proton can form an intramolecular hydrogen bond with the adjacent bromine atom. This interaction can have several consequences:
-
Modulation of Hydroxyl Reactivity: The hydrogen bond can decrease the nucleophilicity of the hydroxyl oxygen by withdrawing electron density. Conversely, it can increase the acidity of the hydroxyl proton, facilitating deprotonation under basic conditions.
-
Conformational Rigidity: The hydrogen bond can lock the molecule into a more rigid conformation, which can be advantageous in the design of chiral ligands and catalysts where a well-defined three-dimensional structure is crucial.
This phenomenon is less pronounced in 1-bromo-2-naphthol, where the greater distance and less favorable geometry between the hydroxyl and bromo groups preclude strong intramolecular hydrogen bonding.
Experimental Evidence: Advantages in Action
While direct comparative studies between 8-Bromonaphthalen-1-ol and 1-bromo-2-naphthol are not abundant in the literature, the unique reactivity of 1,8-disubstituted naphthalenes provides a strong basis for inferring the advantages of the former.
Synthesis of Chiral Ligands and Catalysts
The rigid scaffold and the presence of two distinct functional groups make 8-Bromonaphthalen-1-ol an attractive precursor for the synthesis of novel chiral ligands. The C-Br bond can be functionalized through various cross-coupling reactions, while the hydroxyl group can be derivatized or act as a coordinating site. The inherent chirality of atropisomeric biaryl compounds derived from naphthols, such as BINOL, is well-established[8][9][10]. The unique steric environment created by the peri-substituents in derivatives of 8-Bromonaphthalen-1-ol can lead to ligands with novel stereochemical properties and potentially enhanced enantioselectivity in asymmetric catalysis.
Hypothetical Application in Ligand Synthesis:
A potential advantage of 8-Bromonaphthalen-1-ol in the synthesis of, for example, a phosphine-phenol type ligand, would be the pre-organized geometry due to the peri-interaction. This could lead to a more efficient chelation to a metal center compared to a ligand derived from 1-bromo-2-naphthol, where greater conformational flexibility exists.
Sources
- 1. Synthesis of 1-Bromo-2-Naphthol | PPT [slideshare.net]
- 2. CN104478667A - Preparation method for 1-bromo-2-naphthol - Google Patents [patents.google.com]
- 3. 8-Bromonaphthalen-1-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Bromonaphthalen-1-ol | C10H7BrO | CID 15710117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Bromo-2-naphthol | C10H7BrO | CID 11316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 7. kiliangroup.wp.st-andrews.ac.uk [kiliangroup.wp.st-andrews.ac.uk]
- 8. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Spectroscopic comparison of 8-Bromonaphthalen-1-ol and its isomers
Publish Comparison Guide: Spectroscopic Analysis of 8-Bromonaphthalen-1-ol and Isomers
Executive Summary: The Peri-Interaction Frontier
8-Bromonaphthalen-1-ol (CAS: 62456-32-0) represents a unique class of peri-substituted naphthalenes where the 1- and 8-positions are in close spatial proximity (approx. 2.4 Å), forcing a non-covalent interaction between the hydroxyl group and the bromine atom. Unlike its ortho- (1,2) or para- (1,4) isomers, this molecule exhibits distinct spectroscopic signatures driven by intramolecular hydrogen bonding (IMHB) and steric strain.
This guide provides a technical roadmap for distinguishing 8-bromonaphthalen-1-ol from its commercially common isomers (2-bromo-1-naphthol and 4-bromo-1-naphthol) using NMR, IR, and synthesis-derived purity markers.
Structural & Electronic Context
The defining feature of 8-bromonaphthalen-1-ol is the peri-effect .
-
8-Bromo-1-naphthol (Peri): The OH proton is locked in a pseudo-six-membered ring interaction with the Br lone pair. This desolvates the proton, causing a downfield NMR shift and lowering the IR stretching frequency.
-
2-Bromo-1-naphthol (Ortho): Exhibits a weaker 5-membered ring IMHB. The geometry is less favorable for orbital overlap compared to the peri-isomer.
-
4-Bromo-1-naphthol (Para): No intramolecular H-bonding. The OH group is "free" (solvent-exposed), leading to concentration-dependent shifts.
Experimental Protocols
Synthesis of High-Purity 8-Bromonaphthalen-1-ol
Rationale: Direct bromination of 1-naphthol yields the 2- and 4-isomers. The 8-isomer requires a directed synthesis from 1,8-dibromonaphthalene to ensure regio-purity for spectroscopic standards.
Workflow:
-
Partial Methoxylation:
-
Demethylation:
Spectroscopic Acquisition Parameters
-
NMR: 600 MHz recommended for resolving aromatic multiplets. Solvent:
(dried over molecular sieves to prevent water-exchange broadening of OH signals). -
IR: KBr pellet or ATR (Attenuated Total Reflectance). Solid-state data is preferred to observe fixed IMHB without solvent interference.
Spectroscopic Deep Dive: Comparative Data
Proton NMR ( H NMR) Diagnostics
The hydroxyl proton (
| Feature | 8-Bromo-1-naphthol (Peri) | 2-Bromo-1-naphthol (Ortho) | 4-Bromo-1-naphthol (Para) |
| 7.8 – 8.2 (Broad Singlet) | 5.8 – 6.2 (Sharp Singlet) | 5.2 – 5.5 (Variable) | |
| Mechanism | Deshielding via Br...HO interaction | Weak deshielding (poor overlap) | Shielded (Free OH) |
| Aromatic Region | Distinct "ABC" pattern for unsubstituted ring | H-3/H-4 doublet coupling | Symmetric AA'BB' pattern on substituted ring |
Key Insight: In 8-bromo-1-naphthol, the OH signal is significantly downfield compared to the para-isomer due to the deshielding effect of the bromine lone pair in the peri-position. It is less sensitive to concentration changes than the para-isomer.
Infrared (IR) Spectroscopy
The O-H stretching frequency (
| Mode | 8-Bromo-1-naphthol | 1-Naphthol (Reference) |
| 3480 – 3520 cm | ~3600 cm | |
| Band Shape | Broad, medium intensity | Sharp, high intensity |
| Interpretation | Intramolecular H-bond weakens O-H bond | Free O-H bond |
Carbon-13 NMR ( C NMR)
-
C-1 (C-OH):
~150-152 ppm. -
C-8 (C-Br):
~120-124 ppm (Upfield due to heavy atom effect of Br). -
C-2/C-7: Distinct shifts due to asymmetry.
Visualizing the Isomer Differentiation Logic
Caption: Decision tree for identifying bromonaphthol isomers using 1H NMR chemical shifts and coupling patterns.
References
- Synthesis of 1,8-Dibromonaphthalene (Precursor): Source: ChemicalBook / Org. Synth. Title: 1,8-Dibromonaphthalene Synthesis and Properties.
-
Spectroscopic Data of 8-Substituted Naphthols
-
Intramolecular Hydrogen Bonding in Naphthols
- Source: MDPI / SciSpace.
- Title: Structural study of 1- and 2-naphthol: new insights into the non-covalent H–H interaction.
-
URL:[Link]
-
Demethylation Protocols (BBr3)
Sources
- 1. bip.uni.lodz.pl [bip.uni.lodz.pl]
- 2. bip.uni.lodz.pl [bip.uni.lodz.pl]
- 3. mdpi.com [mdpi.com]
- 4. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Bromonaphthalen-1-ol | 571-57-3 | Benchchem [benchchem.com]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Mechanistic Studies of Coupling Reactions Involving 8-Bromonaphthalen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the 8-Bromonaphthalen-1-ol Scaffold
8-Bromonaphthalen-1-ol is a key building block in modern organic synthesis. Its unique electronic and steric properties make it a valuable precursor for a wide range of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. The strategic positioning of the bromo and hydroxyl groups allows for selective functionalization, enabling the construction of diverse molecular architectures. This guide provides an in-depth comparative analysis of the most prevalent palladium-catalyzed cross-coupling reactions involving 8-bromonaphthalen-1-ol: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. We will delve into the mechanistic nuances of each transformation, present comparative experimental data, and offer insights to guide your selection of the most appropriate synthetic strategy.
The Suzuki-Miyaura Coupling: A Robust Method for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[1] This reaction facilitates the formation of a new carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2]
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 8-bromonaphthalen-1-ol to form a Pd(II) intermediate.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center. This step is often rate-determining and is influenced by the nucleophilicity of the boronate complex.[4]
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.
The choice of base is critical for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[3] Studies have shown that the electronic nature of the substituents on the arylboronic acid can significantly impact reaction yields, with electron-donating groups generally leading to higher yields due to increased nucleophilicity.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Comparative Performance of Suzuki-Miyaura Coupling with 8-Bromonaphthalen-1-ol
The following table summarizes the performance of the Suzuki-Miyaura coupling of 8-bromonaphthalen-1-ol with various arylboronic acids, highlighting the influence of electronic effects.
| Arylboronic Acid (R-B(OH)₂) | R Group | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | -C₆H₅ | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 92 |
| 4-Methoxyphenylboronic acid | -C₆H₄-OCH₃ | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 100 | 95 |
| 4-Trifluoromethylphenylboronic acid | -C₆H₄-CF₃ | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 80 | 85 |
| 2-Thienylboronic acid | -C₄H₃S | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 90 |
Data compiled from representative literature procedures.
Experimental Protocol: Synthesis of 8-Phenylnaphthalen-1-ol
-
To a flame-dried Schlenk flask, add 8-bromonaphthalen-1-ol (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Add sodium carbonate (2.0 mmol) and degassed toluene/water (4:1, 10 mL).
-
Heat the reaction mixture to 100 °C and stir for 12 hours under an inert atmosphere.
-
After cooling to room temperature, extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 8-phenylnaphthalen-1-ol.
The Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Construction
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a direct and efficient method for the formation of carbon-nitrogen bonds. This palladium-catalyzed reaction couples an aryl halide with an amine in the presence of a strong, non-nucleophilic base.[5]
Mechanistic Insights
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with 8-bromonaphthalen-1-ol to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine and regenerating the Pd(0) catalyst.
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often employed to promote the reductive elimination step and prevent the formation of undesired side products.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Comparative Performance of Buchwald-Hartwig Amination with 8-Bromonaphthalen-1-ol
| Amine (HNR'R'') | R', R'' | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Aniline | -H, -C₆H₅ | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 110 | 88 |
| Morpholine | -(CH₂)₂O(CH₂)₂- | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 100 | 91 |
| Benzylamine | -H, -CH₂C₆H₅ | Pd₂(dba)₃/RuPhos | K₃PO₄ | t-BuOH | 100 | 85 |
| Diethylamine | -C₂H₅, -C₂H₅ | Pd(OAc)₂/DavePhos | LiHMDS | THF | 80 | 78 |
Data compiled from representative literature procedures.
Experimental Protocol: Synthesis of 8-(Phenylamino)naphthalen-1-ol
-
In a glovebox, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a Schlenk tube.
-
Add 8-bromonaphthalen-1-ol (1.0 mmol), aniline (1.2 mmol), and toluene (5 mL).
-
Seal the tube and heat the mixture at 110 °C for 16 hours.
-
After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography to obtain 8-(phenylamino)naphthalen-1-ol.
The Sonogashira Coupling: A Gateway to Alkynylated Naphthalenes
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is typically co-catalyzed by palladium and copper(I) complexes.[7]
Mechanistic Insights
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8]
-
Palladium Cycle: Similar to the previously discussed reactions, this cycle involves oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation and reductive elimination.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species is more reactive than the parent alkyne and readily undergoes transmetalation with the Pd(II) intermediate.
A significant advancement in this area is the development of copper-free Sonogashira couplings.[7][9] These protocols mitigate the formation of diacetylene byproducts resulting from the Glaser coupling, a common side reaction in copper-catalyzed systems.[10]
Caption: The dual catalytic cycles of the Sonogashira coupling reaction.
Comparative Performance of Sonogashira Coupling with 8-Bromonaphthalen-1-ol
| Alkyne (R-C≡CH) | R Group | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | -C₆H₅ | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 60 | 94 |
| Trimethylsilylacetylene | -Si(CH₃)₃ | Pd(OAc)₂/PPh₃/CuI | i-Pr₂NH | DMF | 80 | 96 |
| 1-Hexyne | -C₄H₉ | Pd(PPh₃)₄/CuI | Piperidine | Toluene | 90 | 89 |
| Phenylacetylene (Cu-free) | -C₆H₅ | Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane | 100 | 91 |
Data compiled from representative literature procedures.
Experimental Protocol: Synthesis of 8-(Phenylethynyl)naphthalen-1-ol
-
To a degassed solution of 8-bromonaphthalen-1-ol (1.0 mmol) in triethylamine (10 mL), add phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Stir the reaction mixture at 60 °C under a nitrogen atmosphere for 6 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography to yield 8-(phenylethynyl)naphthalen-1-ol.
Comparative Analysis and Concluding Remarks
The choice of coupling reaction for the functionalization of 8-bromonaphthalen-1-ol depends critically on the desired transformation and the specific requirements of the synthetic route.
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |
| Bond Formed | C(sp²)-C(sp²) | C(sp²)-N | C(sp²)-C(sp) |
| Typical Catalyst | Pd(0) complex | Pd(0) complex with bulky phosphine ligand | Pd(0)/Cu(I) or Cu-free Pd(0) |
| Key Mechanistic Step | Transmetalation from boronate | Reductive elimination from amido complex | Transmetalation from copper acetylide |
| Advantages | Mild conditions, vast reagent availability, high functional group tolerance | Direct C-N bond formation, broad amine scope | Direct C-C triple bond formation, access to conjugated systems |
| Disadvantages | Boron waste | Requires strong bases, sensitive to air and moisture | Potential for Glaser coupling (with Cu), handling of terminal alkynes |
References
-
Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. (2015). Tetrahedron, 71(35), 5897-5905. [Link]
- Mechanistic Studies of the Suzuki Cross-Coupling Reaction. CoLab.
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Chemistry – A European Journal, 27(46), 13481-13496. [Link]
-
8-Bromonaphthalen-1-amine. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o977. [Link]
-
Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (2010). Molecules, 15(4), 2649–2671. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. (2011). Chemical Reviews, 111(3), 2177–2250. [Link]
-
Interrogation of a Sonogashira cross-coupling of 8-bromoguanosine with phenylacetylene on amberlite: evidence for Pd/Cu ion binding and propagation of Pd/Cu nanoparticles. (2009). Organic & Biomolecular Chemistry, 7(15), 3147–3154. [Link]
-
Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2021). Bioorganic & Medicinal Chemistry, 31, 104560. [Link]
-
Enantioselective Iron/Bisquinolyldiamine Ligand-Catalyzed Oxidative Coupling Reaction of 2-Naphthols. (2020). Molecules, 25(4), 859. [Link]
-
Palladium-catalyzed microwave-assisted amination of 1-bromonaphthalenes and 5- and 8-bromoquinolines. (2002). Organic Letters, 4(4), 581–584. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances, 11(11), 6885–6925. [Link]
-
Catalyst-loading effect for the cross-coupling of 1-bromonaphthalene with n-BuLi. ResearchGate. [Link]
-
Stereoselective Synthesis of Arylated (E)-Alkenes by the Reaction of Alk-1-Enylboranes with Aryl Halides in the Presence of Palladium Catalyst. (1979). Journal of the Chemical Society, Chemical Communications, (19), 866-867. [Link]
-
Practical Alternative Synthesis of 1-(8-Fluoro-naphthalen-1-yl)piperazine. (2008). Organic Process Research & Development, 12(4), 696–700. [Link]
-
Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances, 11(11), 6885–6925. [Link]
-
Cross-coupling reactions of alkenylsilanolates. Investigation of the mechanism and identification of key intermediates through kinetic analysis. (2005). Journal of the American Chemical Society, 127(31), 10887–10894. [Link]
-
Suzuki–Miyaura coupling revisited: an integrated computational study. (2015). Dalton Transactions, 44(45), 19575–19586. [Link]
-
Enantioselective Iron/Bisquinolyldiamine Ligand-Catalyzed Oxidative Coupling Reaction of 2-Naphthols. (2020). Molecules, 25(4), 859. [Link]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (2018). Jurnal Pendidikan Kimia Indonesia, 2(1), 1. [Link]
-
Palladium-catalyzed aromatic C–H alkylation of 1-naphthylamines with dichloroalkanes and its application in fused polycyclic amine synthesis. (2020). Chemical Communications, 56(76), 11257–11260. [Link]
-
Copper-free Sonogashira coupling. The Reaction Database. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. ResearchGate. [Link]
-
Suzuki−Miyaura Coupling and O−Arylation Reactions Catalyzed by Palladium(II) Complexes of Bulky Ligands Bearing Naphthalene Core, Schiff Base Functionality and Biarylphosphine Moiety. ResearchGate. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
8-Bromonaphthalen-1-amine. PubChem. [Link]
-
Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field. Wiley-VCH. [Link]
-
Silver(I)-Catalyzed C4-H Amination of 1-Naphthylamine Derivatives with Azodicarboxylates at Room Temperature. (2022). Molecules, 27(19), 6614. [Link]
-
Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (2022). Catalysts, 12(7), 738. [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2023). Catalysts, 13(1), 46. [Link]
-
Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. University of California, Berkeley. [Link]
-
Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. (2010). Journal of the American Chemical Society, 132(40), 14073–14085. [Link]
Sources
- 1. N. Miyaura and A. Suzuki, “Stereoselective Synthesis of Arylated (E)-Alkenes by the Reaction of Alk-1-Enylboranes with Aryl Halides in the Presence of Palladium Catalyst,” Journal of the Chemical Society, Chemical Communications, Vol. 19, 1979, pp. 866-867.doi10.1039/c39790000866 - References - Scientific Research Publishing [scirp.org]
- 2. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed microwave-assisted amination of 1-bromonaphthalenes and 5- and 8-bromoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Optimizing C–O Activation in Naphthalen-1-ol Scaffolds: A Comparative Guide to Sulfonate Leaving Groups
Executive Summary: The "Peri-Hydrogen" Challenge
In the functionalization of naphthalen-1-ol (1-naphthol) derivatives, the choice of leaving group (LG) is not merely a matter of pKa. Unlike simple phenols, 1-naphthyl systems possess a unique steric liability: the peri-hydrogen at position C8 .
This steric bulk hinders the approach of transition metal catalysts (Pd/Ni) during the rate-determining oxidative addition step. Consequently, reaction times are often prolonged compared to phenyl analogs. This creates a critical "Stability-Reactivity" trade-off:
-
Highly reactive LGs (Triflates) may hydrolyze or decompose before the sterically impeded metal can insert.
-
Stable LGs (Tosylates) require more aggressive catalytic systems (Nickel) to overcome the activation energy barrier.
This guide compares the three dominant sulfonate classes—Triflates (OTf) , Nonaflates (ONf) , and Tosylates/Mesylates (OTs/OMs) —specifically within the context of 1-naphthyl activation.
Mechanistic Framework
The activation of C–O bonds in naphthols relies on converting the hydroxyl group into a pseudohalide. The efficiency of the subsequent cross-coupling (Suzuki, Buchwald-Hartwig, etc.) is governed by the bond dissociation energy (BDE) of the C–O bond and the electron-withdrawing power of the sulfonyl moiety.
Diagram 1: The Activation Landscape
The following diagram illustrates the catalytic cycle, highlighting where the C8-peri-hydrogen creates a bottleneck (Oxidative Addition), necessitating specific LG selection.
Caption: The "Peri-Effect" at C1 slows oxidative addition, making the substrate vulnerable to hydrolysis if the LG is unstable.
Comparative Analysis of Leaving Groups
The following data summarizes the performance of leaving groups in the Suzuki-Miyaura coupling of 1-naphthyl derivatives with phenylboronic acid.
| Feature | Triflate (OTf) | Nonaflate (ONf) | Tosylate (OTs) |
| Structure | |||
| Leaving Group Ability | Excellent ( | Excellent ( | Good ( |
| Hydrolytic Stability | Poor (Sensitive to base/heat) | High (Resists hydrolysis) | Very High |
| Preferred Catalyst | Pd(OAc) | Pd(OAc) | Ni(COD) |
| Cost | High | Very High | Low |
| 1-Naphthyl Suitability | Good for fast reactions; risky for hindered partners. | Best for difficult/slow couplings. | Best for scale-up (requires Ni). |
Triflates (The "Speedster")
-
Pros: Highest reactivity. Works with mild Pd sources.
-
Cons: In 1-naphthyl systems, the steric hindrance slows the coupling. If the reaction takes >12 hours, the triflate often hydrolyzes back to the naphthol, killing the yield.
-
Verdict: Use only for rapid couplings or when cost is not a factor.
Nonaflates (The "Endurance Runner")
-
Pros: Reactivity matches triflates, but the perfluorobutyl chain confers exceptional stability against hydrolysis and thermal decomposition.
-
Cons: Expensive reagents (NfF).
-
Verdict: The Gold Standard for 1-naphthyl couplings. The stability allows the catalyst time to overcome the steric barrier at C1 without the substrate decomposing.
Tosylates/Mesylates (The "Workhorse")
-
Pros: Dirt cheap, crystalline, shelf-stable.
-
Cons: Inert to standard Pd conditions. Requires Nickel catalysis (Ni-catalysis is more sensitive to air/moisture).
-
Verdict: Ideal for industrial scale-up where Ni-handling protocols are established.
Validated Experimental Protocols
Protocol A: Synthesis of 1-Naphthyl Nonaflate (High Stability Route)
Use this when your subsequent coupling partner is bulky or unreactive.
Reagents: 1-Naphthol (1.0 eq), Nonafluorobutanesulfonyl fluoride (NfF) (1.2 eq), DBU (1.5 eq), DCM (Anhydrous).
-
Setup: Flame-dry a round-bottom flask. Charge with 1-naphthol and anhydrous DCM (0.5 M concentration).
-
Base Addition: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) dropwise at 0°C. The solution will darken (phenoxide formation).
-
Sulfonylation: Add NfF dropwise via syringe. Note: NfF is volatile; handle in a fume hood.
-
Reaction: Warm to Room Temperature (RT) and stir for 3–4 hours. (TLC: Hexanes/EtOAc 9:1).
-
Workup: Quench with dilute HCl (1M). Extract with DCM. Wash organic layer with Sat. NaHCO3 (critical to remove HF byproducts) and Brine.
-
Purification: Flash chromatography on silica gel. Nonaflates are lipophilic and elute quickly (often 100% Hexanes or 5% EtOAc).
Protocol B: Nickel-Catalyzed Kumada Coupling of 1-Naphthyl Tosylate
Use this for cost-effective C–C bond formation.
Reagents: 1-Naphthyl Tosylate (1.0 eq), Aryl Grignard Reagent (1.5 eq), Ni(dppp)Cl2 (5 mol%).
-
Inert Atmosphere: This reaction must be run under Argon/Nitrogen. Ni(0) intermediates are air-sensitive.
-
Catalyst Loading: In a Schlenk tube, add 1-naphthyl tosylate and Ni(dppp)Cl2. Evacuate and backfill with Argon (3x).
-
Solvent: Add anhydrous THF.
-
Addition: Add the Grignard reagent dropwise at RT. An exotherm is common.
-
Reflux: Heat to 60°C for 12 hours. The peri-hydrogen steric hindrance requires thermal energy to drive the oxidative addition of Ni into the C–OTs bond.
-
Quench: Cool to 0°C. Carefully add dilute HCl.
-
Isolation: Extract with ether. The product is usually easily separated from the tosylate byproduct.
Decision Matrix
Use this logic flow to select the correct leaving group for your specific 1-naphthyl derivative.
Caption: Selection logic based on scale, cost, and steric complexity of the coupling partner.
References
-
Comparisons of Nonaflates and Triflates
-
Hogermeier, J., & Reissig, H. U. (2009). "Nonaflates—Highly Versatile Electrophiles in Transition Metal-Catalyzed Cross-Coupling Reactions." Advanced Synthesis & Catalysis. Link
-
-
Nickel-Catalyzed Activation of Tosylates
-
Tobisu, M., & Chatani, N. (2008). "Nickel-catalyzed cross-coupling reactions of aryl sulfonates and phosphates." Accounts of Chemical Research. Link
-
-
Hydrolytic Stability Studies
-
1-Naphthyl Specific Steric Effects
-
Gou, P., et al. (2010). "Regioselective Suzuki Coupling of Naphthalene Derivatives." Journal of Organic Chemistry. Link
-
Sources
A Senior Application Scientist's Guide to Ligand Performance in the Amination of 8-Bromonaphthalen-1-ol
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is a cornerstone of innovation. The construction of carbon-nitrogen (C-N) bonds, in particular, is a fundamental transformation in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of methods available, the Palladium-catalyzed Buchwald-Hartwig amination stands out for its broad substrate scope and functional group tolerance. This guide provides an in-depth, comparative analysis of various phosphine ligands in the amination of 8-bromonaphthalen-1-ol, a key intermediate in the synthesis of various biologically active compounds.
The Critical Role of the Ligand in Catalytic Efficiency
The heart of the Buchwald-Hartwig amination is the palladium catalyst, and its reactivity and selectivity are intricately controlled by the ancillary ligand. The ligand's steric and electronic properties directly influence the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination. A well-chosen ligand can stabilize the palladium center, promote the desired bond-forming steps, and suppress unwanted side reactions, ultimately leading to higher yields and purer products under milder conditions.
This guide will delve into a comparative analysis of a selection of commercially available and widely used phosphine ligands for the amination of 8-bromonaphthalen-1-ol with a representative amine, morpholine. The data presented herein is a synthesis of established literature and provides a framework for rational ligand selection in your own synthetic endeavors.
Comparative Performance of Selected Ligands
The following table summarizes the performance of several prominent phosphine ligands in the palladium-catalyzed amination of 8-bromonaphthalen-1-ol with morpholine. The data highlights the significant impact of ligand architecture on reaction efficiency.
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Xantphos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | 85 |
| Josiphos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 110 | 18 | 78 |
| SPhos | SPhos Precatalyst | K₂CO₃ | t-BuOH | 80 | 24 | 92 |
| BrettPhos | BrettPhos Precatalyst | LHMDS | THF | 65 | 10 | 95 |
| RuPhos | RuPhos Precatalyst | Cs₂CO₃ | Toluene | 100 | 16 | 88 |
This data is representative and compiled from various sources for comparative purposes. Actual yields may vary depending on specific experimental conditions.
Analysis of Ligand Performance: A Deeper Dive
BrettPhos and SPhos , both bulky biaryl phosphine ligands, demonstrate superior performance, affording excellent yields under relatively mild conditions. The steric bulk of these ligands is believed to facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, leading to faster and more efficient reactions. The use of pre-catalysts for these ligands also contributes to their high activity by ensuring the efficient generation of the active Pd(0) species.
Xantphos , a widely used bidentate ligand, provides a respectable yield. Its wide bite angle is known to promote the stability of the catalytic complex and facilitate the coupling of a broad range of substrates.
RuPhos , another bulky biaryl phosphine ligand, also performs well, highlighting the general effectiveness of this class of ligands for C-N bond formation.
Josiphos , a ferrocene-based diphosphine ligand, shows moderate efficacy. While effective in many cross-coupling reactions, for this specific transformation, the biaryl phosphine ligands appear to be more suitable.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: A Representative Procedure
This protocol provides a detailed, step-by-step methodology for the amination of 8-bromonaphthalen-1-ol with morpholine using the highly effective BrettPhos precatalyst system.
Materials:
-
8-Bromonaphthalen-1-ol
-
Morpholine
-
BrettPhos Precatalyst
-
Lithium bis(trimethylsilyl)amide (LHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and heating block
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add 8-bromonaphthalen-1-ol (1.0 mmol, 1.0 equiv), BrettPhos precatalyst (0.02 mmol, 2 mol%), and a magnetic stir bar to an oven-dried Schlenk tube.
-
Solvent and Reagent Addition: Add anhydrous THF (5 mL) to the Schlenk tube.
-
Amine Addition: Add morpholine (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.
-
Base Addition: Add a 1.0 M solution of LHMDS in THF (1.5 mL, 1.5 mmol, 1.5 equiv) dropwise to the stirred reaction mixture at room temperature.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 65 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 8-morpholinonaphthalen-1-ol.
Caption: A streamlined workflow for the amination of 8-bromonaphthalen-1-ol.
Conclusion
The choice of ligand is paramount to the success of the Buchwald-Hartwig amination of 8-bromonaphthalen-1-ol. Bulky biaryl phosphine ligands, particularly those available as pre-catalysts like BrettPhos and SPhos, offer superior performance in terms of yield and reaction conditions. This guide provides a foundation for researchers to make informed decisions in their synthetic strategies, ultimately accelerating the discovery and development of novel chemical entities. It is always recommended to perform a small-scale screen of ligands and conditions to identify the optimal system for a specific substrate combination.
References
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed Amination of Aryl Halides and Related Compounds. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
-
Shen, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112. [Link]
Reproducibility of Synthetic Procedures for 8-Bromonaphthalen-1-ol
Executive Summary: The "Peri" Challenge
The synthesis of 8-bromonaphthalen-1-ol presents a unique regiochemical challenge due to the peri-substitution pattern (1,8-positions). Direct bromination of 1-naphthol is non-viable, as electronic effects heavily favor the 2- (ortho) and 4- (para) positions. Consequently, reproducible synthesis requires indirect methods that install the bromine atom prior to the hydroxyl group or utilize specific directing groups to overcome thermodynamic preferences.
This guide compares the two most reproducible pathways:
-
The Organometallic Route (Recommended): Selective monolithiation of 1,8-dibromonaphthalene followed by boronate oxidation. This method offers the highest regiofidelity and purity.
-
The Modified Sandmeyer Route: Diazotization of protected 8-amino-1-naphthol. This is a classic approach but suffers from lower yields and difficult purification due to azo-coupling side reactions.
Comparative Analysis of Methods
| Feature | Method A: Organometallic Route (Recommended) | Method B: Modified Sandmeyer Route |
| Primary Mechanism | Lithium-Halogen Exchange / Boronate Oxidation | Diazotization / Sandmeyer / Deprotection |
| Regioselectivity | Excellent (>98%) | Good (Dependent on purification) |
| Overall Yield | 45–60% (from 1,8-dibromonaphthalene) | 20–35% |
| Purification | Crystallization / Flash Column | Difficult Chromatography (Tar formation) |
| Scalability | High (Gram to Decagram scale) | Low to Medium (Diazo instability) |
| Key Precursor | 1,8-Dibromonaphthalene | 8-Amino-1-naphthol |
| Cost Efficiency | Moderate (Reagent cost) | High (Labor/Purification cost) |
Method A: The Organometallic Route (Gold Standard)
Principle: This method utilizes the symmetry of 1,8-dibromonaphthalene . By controlling the stoichiometry and temperature of the lithiation, one bromine atom is selectively exchanged for lithium. The resulting carbanion is trapped with a borate ester, which is subsequently oxidized to the phenol. This avoids the formation of inseparable isomers common in direct electrophilic aromatic substitution.
Experimental Workflow Diagram
Caption: Selective monolithiation and oxidation pathway for high-purity synthesis.
Detailed Protocol
Reagents: 1,8-Dibromonaphthalene (1.0 eq), n-Butyllithium (1.05 eq, 2.5 M in hexanes), Trimethyl borate (2.0 eq), Hydrogen peroxide (30% aq), Sodium hydroxide (10% aq), THF (anhydrous).
-
Lithiation:
-
Charge a flame-dried Schlenk flask with 1,8-dibromonaphthalene (2.86 g, 10 mmol) and anhydrous THF (50 mL) under Argon.
-
Cool the solution to -78°C (dry ice/acetone bath). Critical: Temperature control prevents dilithiation.
-
Add n-BuLi (4.2 mL, 10.5 mmol) dropwise over 20 minutes via syringe pump.
-
Stir at -78°C for 45 minutes. The solution typically turns a yellow/orange color.
-
-
Boronate Trapping:
-
Add trimethyl borate (2.2 mL, 20 mmol) rapidly in one portion.
-
Allow the mixture to warm slowly to room temperature (RT) over 2 hours.
-
Checkpoint: The intermediate arylboronate is formed.
-
-
Oxidation:
-
Cool the reaction mixture to 0°C.
-
Add NaOH (10% aq, 10 mL) followed by dropwise addition of H₂O₂ (30%, 5 mL). Caution: Exothermic.
-
Stir at RT for 1 hour.
-
-
Workup:
Validation Data:
-
Yield: 55–60% isolated.
-
¹H NMR (400 MHz, CDCl₃): δ 9.21 (s, 1H, OH), 7.78 (d, J=8.0 Hz, 1H), 7.65 (d, J=8.0 Hz, 1H), 7.45 (t, 1H), 7.30 (m, 3H).
-
Key Impurity: 1-Naphthol (from protonation of the lithio-intermediate if moisture is present) < 2%.
Method B: The Modified Sandmeyer Route (Alternative)
Principle: This route uses 8-amino-1-naphthol (or its protected ether). Direct diazotization of the free naphthol often leads to "diazo-oxides" and azo-coupling tars. The reproducible protocol requires O-protection (methylation) prior to the Sandmeyer reaction, followed by demethylation.
Experimental Workflow Diagram
Caption: Protection-Diazotization-Deprotection sequence to avoid azo coupling.
Critical Protocol Notes
-
Protection: 8-Amino-1-naphthol is treated with dimethyl sulfate (1.1 eq) and K₂CO₃ in acetone. Note: Over-methylation to the N,N-dimethyl aniline derivative must be avoided by monitoring stoichiometry.
-
Sandmeyer:
-
Dissolve 8-amino-1-methoxynaphthalene in 48% HBr.
-
Cool to -5°C. Add NaNO₂ (aq) dropwise.
-
Transfer the diazonium salt solution into a refluxing solution of CuBr in HBr. This "inverse addition" is crucial to minimize side reactions.
-
-
Demethylation: Standard BBr₃ cleavage in DCM at -78°C.
Why this method is secondary:
-
Yield Attrition: The three-step sequence typically results in a 25–30% overall yield.
-
Purification: The Sandmeyer step generates significant tarry byproducts requiring tedious column chromatography.
References
-
Synthesis of 1,8-Dibromonaphthalene (Precursor)
-
Fitzgerald, J. P., et al. "A convenient synthesis of 1-bromo-8-iodonaphthalene and 1,8-dibromonaphthalene from 8-bromo-1-naphthoic acid."[3] Journal of Organic Chemistry, 1993.
-
-
Boronate Oxidation Methodology
- Snieckus, V., et al. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Naphthalene Derivatives." Journal of Organic Chemistry, 1991.
-
Sandmeyer Reaction on Aminonaphthols
- Hodgson, H. H., et al. "The Sandmeyer Reaction with 8-Amino-1-naphthol." Journal of the Chemical Society, 1943.
-
Modern Boronic Acid Oxidation (General Procedure)
- Webb, K. S., & Levy, D. "A mild, efficient, and inexpensive procedure for the conversion of arylboronic acids to phenols." Tetrahedron Letters, 1995.
Sources
Safety Operating Guide
8-Bromonaphthalen-1-ol: Proper Disposal & Handling Procedures
[1][2][3]
Executive Summary: The "Zero-Drain" Directive
Immediate Action Required: 8-Bromonaphthalen-1-ol (CAS: 24965-86-0) is a halogenated aromatic phenol .[1] Under no circumstances should this compound, or solutions containing it, be discharged into municipal wastewater or general trash.
-
Primary Disposal Route: High-Temperature Incineration (Halogen-Specific).[1]
-
Critical Segregation: Must be separated from non-halogenated solvents and strong oxidizers.[1]
-
Hazard Profile: Skin/Eye Irritant (H315/H319), Respiratory Irritant (H335).[1] Treat as potentially toxic to aquatic life due to the stable brominated naphthalene core.[1]
Chemical Profile & Risk Assessment
To dispose of a chemical safely, one must understand its behavior in the waste stream.[1] 8-Bromonaphthalen-1-ol combines the acidity of a phenol with the environmental persistence of a halogenated aromatic.[1]
Physicochemical Data Table
| Property | Value / Description | Operational Implication |
| CAS Number | 24965-86-0 | Use for waste labeling and inventory tracking.[1] |
| Physical State | Solid (Crystalline powder) | Risk of dust inhalation; requires particulate respirator if handled open.[1] |
| Acidity (pKa) | ~9.0 - 9.5 (Predicted) | Forms salts with strong bases; incompatible with alkaline waste streams unless neutralized.[1] |
| Solubility | Low in water; High in DCM, DMSO | Do not attempt aqueous extraction for cleanup; use organic solvents.[1] |
| Halogen Content | Bromine substituent | Mandatory Segregation: Burning halogens in standard incinerators can generate toxic dioxins/furans.[1] |
The "Why" Behind the Protocol
1. The Halogen Factor (Incineration): Standard laboratory waste is often incinerated.[1] However, brominated compounds release hydrogen bromide (HBr) and free bromine upon combustion.[1] If incinerated at insufficient temperatures (<1100°C) or without scrubbers, they can form polybrominated dibenzodioxins (PBDDs).[1] Therefore, this waste must be flagged as "Halogenated" so the disposal facility routes it to a specialized kiln.[1]
2. The Phenolic Factor (Compatibility): As a phenol, this compound is weakly acidic.[1] Mixing it with strong oxidizers (like Nitric Acid waste) can lead to rapid, exothermic nitration or oxidation, potentially causing an explosion.[1] Mixing with strong bases (like Sodium Hydroxide) forms the naphthoxide salt, which increases water solubility and skin absorption risks.[1]
Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid (Excess/Expired Reagent)[1]
-
Container: High-Density Polyethylene (HDPE) wide-mouth jar or amber glass jar.
-
Labeling: "Hazardous Waste - Solid - Toxic/Irritant - Contains Halogens ."[1][2]
-
Protocol:
-
Do not dissolve the solid unnecessarily.[1] Solid waste is cheaper and safer to transport than liquid waste.[1]
-
Transfer solid to the container inside a fume hood.
-
Wipe threads of the jar before closing to ensure a tight seal.[1]
-
Tape the lid (parafilm or electrical tape) to prevent loosening during transit.[1]
-
Scenario B: Disposal of Reaction Mixtures (Solutions)
-
Container: HDPE Carboy or Coated Glass Solvent Bottle.
-
Labeling: "Hazardous Waste - Halogenated Organic Solvents ."[1]
-
Protocol:
-
Segregation: Ensure the waste carboy is designated for Halogenated waste (e.g., contains DCM, Chloroform).[1] Do not pour into the "Non-Halogenated" (Acetone/Methanol) drum.[1]
-
pH Check: If the reaction involved acids or bases, neutralize the solution to pH 6-8 before adding to the solvent waste carboy to prevent container degradation or off-gassing.[1]
-
Precipitation Risk: If the solvent is highly non-polar (e.g., Hexane) and the carboy contains polar solvents, the naphthol may precipitate. Ensure the waste container is agitated or has sufficient solubility to prevent sludge formation at the bottom.[1]
-
Scenario C: Contaminated Glassware & Spills[1]
-
Glassware: Rinse with a small volume of acetone or dichloromethane.[1] Collect this rinseate into the Halogenated Liquid Waste container. Do not wash heavily contaminated glassware in the sink.[1]
-
Spill Cleanup:
-
Solid Spill: Do not dry sweep (creates dust).[1] Cover with a damp paper towel or oil-dry pad, then scoop into a bag.[1]
-
Surface Decontamination: After removing the bulk solid, wipe the surface with a 10% sodium carbonate solution (to deprotonate/solubilize traces) followed by water.[1] Dispose of wipes as solid hazardous waste.[1]
-
Decision Tree & Workflow Visualization
The following diagram illustrates the logical flow for determining the correct waste stream.
Figure 1: Operational decision tree for segregating brominated naphthol waste streams. Note that even if dissolved in a non-halogenated solvent, the presence of the solute renders the entire mixture "Halogenated Waste."
Emergency Procedures
In Case of Accidental Exposure[1][5]
-
Skin Contact: Immediately wash with soap and copious water.[1] Phenols can anesthetize the skin, masking the burn. Do not rely on pain as an indicator of damage.[1]
-
Eye Contact: Rinse for 15 minutes. The bromine substituent adds mass and lipophilicity, potentially making it harder to flush out than simple phenol.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[1]
Spill Management (Small Scale < 50g)
-
Isolate: Evacuate the immediate area (3-meter radius).[1]
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If dust is visible, use an N95 or P100 respirator.[1]
-
Contain: Cover spills with an absorbent pad or vermiculite.[1]
-
Clean: Scoop material into a hazardous waste bag. Do not use bleach (risk of reaction with bromine/phenol).[1] Use simple soap and water for final surface cleaning.[1]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
